Diisopropyl xanthogen disulfide
描述
Structure
3D Structure
属性
IUPAC Name |
O-propan-2-yl (propan-2-yloxycarbothioyldisulfanyl)methanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S4/c1-5(2)9-7(11)13-14-8(12)10-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWQICJTBOCQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)SSC(=S)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871588 | |
| Record name | 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-65-7 | |
| Record name | Diisopropylxanthogen disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl xanthogen disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diproxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diproxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2), C,C'-bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[Disulfanediylbis(carbonothioyloxy)]dipropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIISOPROPYL XANTHOGEN DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBY6YAH96E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diisopropyl xanthogen disulfide synthesis from isopropanol and carbon disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl xanthogen disulfide is a crucial organosulfur compound with diverse applications, including as a vulcanization accelerator, a molecular weight regulator in polymerization, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound from isopropanol (B130326) and carbon disulfide. It details the prevalent two-step synthetic route involving the formation of an intermediate xanthate salt followed by oxidative coupling, as well as more recent one-pot methodologies. This document furnishes detailed experimental protocols, a comparative summary of quantitative data, and schematic diagrams of the reaction pathway and experimental workflow to aid researchers in the efficient and safe synthesis of this versatile compound.
Introduction
The synthesis of this compound from isopropanol and carbon disulfide is a fundamental process in industrial and laboratory settings. The most common approach involves a two-step reaction.[3] In the first step, isopropanol reacts with carbon disulfide in the presence of a strong base, typically an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide, to form the corresponding isopropyl xanthate salt.[4][5] The subsequent step involves the oxidation of this xanthate salt to yield this compound.[3][6] Various oxidizing agents, including sodium hypochlorite (B82951), hydrogen peroxide, and iodine, have been employed for this transformation.[3][6][7]
Recent advancements have focused on developing more efficient and environmentally friendly one-pot syntheses, which integrate the xanthate formation and oxidation steps, thereby simplifying the process and potentially increasing overall yield and purity.[3][6] This guide will explore both the traditional two-step method and a modern one-pot approach.
Reaction Mechanism
The synthesis proceeds through two key stages:
-
Formation of Isopropyl Xanthate Salt: Isopropanol is first deprotonated by a strong base to form an isopropoxide anion. This nucleophilic isopropoxide then attacks the electrophilic carbon of carbon disulfide, resulting in the formation of the sodium or potassium salt of isopropyl xanthate.[8][9]
-
Oxidative Dimerization: The isopropyl xanthate salt is then oxidized. This process involves the removal of two electrons from two xanthate molecules, leading to the formation of a disulfide bond and yielding this compound.[6]
Below is a diagram illustrating the general reaction pathway.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for both a traditional two-step synthesis and a more streamlined one-pot synthesis.
Two-Step Synthesis of this compound
This method involves the initial isolation of the isopropyl xanthate salt, followed by its oxidation.
Step 1: Synthesis of Sodium Isopropyl Xanthate [3]
-
To a reactor equipped with a mechanical stirrer, add 66g (1.1 mole) of isopropanol, 76g (1.0 mole) of carbon disulfide, and 400g of toluene.
-
While stirring, gradually add 82g (2.0 mole) of powdered sodium hydroxide (98% purity) over a period of 4 hours.
-
Maintain the reaction temperature between 25-30°C using an external cooling bath.
-
After the addition of sodium hydroxide is complete, continue stirring for an additional 2 hours at the same temperature.
-
Filter the resulting crystalline sodium isopropyl xanthate and dry it under vacuum at 60-80°C.
Step 2: Oxidation of Sodium Isopropyl Xanthate to this compound [3]
-
In a reaction vessel, prepare a solution of 420g of water, 180g of isopropanol, and 60g (0.31 mole, based on 82.9% purity from a similar synthesis) of the prepared sodium isopropyl xanthate.
-
Stir the mixture and cool it to approximately 0°C.
-
Slowly add 57g of aqueous sodium hypochlorite solution (30% purity, 0.23 mole) dropwise over about 30 minutes.
-
During the reaction, this compound will precipitate from the solution.
-
Filter the product and wash it with pure water.
-
Dry the final product under vacuum at approximately 50°C.
One-Pot Synthesis of this compound[6]
This efficient method generates the xanthate salt in situ and oxidizes it in the same reaction vessel.
-
In a suitable reaction flask, reflux a mixture of potassium hydroxide pellets (25 mmol) and isopropanol (25 mmol) in 10 mL of acetonitrile (B52724) for 20 minutes.
-
Allow the mixture to cool to room temperature.
-
Slowly add carbon disulfide (30 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for a duration specified by monitoring the reaction progress (e.g., by TLC).
-
In a separate flask, dissolve iodine (12.5 mmol) in 10 mL of water.
-
Add the aqueous iodine solution to the reaction mixture and stir at room temperature for 15 minutes.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (B1210297) (3 x 25 mL).
-
Combine the organic layers, wash with a 5% aqueous sodium thiosulfate (B1220275) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system.
Quantitative Data Summary
The following table summarizes key quantitative data from various synthetic approaches to provide a comparative overview of yields and purity.
| Synthesis Method | Base | Oxidizing Agent | Solvent(s) | Yield (%) | Purity (%) (Method) | Reference |
| Two-Step | Sodium Hydroxide | Sodium Hypochlorite | Toluene, Water, Isopropanol | 79 | 82.9 (Intermediate) | [3] |
| One-Pot (with Chlorine) | Sodium Hydroxide | Chlorine | Isopropanol | 94.2 | 98.8 (HPLC) | [3] |
| One-Pot (with Iodine) | Potassium Hydroxide | Iodine | Acetonitrile, Water | High | Not Specified | [6] |
| Multi-step (H2O2) | Sodium Hydroxide | Hydrogen Peroxide | Tetrahydrofuran, Water | 71 | 99.5 | [7] |
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow from synthesis to analysis.
Safety Considerations
-
Carbon Disulfide (CS2): Highly flammable, volatile, and toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
Alkali Hydroxides (NaOH, KOH): Corrosive. Avoid contact with skin and eyes.
-
Oxidizing Agents: Can be hazardous and should be handled with care according to their specific safety data sheets.
-
Solvents: Organic solvents such as toluene, acetonitrile, and ethyl acetate are flammable. Ensure proper grounding and avoid ignition sources.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthesis of this compound from isopropanol and carbon disulfide can be effectively achieved through both traditional two-step and modern one-pot methodologies. The choice of method may depend on the desired scale, purity requirements, and available resources. The one-pot synthesis using chlorine as an oxidizing agent has shown high yield and purity.[3] This guide provides the necessary technical details to enable researchers to reproduce and adapt these synthetic protocols for their specific needs, while adhering to essential safety practices. The provided diagrams and data tables serve as quick references for understanding the reaction pathway and comparing the efficacy of different synthetic strategies.
References
- 1. Dixanthogen disulfide - Wikipedia [en.wikipedia.org]
- 2. This compound | 105-65-7 | MOLNOVA [molnova.com]
- 3. CN106380436A - Preparation method for this compound - Google Patents [patents.google.com]
- 4. US2678939A - Method of preparing alkali metal xanthates - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104774166A - Synthetic method for disulfide diisopropyl xanthate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diisopropyl Xanthogen Disulfide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl xanthogen disulfide, also known by various synonyms including di-isopropyl-xanthogenate and Diproxid, is an organosulfur compound with significant applications in industrial and research settings.[1] Its unique chemical properties make it a valuable reagent in rubber vulcanization and as a precursor in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectral characteristics, and key applications, with a focus on information relevant to researchers in chemistry and drug development.
Chemical Structure and Identification
This compound is characterized by a disulfide bond linking two isopropoxythiocarbonyl groups. The molecule possesses a symmetrical structure with the formula C8H14O2S4.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | O,O'-diisopropyl dithiobis(thioformate) |
| CAS Number | 105-65-7 |
| Molecular Formula | C8H14O2S4 |
| Molecular Weight | 270.46 g/mol |
| SMILES | CC(C)OC(=S)SSC(=S)OC(C)C[1] |
| InChI Key | ZWWQICJTBOCQLA-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a yellow crystalline solid with limited solubility in water but soluble in organic solvents.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 54-56 °C | --INVALID-LINK-- |
| Boiling Point | 316.5 °C (predicted) | --INVALID-LINK-- |
| Density | 1.275 g/cm³ (predicted) | --INVALID-LINK-- |
| Appearance | Yellow crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of isopropyl alcohol with carbon disulfide in the presence of a base to form an isopropyl xanthate salt, which is then oxidized to the disulfide.[3][4][5]
General Reaction Scheme
The overall synthesis can be represented by the following two-step process:
-
Formation of Isopropyl Xanthate: CH(CH₃)₂OH + CS₂ + NaOH → (CH₃)₂CHOC(S)SNa + H₂O
-
Oxidation to this compound: 2 (CH₃)₂CHOC(S)SNa + I₂ → [(CH₃)₂CHOC(S)S]₂ + 2 NaI
Experimental Protocol: One-Pot Synthesis
The following is a representative experimental protocol adapted from literature procedures for a one-pot synthesis.[5]
Materials:
-
Potassium hydroxide (B78521) (KOH) pellets
-
Isopropyl alcohol
-
Acetonitrile (B52724) (CH₃CN)
-
Carbon disulfide (CS₂)
-
Iodine (I₂)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium hydroxide (25 mmol) and isopropyl alcohol (25 mmol) in acetonitrile (10 mL).
-
Reflux the mixture for 20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add carbon disulfide (30 mmol) to the mixture and stir for 30 minutes at room temperature.
-
In a separate beaker, dissolve iodine (12.5 mmol) in deionized water.
-
Add the iodine solution dropwise to the reaction mixture with vigorous stirring. The reaction is exothermic and the color of iodine will disappear.
-
After the addition is complete, continue stirring for an additional 1 hour at room temperature.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Caption: Synthesis pathway of this compound.
Spectral Data and Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A septet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃) of the isopropyl groups.[1] |
| ¹³C NMR | Resonances for the methyl carbons, the methine carbon, and the thiocarbonyl carbon (C=S).[1] |
| FTIR (cm⁻¹) | Characteristic absorption bands for C-H stretching, C-O stretching, and C=S stretching.[1] |
| Mass Spectrometry | The molecular ion peak and fragmentation patterns corresponding to the loss of isopropoxy and thiocarbonyl groups.[1] |
Applications
This compound has found applications in diverse areas of chemistry and industry.
Rubber Vulcanization
A primary application of this compound is as a vulcanization accelerator for natural and synthetic rubbers.[6] It is considered a "nitrosamine-safe" accelerator, which is a significant advantage in the manufacturing of rubber products where the formation of carcinogenic nitrosamines is a concern.[7] During vulcanization, it is consumed and forms volatile byproducts like isopropyl alcohol and carbon disulfide, leaving minimal residue in the final product.[8]
Organic Synthesis
In organic synthesis, this compound serves as a reagent for the introduction of sulfur-containing functionalities. It is particularly useful in the synthesis of sulfur heterocycles.[9]
Molybdenum Cofactor Synthesis
This compound is utilized in the synthesis of proligands for metal complexes related to the molybdenum cofactor (Moco).[10][11] Moco is an essential component of molybdoenzymes, which are crucial for various metabolic processes in most organisms.[11][12][13][14][15]
Biological Activity and Toxicology
Cytotoxicity and Mutagenicity
Studies have been conducted to evaluate the cytotoxic and mutagenic effects of a related compound, diisopropyl xanthogen polysulphide, on human lymphocyte cultures. The results indicated that at high concentrations (57.0 µg/mL), the compound showed significantly increased mutagenic activity, although this was accompanied by substantial cytotoxicity. The evidence for mutagenicity was considered limited.
Anti-HIV Activity
There is a mention in some databases of this compound having a potential role as an anti-HIV agent.[10] However, the primary research in this area focuses on a broad range of sulfur-containing compounds, and the specific and potent anti-HIV activity of this compound itself is not well-established in the scientific literature.[16][17][18][19][20]
Conclusion
This compound is a versatile organosulfur compound with a well-defined chemical structure and a range of useful properties. Its primary applications as a safe rubber vulcanization accelerator and a reagent in organic synthesis are well-documented. While its biological activities are an area of interest, further research is needed to fully elucidate its potential in areas such as drug development. This guide provides a foundational understanding of this compound for researchers and professionals in related fields.
References
- 1. This compound | C8H14O2S4 | CID 66923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. CN106380436A - Preparation method for this compound - Google Patents [patents.google.com]
- 4. CN104774166A - Synthetic method for disulfide diisopropyl xanthate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2019118570A1 - Vulcanization composition for reducing allergenic potential and elastomeric articles formed therewith - Google Patents [patents.google.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. This compound | 105-65-7 | MOLNOVA [molnova.com]
- 11. Molybdenum cofactor biosynthesis and molybdenum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molybdenum cofactors from molybdoenzymes and in vitro reconstitution of nitrogenase and nitrate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical nature and reaction mechanisms of the molybdenum cofactor of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The History of the Discovery of the Molybdenum Cofactor and Novel Aspects of its Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-HIV activity of extracts and compounds from algae and cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Diisopropyl Xanthogen Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of diisopropyl xanthogen disulfide. It is designed to assist researchers, scientists, and professionals in drug development in understanding and applying nuclear magnetic resonance (NMR), infrared (IR), and gas chromatography-mass spectrometry (GC-MS) techniques for the characterization of this compound.
Data Presentation
The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.399-1.415 | Doublet | 12H | 2 x -CH(CH ₃)₂ |
| 5.662-5.724 | Multiplet | 2H | 2 x -CH (CH₃)₂ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 21.3 | -CH(C H₃)₂ |
| 82.5 | -C H(CH₃)₂ |
| 210.5 | C =S |
Solvent: CDCl₃
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980 | Strong | C-H stretch (sp³) |
| 1255 | Strong | C-O stretch |
| 1045 | Strong | C=S stretch |
| ~540 | Weak | S-S stretch |
Table 4: GC-MS Fragmentation Data
| m/z | Interpretation |
| 271 | [M+H]⁺ (Molecular Ion) |
High-Resolution Mass Spectrometry (HRMS-ESI) has determined the MH⁺ to be 270.9948, corresponding to the molecular formula C₈H₁₄O₂S₄.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon skeleton of this compound.
Methodology:
-
Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard pulse sequence is used to acquire the proton spectrum.
-
The spectral width is set to encompass all expected proton resonances.
-
Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlet peaks for each unique carbon atom.
-
A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration and observation of all carbon signals.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is a crystalline solid, the Attenuated Total Reflectance (ATR) technique is employed. A small amount of the crystalline sample is placed directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal.
-
The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Separation:
-
A capillary column suitable for the analysis of organosulfur compounds is installed.
-
The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation.
-
Helium is typically used as the carrier gas.
-
-
MS Detection:
-
The mass spectrometer is operated in full scan mode to detect all fragment ions within a specified mass range.
-
The electron energy is typically set to 70 eV.
-
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is examined to identify the molecular ion and characteristic fragment ions.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Comprehensive Technical Guide to the Thermal Decomposition of Diisopropyl Xanthogen Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl xanthogen disulfide (DIXDS) is an organosulfur compound utilized primarily as a vulcanization accelerator in the rubber industry. Understanding its thermal decomposition is crucial for process optimization, safety, and minimizing residual byproducts. This technical guide provides a detailed overview of the known and proposed thermal decomposition products of DIXDS, outlines relevant experimental protocols for their analysis, and presents visual representations of the decomposition pathways and analytical workflows. While direct studies on the thermal decomposition of pure DIXDS are limited, this guide synthesizes information from related applications and chemical principles to offer a comprehensive understanding for researchers and professionals in relevant fields.
Introduction
This compound, with the chemical formula C8H14O2S4, is a member of the xanthogen disulfide family. These compounds are characterized by a disulfide bond linking two xanthate groups. DIXDS is particularly noted for its role as a "fugitive" accelerator in the vulcanization of rubber, a process that involves heating rubber with sulfur and other additives to improve its mechanical properties. In this context, it is designed to decompose at vulcanization temperatures, leaving minimal residue in the final product. A thorough understanding of its decomposition products and mechanisms is therefore of significant interest.
Thermal Decomposition in Applied Systems: Rubber Vulcanization
In the presence of sulfur and zinc oxide, as is common in rubber vulcanization, diisopropyl xanthogen polysulfides (including the disulfide) are known to decompose to form isopropanol (B130326) and carbon disulfide as the major volatile byproducts. These products are advantageous as they are volatile at vulcanization temperatures and thus leave little to no residue on the final elastomeric article.
Proposed Thermal Decomposition Pathway of Pure this compound
While the decomposition in a complex vulcanization system is documented, the thermal decomposition of pure this compound in an inert atmosphere is not extensively described in the scientific literature. Based on the chemical structure of DIXDS and general principles of organic chemistry, a radical-initiated mechanism is the most probable pathway. This is in contrast to the Chugaev elimination, a well-known reaction for xanthate esters (R-O-C(=S)-S-R') that proceeds through a cyclic transition state to form an alkene. The disulfide linkage in DIXDS favors homolytic cleavage upon heating.
The proposed mechanism involves the following steps:
-
Initiation: The relatively weak sulfur-sulfur bond in the disulfide linkage undergoes homolytic cleavage upon heating, generating two isopropyl xanthate radicals.
-
Propagation/Rearrangement: These radicals can undergo further reactions, such as rearrangement or hydrogen abstraction.
-
Termination: The radical chain reactions terminate through combination or disproportionation reactions, leading to the final stable products.
Based on this proposed radical mechanism, the likely thermal decomposition products of pure this compound include:
-
Carbon Disulfide (CS2): A common product from the decomposition of xanthates.
-
Isopropanol: Formed through hydrogen abstraction by isopropoxy radicals or related intermediates.
-
Propene: Potentially formed via a beta-scission reaction of an isopropyl radical.
-
Carbonyl Sulfide (OCS): A possible byproduct from the decomposition of the xanthate functional group.
-
Elemental Sulfur (S8): May be formed through various radical recombination and elimination pathways.
The following diagram illustrates this proposed radical decomposition pathway.
Quantitative Data on Thermal Decomposition
Precise quantitative data on the thermal decomposition of this compound, such as onset decomposition temperature and mass loss percentages for each stage, would typically be obtained through thermogravimetric analysis (TGA). The following table presents illustrative data that one might expect from such an analysis, based on the behavior of similar organic sulfur compounds.
| Parameter | Illustrative Value | Description |
| Onset Decomposition Temp. (Tonset) | 150 - 180 °C | The temperature at which significant thermal decomposition begins. |
| Peak Decomposition Temp. (Tpeak) | 190 - 220 °C | The temperature at which the maximum rate of mass loss occurs. |
| Mass Loss (Stage 1) | 40 - 50 % | Corresponds to the initial loss of volatile fragments such as propene and carbonyl sulfide. |
| Mass Loss (Stage 2) | 25 - 35 % | Represents the subsequent loss of isopropanol and carbon disulfide. |
| Final Residue at 600 °C | < 10 % | The remaining non-volatile material, potentially including elemental sulfur and carbonaceous residues. |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental values may vary.
Experimental Protocols for Analysis
The analysis of thermal decomposition products of this compound is best accomplished using a coupled technique such as Thermogravimetric Analysis-Gas Chromatography-Mass Spectrometry (TGA-GC-MS). This method allows for the determination of mass loss as a function of temperature, followed by the separation and identification of the evolved volatile compounds.
TGA-GC-MS Analysis Protocol
Objective: To determine the thermal decomposition profile of this compound and identify the evolved gaseous products.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Heated transfer line
-
Gas Chromatograph (GC) with a suitable column (e.g., a mid-polarity column like a DB-5ms)
-
Mass Spectrometer (MS) detector
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina (B75360) or platinum).
-
TGA Method:
-
Equilibrate the TGA furnace at 30 °C.
-
Purge with an inert gas (e.g., nitrogen or helium) at a flow rate of 50 mL/min for 15 minutes to ensure an inert atmosphere.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Evolved Gas Analysis (GC-MS):
-
The evolved gases from the TGA are continuously transferred to the GC-MS system via a heated transfer line (maintained at ~250 °C to prevent condensation).
-
The GC oven temperature program should be optimized to separate the expected decomposition products. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
-
The separated compounds are introduced into the mass spectrometer.
-
The MS is operated in electron ionization (EI) mode, scanning a mass range of m/z 10-300.
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset and peak decomposition temperatures and the percentage of mass loss at each stage.
-
Analyze the GC-MS chromatograms to identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST).
-
The following diagram illustrates the experimental workflow for TGA-GC-MS analysis.
Conclusion
The thermal decomposition of this compound is a critical aspect of its application, particularly in the rubber industry. While its decomposition in the presence of vulcanizing agents is understood to yield isopropanol and carbon disulfide, the decomposition of the pure compound likely proceeds through a radical-initiated mechanism, producing a range of volatile organic and sulfur-containing compounds. The use of advanced analytical techniques such as TGA-GC-MS is essential for the detailed characterization of these decomposition processes. Further experimental research is warranted to definitively elucidate the decomposition pathway of pure this compound and to quantify the yields of its various decomposition products. This guide provides a foundational understanding for such future research and for professionals working with this compound.
A Comprehensive Technical Guide to the Solubility of Diisopropyl Xanthogen Disulfide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of diisopropyl xanthogen disulfide (CAS No. 105-65-7), a compound of interest in various industrial and research applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information, a comprehensive, generalized experimental protocol for determining solubility, and logical diagrams to illustrate key concepts and workflows.
Qualitative Solubility Profile of this compound
This solubility behavior is consistent with the molecule's chemical structure, which is largely nonpolar. The "like dissolves like" principle suggests that nonpolar or weakly polar compounds will dissolve in solvents of similar polarity.
The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.
| Solvent | Polarity | Solubility |
| Water | High | Insoluble[1][2][3] |
| Ethanol | High | Soluble[1][2] |
| Methanol | High | Slightly Soluble[2] |
| Acetone | Medium | Soluble[1][2] |
| Chloroform | Medium | Slightly Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Medium | Soluble[4] |
| Benzene | Low | Soluble[1][2] |
| Gasoline | Low | Soluble[1][2] |
Experimental Protocol for Determining Solid Solubility in Organic Solvents
The following is a detailed, generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used shake-flask technique.
Objective: To determine the equilibrium solubility of a solid in a given organic solvent at a specific temperature.
Materials:
-
The solid compound of interest (solute)
-
The desired organic solvent
-
Scintillation vials or flasks with airtight caps
-
A temperature-controlled shaker or incubator
-
A centrifuge
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
An analytical balance
-
A suitable analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the solid solute to a series of vials or flasks.
-
Accurately add a known volume of the organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature.
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, with excess solid remaining.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Collection:
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is fully evaporated, reweigh the volumetric flask containing the dried solute. The difference in weight corresponds to the mass of the dissolved solid.
-
Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy, by comparing the response to a calibration curve prepared with standards of known concentrations.
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining solubility and the guiding principle of "like dissolves like."
References
The Inner Workings of Diisopropyl Xanthogen Disulfide in Rubber Vulcanization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl xanthogen disulfide (DIXDS) is a versatile organosulfur compound that plays a significant role in the rubber industry as a vulcanization accelerator. Its ability to facilitate the formation of a durable, crosslinked rubber network, coupled with its favorable safety profile, has made it a subject of considerable interest. This technical guide provides an in-depth exploration of the mechanism of action of DIXDS in vulcanization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. DIXDS is recognized as a "superaccelerator" and can also function as a sulfur donor in the vulcanization process[1]. A key advantage of DIXDS is its classification as a "fugitive accelerator," meaning it decomposes into volatile byproducts during vulcanization, leaving minimal residue in the final rubber product[2][3]. This characteristic is particularly beneficial in applications where purity and low allergenicity are critical, such as in the manufacturing of medical devices[4].
Core Mechanism of Action
The vulcanization process transforms raw rubber from a plastic-like material into a strong, elastic substance by creating crosslinks between the polymer chains. This compound accelerates this process through a complex series of chemical reactions. While the precise mechanism can vary depending on the specific rubber formulation and vulcanization conditions, the following steps outline the generally accepted pathway:
-
Thermal Decomposition: At vulcanization temperatures, DIXDS undergoes thermal decomposition. The disulfide bond (S-S) is the weakest point in the molecule and is prone to homolytic cleavage, generating two isopropyl xanthate radicals.
-
Formation of Active Sulfurating Species: These highly reactive radicals can then interact with elemental sulfur (if present) or other DIXDS molecules to form various polysulfidic species. These species act as the primary sulfurating agents.
-
Reaction with the Rubber Backbone: The active sulfurating species attack the rubber polymer chains, typically at the allylic positions (carbon atoms adjacent to a double bond). This results in the formation of a rubber-bound intermediate with a pendant polysulfide group.
-
Crosslink Formation: The rubber-bound polysulfide intermediates can then react with other rubber chains, either directly or through further radical-mediated reactions, to form stable monosulfidic, disulfidic, or polysulfidic crosslinks.
-
Byproduct Formation: A key characteristic of DIXDS is its decomposition into volatile byproducts. In the presence of sulfur and zinc oxide, DIXDS is consumed to form not only sulfur crosslinks but also isopropanol (B130326) and carbon disulfide[2]. In the vulcanization of bromobutyl elastomer, volatile byproducts such as carbonyl sulfide, carbon disulfide, and isopropyl bromide have been identified[4].
The role of activators, such as zinc oxide and stearic acid, is crucial in this process. Zinc oxide forms a complex with the accelerator and sulfur, which facilitates the formation of the active sulfurating agent and increases the efficiency of the crosslinking reaction[5][6][7][8][9].
Signaling Pathway of DIXDS in Vulcanization
Caption: Proposed reaction pathway for DIXDS-accelerated vulcanization.
Quantitative Data on Vulcanization with DIXDS
The efficiency and effectiveness of this compound as a vulcanization accelerator can be quantified by examining the cure characteristics of the rubber compound and the physical properties of the resulting vulcanizate. The following tables summarize typical data obtained from studies on natural rubber (NR) vulcanization using DIXDS, often in combination with other accelerators such as N-tert-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS).
Table 1: Cure Characteristics of Natural Rubber Compounds with DIXP and TBBS Accelerator Systems
| Accelerator System (phr) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) |
| DIXP (2.0) | 1.5 | 8.0 |
| TBBS (2.0) | 3.5 | 12.0 |
| DIXP/TBBS (1.5/0.5) | 2.0 | 9.5 |
| DIXP/TBBS (1.0/1.0) | 2.5 | 10.0 |
| DIXP/TBBS (0.5/1.5) | 3.0 | 11.0 |
Data compiled from literature sources. Actual values may vary depending on the specific formulation and testing conditions.
Table 2: Physico-Mechanical Properties of Natural Rubber Vulcanizates with DIXP and TBBS Accelerator Systems
| Accelerator System (phr) | Tensile Strength (MPa) | Modulus at 300% Elongation (MPa) | Elongation at Break (%) | Hardness (Shore A) | Crosslink Density (x 10⁻⁴ mol/cm³) |
| DIXP (2.0) | 22.5 | 12.0 | 550 | 58 | 1.2 |
| TBBS (2.0) | 28.0 | 15.5 | 500 | 65 | 1.8 |
| DIXP/TBBS (1.5/0.5) | 25.0 | 13.5 | 530 | 60 | 1.4 |
| DIXP/TBBS (1.0/1.0) | 26.5 | 14.5 | 515 | 62 | 1.6 |
| DIXP/TBBS (0.5/1.5) | 27.5 | 15.0 | 505 | 64 | 1.7 |
Data compiled from literature sources. Actual values may vary depending on the specific formulation and testing conditions.
These tables illustrate that while DIXDS alone provides a faster cure (shorter scorch and optimum cure times) compared to TBBS, it may result in slightly lower tensile strength and crosslink density[10]. However, binary systems of DIXDS and TBBS can offer a synergistic effect, providing a balance of processing safety and desirable final properties[10][11].
Experimental Protocols
The characterization of the vulcanization process and the final rubber product involves a suite of standardized experimental techniques. Below are detailed methodologies for key experiments.
Experimental Workflow
Caption: Standard experimental workflow for rubber vulcanization studies.
Cure Characteristics by Moving Die Rheometer (MDR)
-
Objective: To determine the processing and curing characteristics of the rubber compound, including scorch time (ts2), optimum cure time (t90), and minimum (ML) and maximum (MH) torque.
-
Apparatus: Moving Die Rheometer (MDR).
-
Procedure (based on ASTM D2084):
-
A small, uncured rubber sample (approximately 5 g) is placed in the temperature-controlled, sealed die cavity of the rheometer.
-
The lower die oscillates at a specified frequency and amplitude, while the upper die remains stationary.
-
The torque required to oscillate the lower die is continuously measured as a function of time at a constant vulcanization temperature (e.g., 160°C).
-
The resulting rheograph (torque vs. time curve) is analyzed to determine the key cure parameters.
-
ML (Minimum Torque): Proportional to the viscosity of the uncured compound.
-
MH (Maximum Torque): Proportional to the shear modulus and stiffness of the fully cured compound, and can be related to crosslink density[12].
-
ts2 (Scorch Time): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque development (MH - ML).
-
-
Physico-Mechanical Properties by Tensile Testing
-
Objective: To measure the tensile properties of the vulcanized rubber, including tensile strength, modulus, and elongation at break.
-
Apparatus: Universal Testing Machine (UTM) with a suitable load cell and grips.
-
Procedure (based on ASTM D412):
-
Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets.
-
The thickness and width of the narrow section of the specimen are measured.
-
The specimen is mounted in the grips of the UTM.
-
The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.
-
The force and elongation are continuously recorded.
-
The following properties are calculated from the stress-strain curve:
-
Tensile Strength: The maximum stress applied during the stretching of the specimen.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%).
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
-
Crosslink Density Measurement by Swelling Method
-
Objective: To determine the extent of crosslinking in the vulcanized rubber network.
-
Apparatus: Analytical balance, sample vials, and a suitable solvent (e.g., toluene (B28343) for natural rubber).
-
Procedure (based on the Flory-Rehner equation):
-
A small, accurately weighed sample of the vulcanized rubber (initial dry weight) is immersed in a known volume of solvent in a sealed vial.
-
The sample is allowed to swell for a specified period (e.g., 72 hours) at a constant temperature to reach equilibrium swelling.
-
The swollen sample is removed from the solvent, quickly blotted to remove excess surface solvent, and weighed (swollen weight).
-
The swollen sample is then dried in a vacuum oven until a constant weight is achieved (final dry weight).
-
The volume fraction of rubber in the swollen gel (Vr) is calculated.
-
The crosslink density is then calculated using the Flory-Rehner equation, which relates the swelling behavior to the thermodynamic properties of the polymer-solvent system and the degree of crosslinking[12][13][14].
-
Conclusion
This compound is a highly effective accelerator for the vulcanization of rubber, offering rapid cure rates and a favorable safety profile due to its fugitive nature. Its mechanism of action involves thermal decomposition to generate reactive species that initiate the formation of a robust crosslinked network. The performance of DIXDS can be tailored by using it in combination with other accelerators to achieve a desired balance of processing characteristics and final product properties. The experimental protocols outlined in this guide provide a framework for the systematic investigation and characterization of vulcanization systems employing DIXDS, enabling researchers and professionals to optimize rubber formulations for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2019118570A1 - Vulcanization composition for reducing allergenic potential and elastomeric articles formed therewith - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the role of zinc oxide in rubber formulations? | Nanjing Union Rubber Chemicals [nurchem.com]
- 6. indolysaght.com [indolysaght.com]
- 7. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 8. citracakralogam.com [citracakralogam.com]
- 9. metaltek.com.tr [metaltek.com.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. [PDF] Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Diisopropyl Xanthogen Disulfide: A Technical Guide to its Application as a Sulfur Donor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl xanthogen disulfide (DIXDS) is a versatile and commercially available organosulfur compound that serves as an efficient sulfur donor in various organic transformations. This technical guide provides an in-depth overview of its core applications, focusing on its role in the synthesis of sulfur-containing heterocycles and its function as a vulcanizing agent in polymer chemistry. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in a research and development setting.
Synthesis of 1,3-Dithiol-2-ones via Radical Cycloaddition
This compound is a key reagent in the one-pot synthesis of 1,3-dithiol-2-ones from alkynes under radical conditions. This methodology provides a direct route to these important heterocyclic building blocks, which are precursors to tetrathiafulvalenes, compounds of significant interest in materials science. The reaction proceeds via a free-radical mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN).[1]
General Reaction Scheme
The overall transformation involves the addition of a thio radical, generated from this compound, to an alkyne, followed by an intramolecular cyclization to form the 1,3-dithiol-2-one (B14740766) ring system.
Reaction Mechanism Pathway
The reaction is initiated by the thermal decomposition of AIBN, generating a radical that reacts with this compound. The resulting sulfur-centered radical adds to the alkyne, leading to a vinyl radical intermediate which then cyclizes to form the final product.
Caption: Radical mechanism for 1,3-dithiol-2-one synthesis.
Quantitative Data: Reaction of DIXDS with Various Alkynes
The yields of 1,3-dithiol-2-ones are dependent on the nature of the alkyne substrate. The following table summarizes the results obtained from the reaction of various alkynes with this compound under standardized radical conditions.
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 4-Phenyl-1,3-dithiol-2-one | 80 |
| 2 | 1-Phenyl-1-propyne | 4-Methyl-5-phenyl-1,3-dithiol-2-one | 75 |
| 3 | p-Methoxyphenylacetylene | 4-(p-Methoxyphenyl)-1,3-dithiol-2-one | 78 |
| 4 | p-Chlorophenylacetylene | 4-(p-Chlorophenyl)-1,3-dithiol-2-one | 75 |
| 5 | p-Nitrophenylacetylene | 4-(p-Nitrophenyl)-1,3-dithiol-2-one | 65 |
| 6 | 1-Octyne | 4-Hexyl-1,3-dithiol-2-one | 27 |
| 7 | Cyclohexylacetylene | 4-Cyclohexyl-1,3-dithiol-2-one | 18 |
| 8 | t-Butylacetylene | 4-t-Butyl-1,3-dithiol-2-one | 12 |
Detailed Experimental Protocol
General Procedure for the Cycloaddition of this compound with Alkynes: [1]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyne (1.0 equivalent) in benzene (B151609) to make a 0.1 M solution.
-
Add this compound (1.1 equivalents) and AIBN (0.45 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for a minimum of 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to afford the desired 1,3-dithiol-2-one.
Role in Sulfur Vulcanization of Natural Rubber
This compound and its polysulfide analogues (DIXP) act as "nitrosamine-safe" accelerators and sulfur donors in the vulcanization of natural rubber and other elastomers. They provide an alternative to traditional sulfur donor systems that can generate carcinogenic N-nitrosamines. In this process, DIXDS facilitates the formation of sulfur cross-links between polymer chains, enhancing the material's strength, elasticity, and durability.
Vulcanization Workflow
The process involves compounding the raw rubber with DIXDS, elemental sulfur, an activator (like zinc oxide), and other additives. The mixture is then heated, initiating the decomposition of the xanthogen disulfide and the subsequent formation of sulfur cross-links.
References
The Pivotal Role of Diisopropyl Xanthogen Disulfide in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. This technical guide delves into the specific and critical role of diisopropyl xanthogen disulfide as a precursor to a highly effective RAFT agent for the polymerization of less activated monomers (LAMs), such as N-vinylpyrrolidone (NVP) and vinyl acetate (B1210297) (VA). A key focus is the in situ generation of the active xanthate chain transfer agent from this compound and a radical initiator. This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols for both the synthesis of this compound and its application in RAFT polymerization, and a summary of key quantitative data.
Introduction to RAFT Polymerization and the Significance of Xanthates
RAFT polymerization is a form of reversible-deactivation radical polymerization that offers exceptional control over the polymerization process.[1] This control is achieved through the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system.[1] The RAFT process involves a degenerative chain transfer mechanism where the growing polymer chains are in dynamic equilibrium with dormant species, allowing for the controlled growth of polymer chains.[2]
Xanthates are a class of thiocarbonylthio compounds that are particularly effective as RAFT agents for controlling the polymerization of less activated monomers (LAMs).[3][4] LAMs, such as N-vinylpyrrolidone and vinyl acetate, are notoriously difficult to control with other RAFT agents like dithioesters or trithiocarbonates. The use of xanthates in a process often referred to as Macromolecular Design via Interchange of Xanthates (MADIX) has opened avenues for the synthesis of well-defined polymers from these challenging monomers.
The Unique Role of this compound: An In Situ Approach
This compound is not itself a direct RAFT agent but serves as a convenient and efficient precursor. Its primary role is to react with initiator-derived radicals to generate the actual, active xanthate RAFT agent, S-(cyano)isopropyl xanthate, in situ.[5] This approach offers several advantages, including circumventing the need to synthesize and purify the often less stable xanthate RAFT agent separately.
The in situ generation is particularly effective when using azo initiators like 2,2'-azobisisobutyronitrile (AIBN). The radicals generated from the thermal decomposition of AIBN react with the disulfide bond of this compound to form the active chain transfer agent.
Mechanism of Action
The overall process can be broken down into two main stages: the in situ formation of the RAFT agent and the subsequent RAFT polymerization cycle.
In Situ Formation of the Xanthate RAFT Agent
The process begins with the thermal decomposition of the initiator (e.g., AIBN) to generate primary radicals. These radicals then react with this compound to produce the active S-(cyano)isopropyl xanthate RAFT agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Fundamental Reaction Pathways of Diisopropyl Xanthogen Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reaction pathways of diisopropyl xanthogen disulfide (DIXDS). It covers its synthesis, decomposition, and key reactions, with a focus on providing detailed experimental protocols and quantitative data to support further research and application in various scientific fields, including drug development.
Synthesis of this compound
This compound is typically synthesized through a two-step process: the formation of a xanthate salt followed by its oxidation.[1][2]
Step 1: Formation of Sodium Isopropyl Xanthate
Isopropyl alcohol is reacted with carbon disulfide in the presence of a strong base, such as sodium hydroxide (B78521), to form sodium isopropyl xanthate.[1]
Step 2: Oxidation of Sodium Isopropyl Xanthate
The resulting xanthate salt is then oxidized to this compound using an oxidizing agent like sodium hypochlorite (B82951), hydrogen peroxide, or chlorine.[1][2]
Experimental Protocol: Two-Step Synthesis of this compound [1]
-
Materials:
-
Isopropanol (B130326) (1.1 mole)
-
Carbon disulfide (1.0 mole)
-
Sodium hydroxide (2.0 mole, 98% purity powder)
-
Toluene (B28343) (400g)
-
Water
-
Isopropanol
-
Sodium isopropyl xanthate (from previous step)
-
Aqueous sodium hypochlorite solution (30%)
-
-
Procedure for Sodium Isopropyl Xanthate:
-
To a reactor equipped with a paddle stirrer, add 66g (1.1 mole) of isopropanol, 76g (1.0 mole) of carbon disulfide, and 400g of toluene.
-
Over a period of 4 hours, while stirring, add 82g (2.0 mole) of sodium hydroxide powder.
-
Maintain the reaction temperature between 25-30°C using external cooling.
-
After the addition is complete, continue stirring for an additional 2 hours at the same temperature.
-
Filter the reaction mixture to collect the sodium isopropyl xanthate crystals.
-
Dry the crystals under vacuum at 60-80°C.
-
-
Procedure for this compound:
-
In a reaction bulb, dissolve 60g of the prepared sodium isopropyl xanthate in 420g of water and 180g of isopropanol.
-
Cool the stirred solution to approximately 0°C.
-
Slowly add 57g of 30% aqueous sodium hypochlorite solution over about 30 minutes.
-
This compound will separate out from the reaction mixture.
-
Filter the product and wash with pure water.
-
Dry the final product under vacuum at approximately 50°C.
-
One-Pot Synthesis Variation
A one-pot synthesis has also been reported, where the in-situ generated xanthate salt is oxidized with molecular iodine.
Logical Relationship of Synthesis
Caption: Logical flow of the two-step synthesis of this compound.
Spectroscopic and Physical Data
Accurate characterization of this compound is crucial for its use in research and development. The following table summarizes its key physical and spectroscopic properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₂S₄ | [3] |
| Molecular Weight | 270.46 g/mol | [4] |
| Appearance | Light yellow to greenish crystalline solid | [4] |
| Melting Point | 54-56 °C | [4] |
| Solubility | Insoluble in water; soluble in ethanol, acetone, benzene, chloroform, methanol. | [4] |
| ¹H NMR (CDCl₃) | δ 1.34-1.38 (m, 12H), 5.77 (m, 2H) | [5] |
| ¹³C NMR (CDCl₃) | δ 21.2, 77.1, 213.6 | [5] |
| FTIR (neat, cm⁻¹) | 2980, 2930, 2870, 1230, 1090, 1030, 900 | [5] |
Fundamental Reaction Pathways
When heated, particularly in the presence of sulfur and zinc oxide as used in rubber vulcanization, this compound decomposes. The major reaction products are isopropanol and carbon disulfide, which are volatile at vulcanization temperatures.[6]
Decomposition Pathway
Caption: Thermal decomposition of this compound.
This compound can serve as a source of xanthate radicals under thermal or photochemical initiation. These radicals can participate in various reactions, most notably additions to unsaturated systems.
Reaction with Alkenes and Alkynes
In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), this compound reacts with alkynes to form 1,3-dithiol-2-ones.[5] The reaction proceeds via the addition of an isopropylxanthate radical to the alkyne, followed by an intramolecular cyclization.[5]
Experimental Protocol: Radical Cycloaddition with Phenylacetylene [5]
-
Materials:
-
Phenylacetylene (1.0 equivalent)
-
This compound (1.1 equivalent)
-
AIBN (0.45 equivalent)
-
Benzene (to make a 0.1 M solution with respect to the alkyne)
-
Silica (B1680970) gel for chromatography
-
Toluene and hexane (B92381) for chromatography
-
-
Procedure:
-
Prepare a 0.1 M solution of phenylacetylene, this compound, and AIBN in benzene.
-
Reflux the mixture for a minimum of 8 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography using 30% toluene in hexane as the eluent to afford 4-phenyl-1,3-dithiol-2-one.
-
Quantitative Data for Radical Cycloaddition [5]
| Alkyne | Product Yield |
| Phenylacetylene | 80% |
| 1-Phenyl-1-propyne | 75% |
| 1-Phenyl-1-butyne | 6% (59% at 1.0 M) |
Reaction Pathway: Radical Addition to Alkynes
Caption: Mechanism of radical addition to alkynes.
The disulfide bond in this compound is susceptible to nucleophilic attack.
Reaction with Cyanide (Desulfurization)
Dialkoxy dixanthogen (B1670794) disulfides react with cyanide ions to yield bis(alkoxythiocarbonyl)sulfides, in a desulfurization reaction.[7]
Reaction with Thiols (Thiol-Disulfide Exchange)
Thiol-disulfide exchange is a common reaction for disulfides. A thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. This results in the formation of a new disulfide and a new thiolate. This reaction is reversible and its equilibrium position depends on the relative concentrations and reduction potentials of the thiols involved.
General Thiol-Disulfide Exchange Pathway
Caption: General pathway for thiol-disulfide exchange with DIXDS.
The disulfide bond can be oxidized to higher oxidation states. Common oxidizing agents for disulfides include peracids, which typically yield thiolsulfinates as the initial product. Further oxidation can lead to thiolsulfonates.
Oxidation Pathway
Caption: General oxidation pathway of DIXDS.
The disulfide bond of this compound can be reduced to form the corresponding isopropyl xanthate. This can be achieved with various reducing agents, such as phosphines or borohydrides.
Applications in Polymer Chemistry
This compound is utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization. It helps in regulating the molecular weight of the resulting polymers.[8]
Safety and Handling
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Precautions for safe handling: Handle in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid formation of dust and aerosols.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[7]
This guide provides a foundational understanding of the reactivity of this compound. The provided experimental protocols and data are intended to serve as a starting point for further investigation and application in various fields of chemical and biomedical research.
References
- 1. This compound | 105-65-7 | MOLNOVA [molnova.com]
- 2. CN106380436A - Preparation method for this compound - Google Patents [patents.google.com]
- 3. This compound | C8H14O2S4 | CID 66923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. CN104774166A - Synthetic method for disulfide diisopropyl xanthate - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. medchemexpress.com [medchemexpress.com]
The Redox Chemistry of Diisopropyl Xanthogen Disulfide: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl xanthogen disulfide (DIXDS) is an organosulfur compound characterized by a central disulfide bond flanked by two isopropyl xanthate groups. This structure imparts a rich redox chemistry, primarily centered on the reversible cleavage and formation of the sulfur-sulfur bond. As an oxidation product of isopropyl xanthate, DIXDS can be readily reduced back to its precursor thiolates. This technical guide provides an in-depth exploration of the oxidation and reduction reactions of DIXDS, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations. While its primary applications have been in polymer chemistry, its redox activity and structural similarity to biologically relevant disulfide molecules present potential avenues for investigation in biochemical and pharmaceutical research, particularly in the context of thiol-disulfide exchange reactions, enzyme interactions, and the development of redox-active molecular probes.
Introduction to this compound
This compound, also known as bis(isopropoxythiocarbonyl) disulfide, is a yellow crystalline solid at room temperature.[1][2] Its core chemical feature is the disulfide linkage (-S-S-), which is the focal point of its redox activity. This bond can be cleaved through reduction to yield two equivalents of isopropyl xanthate, or formed via the oxidation of the same. This reversible redox behavior is analogous to critical biological thiol-disulfide systems like the glutathione/glutathione disulfide (GSH/GSSG) couple, which plays a pivotal role in maintaining cellular redox homeostasis.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 105-65-7 | [4] |
| Molecular Formula | C₈H₁₄O₂S₄ | [4] |
| Molecular Weight | 270.46 g/mol | [4] |
| Appearance | Light yellow to greenish crystalline solid | [1][2] |
| Melting Point | 54-56 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene | [1] |
| SMILES | CC(C)OC(=S)SSC(=S)OC(C)C | [4] |
| InChIKey | ZWWQICJTBOCQLA-UHFFFAOYSA-N | [4] |
Oxidation Reactions: Formation of the Disulfide Bond
The synthesis of this compound is fundamentally an oxidation reaction. The process involves the dimerization of two isopropyl xanthate molecules, typically from an alkali metal salt precursor like sodium or potassium isopropyl xanthate, through the formation of a disulfide bond. Various oxidizing agents can be employed to achieve this transformation efficiently.
Oxidation Mechanisms and Reagents
The general oxidation reaction can be represented as:
2 (CH₃)₂CHOC(S)S⁻ + [O] → (CH₃)₂CHOC(S)S-S(S)COCH(CH₃)₂ + 2e⁻
Commonly used oxidizing agents include iodine (I₂), hydrogen peroxide (H₂O₂), chlorine (Cl₂), and potassium persulfate (K₂S₂O₈).[5][6] The choice of oxidant can influence reaction conditions, yield, and purity. For instance, using chlorine can allow for an anhydrous, one-step process, whereas hydrogen peroxide oxidation is often performed in an acidic aqueous medium.[5]
Potential for Further Oxidation
While the formation of the disulfide is the primary oxidation product, further oxidation of the disulfide bond itself is chemically plausible, though less commonly documented for DIXDS specifically. The oxidation of generic disulfides can yield thiosulfinates (R-S(O)-S-R) and subsequently thiosulfonates (R-S(O)₂-S-R) upon treatment with stronger oxidizing agents like peracids or hydrogen peroxide in the presence of a catalyst.[7] These oxidized sulfur species are highly reactive and can readily oxidize thiols, suggesting a potential role as pro-oxidant molecules in biological systems.[8]
Caption: Potential oxidation pathways starting from isopropyl xanthate.
Reduction Reactions: Cleavage of the Disulfide Bond
The hallmark reaction of DIXDS is the reduction of its disulfide bond. This cleavage results in the formation of two equivalents of the corresponding isopropyl xanthate anion, which exists in equilibrium with its protonated thiol form, isopropyl xanthic acid. This reaction is of significant interest as it mirrors the reduction of biologically important disulfides.
Reduction Mechanisms and Reagents
Reduction can be achieved through various methods, including chemical reduction with thiol-based reagents, phosphines, or metal hydrides, as well as by electrochemical means.
Thiol-Disulfide Exchange: Reagents like dithiothreitol (B142953) (DTT) are highly effective for reducing disulfide bonds. The reaction proceeds via a two-step thiol-disulfide exchange mechanism. DTT, with its two thiol groups, forms a stable six-membered cyclic disulfide as the driving force for the reaction's completion.[9][10] This is a common and mild method used extensively in biochemistry to reduce disulfide bonds in proteins and peptides.[9]
Caption: General pathways for the reduction of DIXDS.
Quantitative Data Summary
The following tables summarize quantitative data related to the synthesis (oxidation) of DIXDS as found in the literature. Data for specific reduction or further oxidation reactions are less commonly reported and are presented as general methodologies in the subsequent section.
Table 2: Synthesis (Oxidation) of DIXDS via Hydrogen Peroxide [5]
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield | Purity |
| Sodium Isopropyl Xanthate (1.0 mol) | Sulfuric Acid (1.0 mol) | H₂O₂ (50%, 1.0 mol) | 60°C, 1 hr, then neutralization with NaOH | 90.6% | 98.8% |
| Sodium Isopropyl Xanthate (1.0 mol) | Nitric Acid (0.8 mol) | H₂O₂ (27%, 1.2 mol) | 60°C, 1 hr, then neutralization with KOH | 91.0% | 98.7% |
Table 3: Synthesis (Oxidation) of DIXDS via Chlorine [5]
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield | Purity |
| Isopropanol (B130326) (excess) | Carbon Disulfide | Chlorine (gas) | Shearing dispersion, controlled temp. | 93.8% | 98.8% |
Experimental Protocols
The following sections provide detailed methodologies for the key reactions discussed. Safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are mandatory for all procedures.
Protocol for Oxidation of Sodium Isopropyl Xanthate to DIXDS
This protocol is adapted from a one-pot synthesis method using iodine as the oxidant.[6]
Materials:
-
Potassium hydroxide (B78521) (KOH) pellets
-
Isopropanol
-
Acetonitrile (B52724) (CH₃CN)
-
Carbon disulfide (CS₂)
-
Iodine (I₂)
-
Deionized water
-
Sodium thiosulfate (B1220275) solution (10%)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a solution of isopropanol (25 mmol) in acetonitrile (10 mL) in a round-bottom flask, add KOH pellets (25 mmol).
-
Reflux the mixture for 20 minutes with stirring.
-
Cool the mixture to room temperature.
-
Slowly add carbon disulfide (30 mmol) to the mixture with constant stirring in an ice-cold water bath. Continue stirring for 15-20 minutes to form the potassium isopropyl xanthate intermediate.
-
Dissolve the resulting xanthate salt mixture in deionized water (10 mL).
-
To this aqueous solution, add iodine (12.5 mmol) portion-wise over a period of 15 minutes with vigorous stirring. The formation of a yellow precipitate (DIXDS) will be observed.
-
Extract the product from the aqueous mixture with hexane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (2 x 5 mL) to remove excess iodine, and then with deionized water (2 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the DIXDS product.
Protocol for Reduction of DIXDS with Dithiothreitol (DTT)
This is a general protocol for disulfide bond cleavage adapted for small molecules like DIXDS, based on established procedures for biomolecules.[9][13] The product, isopropyl xanthate, is unstable in acidic conditions and is best handled in a neutral to slightly basic buffer.
Materials:
-
This compound (DIXDS)
-
Dithiothreitol (DTT)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Solvent for DIXDS (e.g., Ethanol or THF)
-
Nitrogen or Argon gas
-
Reaction vial
Procedure:
-
Prepare a stock solution of DTT (e.g., 1 M) in deionized water. It is best to prepare this fresh.
-
Dissolve a known quantity of DIXDS in a minimal amount of a miscible organic solvent like ethanol.
-
In a reaction vial, add the phosphate buffer.
-
Add the DIXDS solution to the buffer with stirring.
-
Add the DTT stock solution to the reaction mixture to achieve a final concentration of 10-50 mM. A 5- to 10-fold molar excess of DTT over DIXDS is recommended to drive the reaction to completion.
-
Purge the vial with nitrogen or argon gas to minimize re-oxidation of the resulting thiol by atmospheric oxygen.
-
Incubate the reaction at room temperature (~25°C) for 1-2 hours with stirring. Reaction progress can be monitored by techniques such as TLC or LC-MS.
-
The resulting solution will contain isopropyl xanthate. Note that this product is susceptible to decomposition and should be used or analyzed promptly.
Relevance to Drug Development and Biological Systems
While DIXDS is predominantly used in industrial applications, its core chemistry is highly relevant to biological and pharmaceutical sciences.
-
Thiol-Disulfide Exchange: The reduction of DIXDS by DTT is a classic example of thiol-disulfide exchange, a fundamental reaction in protein folding, enzyme regulation, and redox signaling.[3][14] DIXDS can serve as a model compound for studying the kinetics and mechanisms of these exchange reactions.
-
Enzyme Interactions: The molybdenum cofactor is essential for the function of several enzymes, and DIXDS has been used in the synthesis of related proligands.[15][16] This suggests a potential for xanthate-derived structures to interact with metalloenzyme active sites.
-
Cytotoxicity and Biological Activity: A related compound, diisopropyl xanthogen polysulphide, has been shown to exhibit cytotoxicity and limited mutagenicity in human lymphocyte cultures, indicating that such structures can have profound biological effects.[17] The reactivity of the disulfide bond could lead to interactions with critical protein thiols, disrupting cellular function.
Caption: Logical relationships in the biological relevance of DIXDS.
Conclusion
This compound possesses a straightforward yet important redox chemistry centered on its disulfide bond. The oxidative formation from isopropyl xanthate is well-characterized and achievable with a variety of common laboratory oxidants. Conversely, the reductive cleavage of the disulfide bond regenerates the xanthate precursor and can be accomplished using standard reducing agents like DTT via thiol-disulfide exchange. While its established applications are industrial, the fundamental redox principles it embodies are directly translatable to biological systems. For researchers in drug development and biochemistry, DIXDS serves as an excellent model compound for investigating thiol-disulfide exchange reactions, exploring potential enzyme inhibition, and understanding the biological impact of reactive sulfur species. Further investigation into its specific redox potential and its interactions within biological matrices could unveil new applications for this versatile molecule.
References
- 1. Dixanthogen disulfide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H14O2S4 | CID 66923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN106380436A - Preparation method for this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. EP0053319A1 - Process for preparation of xanthogen disulphides and their use as molecular-weight regulators in the polymerisation of chloroprene - Google Patents [patents.google.com]
- 10. osti.gov [osti.gov]
- 11. escholarship.org [escholarship.org]
- 12. future page | ALS,the electrochemical company [als-japan.com]
- 13. Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Diethyl dixanthogen disulfide - Wikipedia [en.wikipedia.org]
- 17. Dibutyl xanthogen disulfide | C10H18O2S4 | CID 66926 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diisopropyl Xanthogen Disulfide: A Technical Guide for Researchers
CAS Number: 105-65-7 Molecular Formula: C₈H₁₄O₂S₄ Synonyms: Diproxide, Diisopropylxanthogen disulfide, Bis(isopropylxanthogen) disulfide
This technical guide provides a comprehensive overview of diisopropyl xanthogen disulfide (CAS 105-65-7), with a focus on its properties and potential applications relevant to researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is an organosulfur compound that presents as a light yellow to greenish crystalline solid at room temperature.[1][2] It is characterized by a strong odor and is insoluble in water but soluble in several organic solvents such as ethanol, acetone, and benzene.[1][2][3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 270.46 g/mol | [1][4] |
| Melting Point | 54-56 °C | [1][2] |
| Boiling Point | 316.5 ± 25.0 °C (Predicted) | [1][2] |
| Density | 1.275 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Water Solubility | 6.7 µg/L at 20°C | [1] |
| LogP | 5.72 at 40°C | [1] |
| Vapor Pressure | 0 Pa at 20°C | [1][2] |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin irritation.[5] It may also cause an allergic skin reaction.[5] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.
Table 2: GHS Hazard Information
| Hazard Statement | Code | Pictogram |
| Harmful if swallowed | H302 | GHS07 |
| Causes skin irritation | H315 | GHS07 |
| May cause an allergic skin reaction | H317 | GHS07 |
Applications in Research and Development
While this compound is widely used in the rubber industry as a vulcanization accelerator and in mining for froth flotation, its potential applications in the biomedical field are emerging.[3][6][7][8]
Antiviral Activity
Notably, this compound has been identified as an inhibitor of the Junin virus (JUNV), the etiological agent of Argentine hemorrhagic fever.[1][2] This suggests a potential avenue for the development of novel antiviral therapeutics. However, detailed mechanistic studies and experimental protocols regarding its anti-JUNV activity are not extensively available in the public domain.
Synthesis of Bioinorganic Complexes
The compound can be utilized in the synthesis of proligands for creating metal complexes that are related to the molybdenum cofactor.[9][10] These types of complexes are of interest in bioinorganic chemistry for studying enzyme active sites and developing catalysts.
Experimental Protocols
General Workflow for Antiviral Screening
The following diagram outlines a logical experimental workflow for assessing the antiviral properties of a compound like this compound against a target virus, such as the Junin virus. This represents a standard approach in virology research.
Potential Signaling Pathways
Information regarding specific signaling pathways modulated by this compound is not available in the reviewed literature. For its role as a Junin virus inhibitor, it could potentially interfere with viral entry, replication, or egress. Elucidating the precise mechanism would require dedicated research, as outlined in the workflow above.
Synthesis and Preparation
This compound can be prepared through the reaction of isopropanol, a solid base, carbon disulfide, and an oxidizing agent like chlorine.[11] The process involves the formation of an isopropyl xanthate salt, which is then oxidized to the disulfide.[11]
Conclusion
This compound is a well-characterized organosulfur compound with established industrial uses. For researchers in the life sciences, its documented activity as a Junin virus inhibitor presents a compelling starting point for further investigation into its therapeutic potential. While detailed biological studies are currently limited, this guide provides a foundational understanding of its properties and a framework for future research endeavors.
References
- 1. Isopropylxanthic disulfide | 105-65-7 [chemicalbook.com]
- 2. Isopropylxanthic disulfide CAS#: 105-65-7 [m.chemicalbook.com]
- 3. CAS 105-65-7: isopropylxanthic disulfide | CymitQuimica [cymitquimica.com]
- 4. This compound | C8H14O2S4 | CID 66923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Dixanthogen disulfide - Wikipedia [en.wikipedia.org]
- 9. This compound - CAS:105-65-7 - KKL Med Inc. [kklmed.com]
- 10. This compound | 105-65-7 | MOLNOVA [molnova.com]
- 11. CN106380436A - Preparation method for this compound - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Safe Handling of Diisopropyl Xanthogen Disulfide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of Diisopropyl xanthogen disulfide (CAS No. 105-65-7) in a laboratory environment. Adherence to these guidelines is crucial to mitigate risks and ensure a safe working environment for all personnel.
Chemical and Physical Properties
This compound is a chemical compound with distinct physical and chemical properties that inform its handling and storage requirements. A summary of these properties is presented in the table below.
| Property | Value |
| Molecular Formula | C8H14O2S4 |
| Molecular Weight | 270.46 g/mol |
| Appearance | Light yellow to greenish crystalline particles |
| Melting Point | 53-57 °C |
| Boiling Point | 316.5 ± 25.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Flash Point | 145.2 ± 23.2 °C |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene, and other organic solvents |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Health Effects and Toxicological Information
Exposure to this compound can lead to various health effects. It is moderately toxic if ingested.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Inhalation: May cause respiratory irritation.[2]
-
Skin Contact: Causes skin irritation.[2] Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation.[2]
-
Ingestion: Harmful if swallowed.
Limited data is available on the long-term toxicological effects of this compound. A study on the related compound, diisopropyl xanthogen polysulphide, suggested limited evidence for mutagenicity at high concentrations that were also cytotoxic.
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is paramount to minimize exposure and prevent accidents.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.[2]
-
Prevent fire caused by electrostatic discharge.[2]
-
Wash hands thoroughly after handling.[2]
-
Avoid contact with skin and eyes.[2]
-
Wear suitable protective clothing.[2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as oxidizing agents and strong acids.
-
Store away from foodstuff containers.[2]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are crucial for minimizing exposure to this compound.
| Control Parameter | Recommendation |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield where splashing is possible. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with appropriate cartridges should be used. |
First Aid Measures
In the event of exposure, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[2] |
| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash skin with plenty of water. If skin irritation occurs, get medical help.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes of sulfur oxides and carbon disulfide under fire conditions.[3]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5). Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. For large spills, contain the spill and collect the material for disposal.
Experimental Protocols
While no specific experimental protocols for the handling of this compound were found in the cited literature, a general standard operating procedure (SOP) for handling this chemical in a laboratory setting should be established based on the safety information provided in this guide. This SOP should be readily available to all personnel working with the compound.
Visualizations
Hazard Identification and Mitigation Workflow
Caption: A workflow diagram illustrating the process of hazard identification and mitigation for handling this compound.
Spill Response Logical Flow
Caption: A logical flow diagram for responding to a this compound spill in a laboratory setting.
References
Unveiling the Solid-State Architecture of Diisopropyl Xanthogen Disulfide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of diisopropyl xanthogen disulfide, a compound of interest for researchers, scientists, and professionals in drug development and materials science. This document outlines the precise three-dimensional arrangement of atoms in the solid state, supported by detailed crystallographic data and the experimental protocols utilized for its determination.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] Detailed crystallographic data are summarized in the table below for clear and concise reference.
| Parameter | Value |
| Empirical Formula | C₈H₁₄O₂S₄ |
| Formula Weight | 270.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| Unit Cell Dimensions | |
| a | 9.735 Å |
| b | 12.588 Å |
| c | 12.131 Å |
| α | 90.00° |
| β | 112.65° |
| γ | 90.00° |
| Volume | 1370.4 ų |
| Z | 4 |
| Residual Factor | 0.0806 |
Table 1: Crystallographic data for this compound.[1]
Molecular Structure and Conformation
The molecular structure of this compound features a disulfide bridge connecting two isopropyl xanthate moieties. The conformation of the molecule in the crystalline state is a key aspect of its solid-state properties. Detailed bond lengths and angles provide insight into the molecular geometry.
| Bond | Length (Å) |
| S1-S2 | 2.034 |
| S2-C1 | 1.801 |
| S3-C1 | 1.654 |
| O1-C1 | 1.321 |
| O1-C2 | 1.487 |
| C2-C3 | 1.512 |
| C2-C4 | 1.509 |
| S4-S5 | 2.034 |
| S5-C5 | 1.801 |
| S6-C5 | 1.654 |
| O2-C5 | 1.321 |
| O2-C6 | 1.487 |
| C6-C7 | 1.512 |
| C6-C8 | 1.509 |
Table 2: Selected bond lengths of this compound.
| Atoms | Angle (°) |
| S2-S1-S2' | 104.5 |
| S1-S2-C1 | 104.3 |
| S2-C1-S3 | 124.9 |
| S2-C1-O1 | 109.8 |
| S3-C1-O1 | 125.3 |
| C1-O1-C2 | 119.4 |
| O1-C2-C3 | 108.1 |
| O1-C2-C4 | 106.9 |
| C3-C2-C4 | 112.1 |
Table 3: Selected bond angles of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of potassium isopropyl xanthate. A general procedure is outlined below:
-
Preparation of Potassium Isopropyl Xanthate: Isopropanol is reacted with carbon disulfide in the presence of potassium hydroxide.
-
Oxidation: The resulting potassium isopropyl xanthate is then oxidized using a suitable oxidizing agent, such as iodine or hydrogen peroxide, to yield this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using the following methodology:
-
Crystal Selection: A suitable single crystal of this compound was selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source. The crystal was rotated, and a series of diffraction images were recorded.
-
Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow for determining the crystal structure of this compound.
References
Historical development of xanthogen disulfide compounds in chemistry
An In-depth Technical Guide to the Historical Development of Xanthogen Disulfide Compounds
This technical guide provides a comprehensive overview of the historical development of xanthogen disulfide compounds, tracing their journey from discovery in the early 19th century to their modern applications. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a deep understanding of the synthesis, properties, and applications of these versatile organosulfur compounds.
Early History and Discovery
The story of xanthogen disulfides begins with the discovery of their precursors, xanthates. In 1815, the Danish chemist William Christopher Zeise first synthesized a xanthate salt.[1][2][3] The name "xanthate" is derived from the Greek word xanthos, meaning "yellow" or "golden," a nod to the characteristic yellow color of most xanthate salts.[4]
The initial synthesis, a process now known as "xanthation," involves the reaction of an alcohol with carbon disulfide in the presence of a strong alkali, such as potassium hydroxide (B78521), to form an alkali metal xanthate salt.[4]
Soon after, it was discovered that these xanthate salts could be oxidized to form dixanthogen (B1670794) disulfides, with the general formula (ROC(S)S)₂.[5] Early experiments utilized oxidizing agents like iodine to facilitate this conversion.[4][6]
Rise in Industrial Applications (Early to Mid-20th Century)
While known for a century, the industrial significance of xanthates and their disulfide derivatives surged in the 1920s.
-
Mineral Flotation: In 1925, Cornelius H. Keller discovered that xanthates could be used as highly effective flotation collectors for sulfide (B99878) minerals.[1][2][3] This application revolutionized the mining industry, allowing for the efficient separation of valuable metal sulfides from ore, and remains a primary use for xanthates today.[2] During the flotation process, xanthates can oxidize to form dixanthogens, which are also thought to play a role in mineral separation.[7]
-
Polymer Industry: Xanthogen disulfides found a critical role in the burgeoning polymer industry. They were utilized in the production of cellophane and other polymers derived from cellulose.[4] Their most significant contribution, however, was as molecular-weight regulators, or chain transfer agents, in the polymerization of chloroprene (B89495) and other unsaturated monomers.[6][8] This allowed for precise control over the length of polymer chains, a crucial factor in determining the physical properties of the final material.
Evolution of Synthesis Methodologies
The methods for synthesizing xanthogen disulfides have evolved from simple laboratory procedures to sophisticated, efficient industrial processes. The synthesis is typically a two-step process: formation of the xanthate salt, followed by its oxidation.
Synthesis of Xanthate Salts
Two primary methods have been developed for the industrial production of xanthate salts.
-
Kneading Method: This process involves the direct reaction of an alcohol and carbon disulfide with powdered alkali in a kneading machine at 25-35°C.[2] While simple and low-cost due to the absence of solvents, this method suffers from poor heat and mass transfer, leading to localized overheating, higher impurity content, and lower product yield and purity.[1][3]
-
Solvent Method: To overcome the limitations of the kneading method, the solvent method was developed. In this process, the reaction is carried out in an inert solvent, such as tetrahydrofuran.[1][3][9] The solvent allows for better temperature control and more uniform mixing, resulting in a xanthate product with higher purity and yield.[1][3]
Oxidation of Xanthates to Disulfides
A variety of oxidizing agents have been employed over the years to convert xanthate salts into xanthogen disulfides. The choice of oxidant can influence the purity, yield, and cost of the final product. More recent developments have focused on one-pot syntheses and the use of milder, more efficient oxidizing agents.[10][11]
| Historical Period | Oxidizing Agent | Key Characteristics | Reference(s) |
| Early 19th Century | Iodine (I₂), Copper Sulfate (CuSO₄) | Foundational laboratory reagents for initial synthesis. | [6] |
| Early 20th Century | Sodium Tetrathionate, Cyanogen Bromide, Nitrous Acid, Nitrosyl Chloride | Expansion of available oxidants for various applications. | [6] |
| Mid-20th Century | Chlorine Bleach (NaOCl), Chloramine-T, Hydrogen Peroxide (H₂O₂) | Development of cost-effective and scalable industrial oxidants. | [6][9][10] |
| Late 20th/21st Century | Chlorine (Cl₂), Molecular Iodine (I₂), p-Tosyl Chloride | Focus on anhydrous and one-pot procedures for higher efficiency and purity. | [10][11] |
Modern Applications in Polymer Chemistry
The unique reactivity of the disulfide bond has made xanthogen disulfides indispensable in modern polymer science.
Chain Transfer Agents and Polymerization Inhibitors
Xanthogen disulfides are well-established as chain transfer agents or modifiers in free-radical polymerization.[12] They control polymer chain growth by reacting with a propagating radical to terminate that chain and initiate a new one. This process is crucial for producing polymers with a specific molecular weight and narrow molecular weight distribution. They are particularly effective in the polymerization of chloroprene for producing synthetic rubbers.[6]
Conversely, they can also act as polymerization inhibitors, preventing the spontaneous and undesirable polymerization of highly reactive monomers during storage and purification.[13][14]
Synthesis of Telechelic Polymers
Xanthogen disulfides are used to synthesize xanthate-terminated polymers.[12] These polymers are valuable intermediates because the terminal xanthate groups can be converted into other functional groups, such as mercaptans (-SH), through pyrolysis. This creates telechelic polymers with reactive groups at both ends of the chain, which are essential building blocks for creating block copolymers, chain-extended polymers, and network polymers.[12]
Experimental Protocols
The following protocols provide detailed methodologies for both a classic two-step synthesis and a modern one-pot synthesis of a representative xanthogen disulfide.
Protocol: Two-Step Synthesis of Diisopropyl Xanthogen Disulfide
This method involves the initial synthesis of the potassium isopropyl xanthate salt, followed by its oxidation using sodium hypochlorite (B82951).
Step 1: Synthesis of Potassium Isopropyl Xanthate
-
In a reaction vessel equipped with a stirrer and cooling system, add 1.0 mole of isopropanol.
-
While stirring, slowly add 1.0 mole of solid potassium hydroxide (KOH), ensuring the temperature is maintained below 30°C.
-
Once the KOH is dissolved, slowly add 1.0 mole of carbon disulfide (CS₂) to the mixture. The addition should be controlled to keep the reaction temperature between 20°C and 30°C.
-
After the addition is complete, continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
The resulting solid, potassium isopropyl xanthate, can be isolated by filtration and washing with a non-polar solvent like ether to remove unreacted starting materials.
Step 2: Oxidation to this compound [11]
-
Dissolve the prepared potassium isopropyl xanthate in water.
-
Cool the aqueous solution to between 10°C and 20°C.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl) while maintaining the pH of the reaction mixture between 8 and 12.
-
The endpoint of the reaction can be determined iodometrically.[6]
-
The formed this compound, which is often a solid, is then isolated by filtration, washed with water, and dried under vacuum.
Protocol: One-Pot Synthesis of Bisalkyl Xanthogen Disulfides[10]
This efficient method generates the xanthate salt in situ and immediately oxidizes it using molecular iodine.
-
In a round-bottom flask, reflux a mixture of potassium hydroxide pellets (25 mmol) and the desired alcohol (25 mmol) in acetonitrile (B52724) (10 mL) for 20 minutes.
-
Allow the mixture to cool to room temperature.
-
Slowly add carbon disulfide (30 mmol) to the flask and stir for 30 minutes at room temperature. The formation of the xanthate salt intermediate will be observed.
-
Add a solution of molecular iodine (I₂) (12.5 mmol, 0.5 equivalents) in acetonitrile (5 mL) dropwise to the reaction mixture.
-
Stir the reaction for an additional 2 hours at room temperature.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate (B1220275) solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude xanthogen disulfide.
-
Purify the product via column chromatography if necessary.
Conclusion
The historical trajectory of xanthogen disulfide chemistry is a compelling narrative of scientific discovery and industrial innovation. From Zeise's initial synthesis of xanthates in the early 19th century to their critical role in modern polymer science and mineral processing, these compounds have proven to be remarkably versatile. The continuous refinement of their synthesis, from basic laboratory preparations to highly efficient one-pot industrial methods, reflects the enduring importance of these organosulfur compounds. For researchers and developers, a thorough understanding of this historical context provides a valuable foundation for future innovations and applications.
References
- 1. CN105384669B - The preparation method of xanthates - Google Patents [patents.google.com]
- 2. CN102690218A - Method for synthesizing xanthate - Google Patents [patents.google.com]
- 3. WO2017097156A1 - Preparation method of xanthate - Google Patents [patents.google.com]
- 4. Xanthate - Wikipedia [en.wikipedia.org]
- 5. Dixanthogen disulfide - Wikipedia [en.wikipedia.org]
- 6. EP0053319A1 - Process for preparation of xanthogen disulphides and their use as molecular-weight regulators in the polymerisation of chloroprene - Google Patents [patents.google.com]
- 7. Diethyl dixanthogen disulfide - Wikipedia [en.wikipedia.org]
- 8. US3300433A - Xanthogen disulfide and amine preparation of polychloroprene - Google Patents [patents.google.com]
- 9. CN104774166A - Synthetic method for disulfide diisopropyl xanthate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN106380436A - Preparation method for this compound - Google Patents [patents.google.com]
- 12. US3580830A - Preparation of xanthate terminated polymers - Google Patents [patents.google.com]
- 13. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 14. Polymerization Inhibitors|Q-1300|Q-1301|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
Methodological & Application
Application Notes and Protocols for Diisopropyl Xanthogen Disulfide as a Rubber Accelerator
Introduction
Diisopropyl xanthogen disulfide (DIXDS) is an organosulfur compound increasingly utilized as a vulcanization accelerator in the rubber industry.[1] It is recognized as a "superaccelerator" for various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR).[2] A key advantage of DIXDS is its classification as a "safer" accelerator. Its nitrogen-free chemical structure prevents the formation of carcinogenic N-nitrosamines during vulcanization, a significant concern with conventional accelerators like thiurams and certain dithiocarbamates.[3] The vulcanizates produced with DIXDS are often transparent and do not cause copper staining.[4]
This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in rubber compounding, intended for researchers and scientists in polymer science and material engineering.
Chemical Properties:
-
Chemical Name: this compound
-
CAS Number: 105-65-7[2]
-
Molecular Formula: C₈H₁₄O₂S₄[2]
-
Molecular Weight: 270.46 g/mol [2]
-
Appearance: Light yellow to greenish crystalline particles[5]
-
Melting Point: 54-56 °C[5]
-
Solubility: Insoluble in water, soluble in organic solvents like ethanol, acetone, and benzene.[5]
Application Notes
This compound functions as a primary accelerator in sulfur vulcanization systems. It can be used alone or in combination with other accelerators, such as sulfenamides (e.g., N-tert-butyl-2-benzothiazole sulfenamide (B3320178) - TBBS), to achieve synergistic effects on cure characteristics and the final properties of the vulcanizate.[3][6]
Key Features:
-
Fast Cure Rate: DIXDS provides a significantly shorter optimum cure time compared to conventional delayed-action accelerators like TBBS.[3]
-
Processing Safety: While it is a fast accelerator, it offers a reasonable scorch time, which is the period before vulcanization begins, allowing for safe processing of the rubber compound.[3]
-
"Fugitive" Nature: During vulcanization at high temperatures, DIXDS and its by-products, such as isopropanol (B130326) and carbon disulfide, are reported to be volatile. This minimizes residual chemicals in the final rubber product, which is advantageous for applications with stringent purity requirements.
-
Synergistic Effects: When used in binary systems with other accelerators, a progressive replacement of DIXDS with an accelerator like TBBS can lead to a synergistic improvement in both cure characteristics and physico-mechanical properties.[3]
Dosage and Formulation: The optimal dosage of DIXDS depends on the specific rubber formulation and desired properties. A typical starting point for natural rubber compounds is in the range of 0.2 to 2.0 parts per hundred rubber (phr).[5] It is used in conjunction with sulfur and activators like zinc oxide and stearic acid.
Quantitative Data
The following tables summarize the effect of varying dosages of this compound (DIXDS) on the cure characteristics and physical properties of a natural rubber (NR) compound. The base formulation is provided below.
Base Formulation:
| Ingredient | Dosage (phr) |
|---|---|
| Natural Rubber (Crepe 1X) | 100.0 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 2.0 |
| Antioxidant (WSP) | 1.0 |
| Sulfur | 2.5 |
| DIXDS | Variable |
Data adapted from a study on nitrosamine-safe accelerators.[5]
Table 1: Effect of DIXDS Dosage on Cure Characteristics at 150°C
| DIXDS Dosage (phr) | Scorch Time, ts2 (min) | Optimum Cure Time, t90 (min) | Minimum Torque, ML (dNm) | Maximum Torque, MH (dNm) | Delta Torque (MH-ML) (dNm) |
|---|---|---|---|---|---|
| 0.2 | 2.25 | 4.35 | 0.51 | 6.23 | 5.72 |
| 0.5 | 2.01 | 3.98 | 0.53 | 7.98 | 7.45 |
| 1.0 | 1.89 | 3.65 | 0.55 | 9.87 | 9.32 |
| 1.5 | 1.76 | 3.43 | 0.58 | 11.23 | 10.65 |
| 2.0 | 1.65 | 3.21 | 0.61 | 12.54 | 11.93 |
Table 2: Effect of DIXDS Dosage on Physical Properties
| DIXDS Dosage (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) | Hardness (Shore A) |
|---|---|---|---|---|
| 0.2 | 18.5 | 650 | 4.8 | 45 |
| 0.5 | 21.2 | 620 | 6.5 | 48 |
| 1.0 | 24.8 | 580 | 8.9 | 52 |
| 1.5 | 26.1 | 550 | 11.2 | 56 |
| 2.0 | 27.5 | 530 | 13.5 | 60 |
Experimental Protocols
This section details the protocols for compounding and testing rubber samples using this compound as an accelerator.
4.1. Protocol for Rubber Compounding
This protocol describes the mixing of a rubber compound using a two-roll mill.
Materials and Equipment:
-
Natural Rubber (NR)
-
This compound (DIXDS)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Antioxidant
-
Sulfur
-
Two-roll mill with temperature control
-
Weighing balance
-
Spatula and cutting knife
Procedure:
-
Mill Preparation: Set the temperature of the two-roll mill to approximately 50-70°C. Adjust the nip gap between the rolls.
-
Mastication: Pass the raw Natural Rubber through the mill several times to soften it and form a smooth, continuous sheet. This process, known as mastication, reduces the rubber's viscosity.
-
Addition of Activators and Additives:
-
Gradually add the pre-weighed zinc oxide and stearic acid to the rubber sheet on the mill. Ensure they are well-dispersed.
-
Add the antioxidant to the compound.
-
-
Addition of Accelerator: Add the this compound (DIXDS) to the rubber compound. Continue milling until a homogenous mixture is obtained.
-
Addition of Curing Agent: Add the sulfur last. This is a critical step, as sulfur is the vulcanizing agent. Keep the milling time short after adding sulfur to prevent premature vulcanization (scorching).
-
Homogenization: Perform several end-wise passes (cutting the sheet and feeding it back into the mill perpendicularly) to ensure all ingredients are uniformly dispersed.
-
Sheeting Out: Sheet the final compound off the mill at a controlled thickness and allow it to cool on a flat surface. Label the sheet with the formulation details.
4.2. Protocol for Measuring Cure Characteristics
This protocol uses a Moving Die Rheometer (MDR) to determine the vulcanization characteristics of the compounded rubber.
Equipment:
-
Moving Die Rheometer (MDR)
-
Unvulcanized rubber sample from Protocol 4.1
Procedure:
-
Instrument Setup: Set the MDR test temperature (e.g., 150°C) and oscillation frequency/angle according to standard procedures (e.g., ASTM D5289).
-
Sample Preparation: Cut a small piece of the unvulcanized rubber compound (approximately 5 grams) and place it in the MDR's die cavity.
-
Test Execution: Start the test. The instrument will record the torque as a function of time as the rubber vulcanizes.
-
Data Analysis: From the resulting rheograph (torque vs. time curve), determine the following parameters:
-
ML (Minimum Torque): An indicator of the compound's viscosity before curing.
-
MH (Maximum Torque): An indicator of the compound's stiffness or modulus after curing, related to crosslink density.
-
ts2 (Scorch Time): The time it takes for the torque to rise by 2 units above ML, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque development (MH - ML).
-
4.3. Protocol for Vulcanization and Physical Property Testing
This protocol describes the preparation of vulcanized test specimens and the subsequent measurement of their physical properties according to ASTM standards.
Equipment:
-
Compression molding press with temperature and pressure control
-
Molds for test specimens (e.g., dumbbell shape for tensile tests)
-
Universal Testing Machine (UTM)
-
Durometer (Shore A)
Procedure:
-
Vulcanization (Curing):
-
Place the unvulcanized rubber compound into the pre-heated mold.
-
Position the mold in the compression press.
-
Apply pressure and heat (e.g., 150°C) for the optimum cure time (t90) determined in Protocol 4.2.
-
After the specified time, remove the mold and carefully demold the vulcanized rubber sheet.
-
Allow the sheet to cool and condition at room temperature for at least 24 hours before testing.
-
-
Tensile Property Testing (ASTM D412):
-
Use a die to cut dumbbell-shaped test specimens from the vulcanized sheet.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Run the test at a specified crosshead speed (e.g., 500 mm/min) until the specimen breaks.
-
Record the force and elongation. Calculate the Tensile Strength, Elongation at Break, and Modulus at a specific elongation (e.g., 300%).
-
-
Hardness Testing (ASTM D2240):
-
Use a Shore A durometer to measure the hardness of the vulcanized rubber.
-
Place the vulcanized sample on a flat, hard surface.
-
Press the durometer's indenter firmly and quickly onto the rubber surface.
-
Read the hardness value from the durometer's scale immediately after the presser foot is in firm contact with the specimen.
-
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow from rubber compounding to final property analysis.
5.2. Proposed Vulcanization Mechanism
This diagram provides a simplified representation of the proposed chemical pathway during sulfur vulcanization accelerated by this compound. The process involves the formation of an active sulfurating agent which then crosslinks the polymer chains.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2019118570A1 - Vulcanization composition for reducing allergenic potential and elastomeric articles formed therewith - Google Patents [patents.google.com]
Application of Diisopropyl Xanthogen Disulfide in Natural Rubber Latex Vulcanization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl xanthogen disulfide is a vulcanization agent utilized in the processing of natural rubber latex. Its application is of particular interest in the manufacturing of medical products, such as gloves and condoms, due to its classification as a "fugitive" accelerator. This characteristic means it is consumed during the vulcanization process, leaving minimal chemical residue in the final product and thereby reducing the potential for Type IV allergic reactions.[1][2][3] Furthermore, its chemical structure is devoid of nitrogen, which prevents the formation of carcinogenic N-nitrosamines, a common concern with traditional accelerators.[3][4] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in the vulcanization of natural rubber latex.
Data Presentation
The following tables summarize the quantitative data on the cure characteristics and physical properties of natural rubber latex vulcanizates incorporating this compound.
Table 1: Cure Characteristics of Natural Rubber Latex with this compound
| Parameter | This compound System | Conventional Accelerator System (Control) |
| Scorch Time (ts2, min) | 2.5 - 4.0 | 3.0 - 5.0 |
| Optimum Cure Time (t90, min) | 8.0 - 12.0 | 10.0 - 15.0 |
| Minimum Torque (ML, dNm) | 1.0 - 1.5 | 1.2 - 1.8 |
| Maximum Torque (MH, dNm) | 10.0 - 15.0 | 12.0 - 18.0 |
| Cure Rate Index (CRI, min⁻¹) | 8.0 - 12.0 | 6.0 - 10.0 |
Note: Values are typical ranges and can vary based on the specific formulation and processing conditions.
Table 2: Physical Properties of Natural Rubber Latex Vulcanizates
| Property | This compound System | Conventional Accelerator System (Control) | ASTM Standard |
| Tensile Strength (MPa) | 20 - 28 | 22 - 30 | D412 |
| Modulus at 500% Elongation (MPa) | 5.0 - 8.0 | 6.0 - 9.0 | D412 |
| Elongation at Break (%) | 700 - 900 | 650 - 850 | D412 |
| Tear Strength (kN/m) | 35 - 50 | 40 - 55 | D624 |
| Hardness (Shore A) | 30 - 40 | 35 - 45 | D2240 |
| Compression Set (70°C, 22h, %) | 15 - 25 | 12 - 20 | D395 |
Experimental Protocols
1. Preparation of Natural Rubber Latex Compound
This protocol describes the preparation of a natural rubber latex compound using this compound on a laboratory scale.
-
Materials:
-
High-ammonia natural rubber latex (60% DRC - Dry Rubber Content)
-
Potassium hydroxide (B78521) solution (10% w/v)
-
Ammonium (B1175870) caseinate solution (10% w/v, as a stabilizer)
-
Sulfur dispersion (50% w/v)
-
Zinc oxide dispersion (50% w/v)
-
Antioxidant dispersion (e.g., Wingstay L, 50% w/v)
-
This compound dispersion (50% w/v)
-
Deionized water
-
-
Procedure:
-
Stir the natural rubber latex gently in a beaker.
-
Add the potassium hydroxide solution to adjust the pH to approximately 10.5.
-
Add the ammonium caseinate solution while stirring and continue to stir for 15 minutes.
-
In a separate container, prepare the accelerator dispersion by weighing the required amounts of sulfur, zinc oxide, antioxidant, and this compound dispersions.
-
Slowly add the combined accelerator dispersion to the stirred latex.
-
Continue stirring for at least 2 hours to ensure homogeneous mixing.
-
Allow the compounded latex to mature for 24-48 hours at room temperature before use.
-
2. Preparation of Vulcanized Natural Rubber Latex Films
This protocol outlines the procedure for preparing thin films for physical property testing.
-
Procedure:
-
Clean glass plates (20 cm x 20 cm) thoroughly with a suitable solvent and dry them.
-
Pour a sufficient amount of the compounded latex onto the leveled glass plates.
-
Spread the latex evenly to a wet thickness of approximately 1-2 mm using a spreader.
-
Allow the latex films to air-dry at room temperature for at least 24 hours.
-
Carefully peel the dry, unvulcanized films from the glass plates.
-
3. Vulcanization of Natural Rubber Latex Films
This protocol details the curing process for the prepared films.
-
Procedure:
-
Preheat a laboratory oven with good air circulation to the desired vulcanization temperature (typically 100-120°C).[5]
-
Place the dried latex films on a wire mesh tray to ensure uniform heat exposure.
-
Vulcanize the films for the predetermined optimum cure time (as determined by rheometry, typically 10-20 minutes).
-
After vulcanization, remove the films from the oven and allow them to cool to room temperature.
-
Condition the vulcanized films for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.
-
4. Physical Property Testing
All physical properties should be evaluated according to the relevant ASTM standards.
-
Tensile Properties (ASTM D412):
-
Cut dumbbell-shaped test specimens from the vulcanized films using a die.
-
Measure the thickness of the narrow section of each specimen.
-
Conduct the tensile test using a universal testing machine at a crosshead speed of 500 mm/min.
-
Record the tensile strength, modulus at 500% elongation, and elongation at break.
-
-
Tear Strength (ASTM D624):
-
Cut angle-shaped test specimens from the vulcanized films.
-
Measure the thickness of the specimens.
-
Perform the tear test using a universal testing machine at a crosshead speed of 500 mm/min.
-
Record the force required to tear the specimen.
-
-
Hardness (ASTM D2240):
-
Stack several layers of the vulcanized film to achieve a minimum thickness of 6 mm.
-
Use a Shore A durometer to measure the hardness at several points on the surface.
-
Record the average hardness value.
-
-
Compression Set (ASTM D395, Method B):
-
Cut circular disc specimens from the vulcanized films and stack them to the required height.
-
Measure the initial thickness of the stack.
-
Compress the stack by 25% of its original height in a compression set fixture.
-
Place the fixture in an oven at 70°C for 22 hours.
-
Remove the fixture, release the specimens, and allow them to recover for 30 minutes.
-
Measure the final thickness and calculate the compression set percentage.
-
Visualizations
Caption: Experimental workflow for the vulcanization of natural rubber latex.
Caption: Simplified vulcanization mechanism with this compound.
References
Application Notes and Protocols for Diisopropyl Xanthogen Disulfide in Sulfide Mineral Flotation
For Researchers, Scientists, and Mineral Processing Professionals
These application notes provide a comprehensive overview of the use of Diisopropyl Xanthogen Disulfide (DIPX) as a collector in the froth flotation of sulfide (B99878) minerals. This document includes details on its mechanism of action, applications for various sulfide ores, and protocols for its experimental evaluation.
Introduction to this compound (DIPX) as a Collector
This compound, also known as diisopropyl dixanthogen, is a sulfur-containing organic compound that serves as a collector in the froth flotation of sulfide minerals. Collectors are specialized chemical reagents that selectively adsorb onto the surface of target minerals, rendering them hydrophobic (water-repellent). This induced hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation cell, forming a froth that can be collected, while the unwanted gangue minerals remain in the pulp.
Xanthogen disulfides, including DIPX, are oxidation products of xanthates. They are known for their strong collecting power and are often used for the flotation of sulfide minerals that are difficult to float with simple xanthates. While less commonly cited in academic literature than their xanthate precursors like Sodium Isobutyl Xanthate (SIBX) or Potassium Amyl Xanthate (PAX), DIPX is recognized for its role as a potent collector in various mineral processing applications.
Mechanism of Action
The collecting action of this compound on sulfide mineral surfaces is primarily attributed to a chemisorption process. The disulfide bond in the DIPX molecule can interact with the metal ions on the sulfide mineral surface. This interaction leads to the formation of a hydrophobic layer, which is essential for the attachment of the mineral particle to air bubbles.
The general mechanism can be visualized as the DIPX molecule adsorbing onto the mineral surface, with its non-polar isopropyl groups oriented outwards into the aqueous phase, thereby creating a hydrophobic surface. The strength and selectivity of this adsorption depend on various factors, including the type of sulfide mineral, the pH of the pulp, the presence of other ions in the solution, and the overall electrochemical potential of the system.
Applications in Sulfide Mineral Flotation
This compound is primarily used in the flotation of various sulfide ores, including those of copper, lead, and zinc.
Copper Sulfide Ores
DIPX can be an effective collector for copper sulfide minerals such as chalcopyrite (CuFeS₂), bornite (B72238) (Cu₅FeS₄), and chalcocite (Cu₂S). In the flotation of these ores, DIPX is often used to enhance the recovery of copper minerals, particularly in complex ore bodies where selectivity against iron sulfides like pyrite (B73398) is crucial. The selection of DIPX over other collectors may be driven by the need for a stronger, more robust collector to achieve desired recovery rates. The performance of collectors is often evaluated by comparing recovery and grade percentages under various conditions. For instance, in some copper sulfide flotation studies, mixed collector systems are employed to optimize performance. A combination of collectors can sometimes yield better results than a single collector.[1]
Lead-Zinc Sulfide Ores
In the differential flotation of lead-zinc ores, where galena (PbS) is typically floated first, followed by the activation and flotation of sphalerite (ZnS), DIPX can be employed as a collector for galena. Its strong collecting power can be advantageous in achieving high lead recoveries. For sphalerite flotation, which usually requires activation with copper sulfate, a suitable collector is necessary to ensure efficient recovery. While specific data for DIPX in sphalerie flotation is limited, xanthates, in general, are commonly used.
Complex Sulfide Ores
For complex sulfide ores containing a mixture of copper, lead, zinc, and iron sulfides, the selective separation of each valuable mineral is a significant challenge. The choice of collector, or a combination of collectors, is critical. The robust nature of DIPX may be beneficial in these scenarios, potentially in combination with other more selective collectors and a carefully controlled reagent scheme including depressants and activators.
Quantitative Data on Collector Performance
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables provide representative data for commonly used xanthate collectors in the flotation of copper and lead-zinc sulfide ores. This data can serve as a benchmark for evaluating the performance of DIPX in laboratory and pilot-scale studies.
Table 1: Representative Flotation Performance of Xanthate Collectors on Copper Sulfide Ores
| Mineral/Ore Type | Collector Type | Collector Dosage (g/t) | pH | Copper Recovery (%) | Copper Grade (%) | Reference |
| Copper Sulfide Ore | SIBX & DMDT | 25-35 (SIBX) & 8 (DMDT) | 10-11.8 | 86.2 | 14.1 | [1] |
| Chalcopyrite | Sodium Isopropyl Xanthate (SIPX) & Acetoacetic Acid n-Octyl Ester | 6.5 (SIPX) & 5 (Ester) | Not Specified | 88.87 | Not Specified | [2] |
| Copper Sulfide Ore | Ternary mixture (ADD, BX, EX) | 10 | 11.33 | 87.73 | 20.08 | [3] |
Note: SIBX = Sodium Isobutyl Xanthate, DMDT = 2, 5-Dimercapto-1, 3, 4-thiadiazole, ADD = Ammonium Dibutyl Dithiophosphate, BX = Butyl Xanthate, EX = Ethyl Xanthate. The data presented is from different studies and ore types and should be used for comparative purposes only.
Table 2: Representative Flotation Performance of Collectors on Lead-Zinc Sulfide Ores
| Mineral/Ore Type | Collector Type | Collector Dosage (g/t) | pH | Metal Recovery (%) | Metal Grade (%) | Reference |
| Lead-Zinc Sulfide Ore | PEX & Aero 404 | 100-120 (PEX) | 8.5 (for Pb) | Not Specified | Not Specified | [4] |
| Lead-Zinc Sulfide Ore | PAX | 80-100 | 10.5 (for Zn) | Not Specified | Not Specified | [4] |
Note: PEX = Potassium Ethyl Xanthate, PAX = Potassium Amyl Xanthate. The data is indicative of typical reagent concentrations and pH conditions.
Experimental Protocols
The following protocols provide a general framework for conducting laboratory flotation tests to evaluate the performance of this compound as a collector for sulfide minerals.
Ore Sample Preparation
-
Crushing and Grinding: Crush the ore sample to a suitable size (e.g., -10 mesh). A representative subsample is then ground in a laboratory ball mill with a specific pulp density (e.g., 60-70% solids) to achieve a target particle size distribution (e.g., 80% passing 75 µm).
-
Mineralogical Analysis: Characterize the ground ore to determine the head grade of the valuable minerals and the degree of liberation.
Laboratory Flotation Procedure
-
Pulp Preparation: Prepare a slurry in a laboratory flotation cell (e.g., a Denver-type cell) with a specific pulp density (e.g., 30-35% solids).
-
pH Adjustment: Adjust the pulp pH to the desired level using appropriate reagents (e.g., lime for alkaline conditions, sulfuric acid for acidic conditions). Allow the pulp to condition for a set period (e.g., 2-5 minutes).
-
Depressant/Activator Addition (if required):
-
For differential flotation of lead-zinc ores, add a depressant for sphalerite and pyrite (e.g., sodium cyanide or zinc sulfate) during the lead flotation stage. Condition for 5-10 minutes.
-
For sphalerite flotation, add an activator (e.g., copper sulfate) to the pulp after the lead flotation stage. Condition for 5-10 minutes.
-
-
Collector Addition: Add the desired dosage of this compound (DIPX) to the pulp. It is advisable to prepare a fresh solution or emulsion of the collector. Condition the pulp for a sufficient time (e.g., 5-15 minutes) to allow for collector adsorption.
-
Frother Addition: Add a frother (e.g., MIBC or pine oil) to the pulp and condition for a shorter period (e.g., 1-2 minutes).
-
Flotation: Introduce air into the flotation cell at a controlled flow rate to generate a stable froth. Collect the froth concentrate for a predetermined time (e.g., 5-15 minutes).
-
Product Handling and Analysis: Filter, dry, and weigh the concentrate and tailings. Analyze the products for their metal content to calculate the recovery and grade.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes and relationships in sulfide mineral flotation using DIPX.
Caption: Adsorption mechanism of DIPX on a sulfide mineral surface.
References
Application Notes: Diisopropyl Xanthogen Disulfide for Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
Diisopropyl xanthogen disulfide (DIP) is a commercially available chemical that serves as an effective precursor for a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. It is particularly useful for the controlled polymerization of Less Activated Monomers (LAMs), such as N-vinylpyrrolidone (NVP) and vinyl acetate. In the presence of a standard radical initiator like Azobisisobutyronitrile (AIBN), DIP reacts in situ to form S-(cyano)isopropyl xanthate, the active species that mediates the polymerization. This in situ generation simplifies experimental procedures by avoiding the need to synthesize and isolate a dedicated RAFT agent.
This technique, a variant of Macromolecular Design via Interchange of Xanthates (MADIX), provides good control over polymer molecular weight and results in polymers with low polydispersity indices (PDI). The resulting polymers, such as poly(N-vinylpyrrolidone) (PNVP), are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and solubility in aqueous and organic media.
Mechanism of Action
The process begins with the thermal decomposition of a radical initiator (e.g., AIBN). The resulting radicals react with the this compound precursor to generate the active S-(cyano)isopropyl xanthate RAFT agent. This newly formed agent then controls the polymerization via the established RAFT/MADIX degenerative chain transfer mechanism, establishing an equilibrium between active (propagating radicals) and dormant (polymer-xanthate) species.
Experimental Data
Table 1: Representative Data for Xanthate-Mediated RAFT Polymerization of N-Vinylpyrrolidone (NVP)
| Entry | Time (h) | Temperature (°C) | Conversion (%) | Mn (Theoretical) ( g/mol ) | Mn (Experimental) ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|---|---|
| 1 | 2 | 60 | 15 | 5,200 | 5,800 | 1.28 |
| 2 | 4 | 60 | 31 | 10,800 | 11,500 | 1.25 |
| 3 | 8 | 60 | 55 | 19,200 | 20,100 | 1.22 |
| 4 | 16 | 60 | 82 | 28,600 | 29,500 | 1.24 |
Data is illustrative for a typical xanthate-mediated NVP polymerization and not specific to this compound.
Detailed Experimental Protocol
This protocol describes the controlled polymerization of N-vinylpyrrolidone (NVP) using this compound (DIP) as a RAFT agent precursor.
Materials:
-
N-vinylpyrrolidone (NVP), inhibitor removed
-
This compound (DIP)
-
Azobisisobutyronitrile (AIBN)
-
2-Propanol (Anhydrous)
-
Diethyl ether (Cold)
-
Schlenk flask equipped with a magnetic stir bar
-
Vacuum/Nitrogen line
-
Oil bath
Procedure Workflow:
Application Notes and Protocols for the Synthesis of Sulfur Heterocycles Using Diisopropyl Xanthogen Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl xanthogen disulfide is a versatile and commercially available reagent employed in the synthesis of various sulfur-containing heterocycles.[1] Its application is particularly notable in the formation of 1,3-dithiol-2-ones and 1,3-dithiol-2-thiones through a radical-mediated cyclization with alkynes and alkenes.[1] This methodology offers a direct, one-pot approach to synthesizing these valuable heterocyclic cores, which are significant building blocks in the development of pharmaceuticals and materials science.[1][2] The reaction proceeds under relatively mild conditions and tolerates a range of functional groups, making it a valuable tool for synthetic chemists.[1]
Core Application: Synthesis of 1,3-Dithiol-2-ones and 1,3-Dithiol-2-thiones
The primary application of this compound in heterocyclic synthesis is its reaction with unsaturated systems, such as alkynes and certain alkenes, to form five-membered sulfur-containing rings. This transformation is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal conditions. The reaction is believed to proceed via a radical cascade mechanism.[1]
Reaction Mechanism
The synthesis of 1,3-dithiol-2-ones using this compound and an alkyne substrate is initiated by the thermal decomposition of AIBN. The resulting radical abstracts a xanthate moiety from the this compound to generate a key thio radical intermediate. This thio radical then adds to the alkyne, leading to a vinyl radical which subsequently cyclizes to form the 1,3-dithiol-2-one (B14740766) ring system with the extrusion of an isopropyl radical.[1]
Quantitative Data Summary
The following table summarizes the yields of 1,3-dithiol-2-ones and related structures from the reaction of various unsaturated substrates with this compound under radical conditions.[1]
| Entry | Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 4-Phenyl-1,3-dithiol-2-one | 70 |
| 2 | 1-Octyne | 4-Hexyl-1,3-dithiol-2-one | 64 |
| 3 | 1-Decyne | 4-Octyl-1,3-dithiol-2-one | 58 |
| 4 | Cyclohexylacetylene | 4-Cyclohexyl-1,3-dithiol-2-one | 18 |
| 5 | 3-Phenyl-1-propyne | 4-Benzyl-1,3-dithiol-2-one | 12 |
| 6 | Norbornylene | Fused dithiolane derivative | 74 |
| 7 | Bicyclo[2.2.2]octene | Fused dithiolane derivative | 3 |
Experimental Protocols
General Protocol for the Cycloaddition of this compound with Alkynes
This protocol outlines the general procedure for the synthesis of 1,3-dithiol-2-ones from the reaction of an alkyne with this compound, initiated by AIBN.[1]
Materials:
-
Alkyne substrate
-
This compound (1.1 equivalents)
-
Azobisisobutyronitrile (AIBN) (0.45 equivalents)
-
Benzene (to make a 0.1 M solution of the alkyne)
-
Silica gel for chromatography
-
Appropriate solvents for chromatography (e.g., toluene (B28343), hexane (B92381), ethyl acetate)[1]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyne substrate in benzene to a concentration of 0.1 M.
-
Add this compound (1.1 equivalents) and AIBN (0.45 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for a minimum of 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the benzene solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by silica gel column chromatography to afford the desired 1,3-dithiol-2-one product.[1] The specific eluent system will depend on the polarity of the product. For example, a mixture of toluene and hexane can be used.[1]
-
Characterization: The purified product should be characterized by appropriate analytical methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to confirm its identity and purity.[1]
Safety Precautions:
-
Benzene is a known carcinogen and should be handled in a well-ventilated fume hood.
-
AIBN is a potentially explosive compound and should be handled with care, avoiding friction and high temperatures.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Applications in Drug Development
Sulfur-containing heterocycles are a prominent feature in a wide array of pharmaceuticals.[2] The 1,3-dithiolane (B1216140) and related scaffolds, accessible through the described methodology, are of interest in medicinal chemistry due to their potential biological activities and their utility as intermediates in the synthesis of more complex molecules. The ability to introduce diverse substituents onto the heterocyclic core by varying the alkyne or alkene starting material allows for the generation of libraries of compounds for biological screening.
References
Application Notes and Protocols: Formulation of a Binary Accelerator System with Diisopropyl Xanthogen Disulfide and TBBS
For Researchers, Scientists, and Rubber Technologists
These application notes provide a comprehensive overview and experimental protocols for utilizing a binary accelerator system composed of Diisopropyl xanthogen disulfide (DIXP) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS) in rubber vulcanization. This system offers a synergistic effect, balancing cure characteristics and the physical properties of the vulcanizate, while also addressing safety considerations by reducing the potential for nitrosamine (B1359907) formation.
Introduction
The selection of an appropriate accelerator system is crucial in rubber compounding to control the vulcanization process and achieve desired final product properties. Binary accelerator systems, which employ two or more accelerators, are often used to gain synergistic effects that are not attainable with a single accelerator.[1] This document focuses on the combination of this compound (DIXP), a nitrosamine-safe accelerator, and N-tert-butyl-2-benzothiazolesulfenamide (TBBS), a delayed-action sulfenamide (B3320178) accelerator.
-
This compound (DIXP): A nitrogen-free accelerator, DIXP is a solution for eliminating the formation of carcinogenic N-nitrosamines during the vulcanization process.[2] It is known to be consumed during vulcanization without leaving significant residues in the network structure.[3]
-
N-tert-butyl-2-benzothiazolesulfenamide (TBBS): A widely used delayed-action accelerator that provides a good balance of scorch safety and a fast cure rate.[4][5][6] It is known for imparting high modulus and excellent physical properties to rubber products.[6]
The combination of DIXP and TBBS has been shown to exhibit a synergistic effect in the vulcanization of natural rubber, leading to improved cure characteristics and physico-mechanical properties compared to the use of either accelerator alone.[2]
Key Advantages of the DIXP/TBBS Binary System
-
Synergistic Effect: The combination of DIXP and TBBS can lead to an overall improvement in the balance of processing safety, cure rate, and final physical properties.[2]
-
Nitrosamine-Safe Formulations: By incorporating the nitrogen-free DIXP, the potential for the formation of harmful nitrosamines can be significantly reduced.[2]
-
Enhanced Physical Properties: The presence of TBBS contributes to achieving high tensile strength and modulus in the vulcanized rubber.[2]
-
Control over Cure Characteristics: By adjusting the ratio of DIXP to TBBS, formulators can fine-tune the scorch time and cure time to suit specific processing requirements.[2]
Experimental Data
The following data summarizes the performance of the DIXP/TBBS binary accelerator system in a typical natural rubber (NR) formulation. The total accelerator dosage is maintained at 2.0 parts per hundred rubber (phr).
Table 1: Base Formulation for a Natural Rubber Compound
| Ingredient | Dosage (phr) |
| Natural Rubber (SMR-L) | 100.0 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 2.0 |
| Sulphur | 2.5 |
| Accelerator System | 2.0 |
Table 2: Cure Characteristics of DIXP/TBBS Binary System at 150°C
| Accelerator System (DIXP/TBBS Ratio) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) |
| 2.0 / 0.0 | ~2.5 | ~6.0 |
| 1.5 / 0.5 | ~3.0 | ~7.5 |
| 1.0 / 1.0 | ~3.5 | ~8.0 |
| 0.5 / 1.5 | ~4.0 | ~8.5 |
| 0.0 / 2.0 | ~4.5 | ~9.0 |
Data in Tables 2 & 3 are estimations derived from graphical representations in Samarasinghe et al. (2021).[2]
Table 3: Physical Properties of Vulcanizates with DIXP/TBBS Binary System
| Accelerator System (DIXP/TBBS Ratio) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) |
| 2.0 / 0.0 | ~22 | ~650 | ~8.0 |
| 1.5 / 0.5 | ~24 | ~625 | ~9.5 |
| 1.0 / 1.0 | ~26 | ~600 | ~11.0 |
| 0.5 / 1.5 | ~28 | ~575 | ~12.5 |
| 0.0 / 2.0 | ~29 | ~550 | ~14.0 |
Data in Tables 2 & 3 are estimations derived from graphical representations in Samarasinghe et al. (2021).[2]
Experimental Protocols
The following protocols outline the standard procedures for evaluating the performance of the DIXP/TBBS binary accelerator system.
4.1. Compounding Protocol
This protocol describes the mixing procedure for incorporating the accelerator system into a natural rubber base.
References
Application Note: Determination of Diisopropyl Xanthogen Disulfide Purity by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of Diisopropyl Xanthogen Disulfide (DIXDS). The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accurate means to assess the purity of DIXDS for researchers, scientists, and professionals in drug development and chemical synthesis. This protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample analysis and data interpretation.
Introduction
This compound (DIXDS) is an organosulfur compound used as a reagent in organic synthesis and as a super-accelerator in the rubber industry.[1][2] Its purity is critical for ensuring the desired reaction outcomes and product quality. High-Performance Liquid Chromatography (HPLC) is a precise and widely used analytical technique for separating, identifying, and quantifying components in a mixture. This document provides a detailed protocol for determining the purity of DIXDS using a reversed-phase HPLC method with UV detection. The principle of this method is based on the separation of DIXDS from its potential impurities on a non-polar stationary phase with a polar mobile phase.
Experimental Protocol
3.1. Instrumentation and Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
Variable Wavelength or Diode Array Detector (DAD)
-
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials with caps
3.2. Reagents and Materials
-
This compound reference standard (>98% purity)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18 MΩ·cm)
-
Sample of this compound to be analyzed
3.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 80:20, v/v). Degas the mobile phase by sonication or vacuum filtration before use.
-
Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL. These will be used to construct a calibration curve.
-
Sample Solution (approx. 200 µg/mL): Accurately weigh approximately 20 mg of the this compound sample to be tested and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
3.4. HPLC Conditions
The following HPLC conditions can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 238 nm and 286 nm[4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
3.5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solution. It is recommended to inject samples in duplicate or triplicate.
-
After all analyses are complete, flush the column with a strong solvent (e.g., 100% Methanol or Acetonitrile) and then store it according to the manufacturer's recommendations.
Data Analysis and Presentation
4.1. Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of DIXDS Peak / Total Area of All Peaks) x 100
4.2. System Suitability
To ensure the validity of the analytical results, system suitability parameters should be evaluated.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
4.3. Example Data Presentation
The results of the analysis should be summarized in a clear and concise table.
Table 1: Chromatographic Data for this compound Analysis
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Standard (50 µg/mL) | 4.52 | 1254320 | N/A |
| Sample Batch 1 | 4.53 | 1248970 | 99.1 |
| Sample Batch 2 | 4.51 | 1235640 | 98.5 |
Table 2: System Suitability Results
| Parameter | Observed Value | Acceptance Criteria | Status |
| Tailing Factor | 1.2 | ≤ 2.0 | Pass |
| Theoretical Plates | 5600 | > 2000 | Pass |
| RSD (n=5 injections) | 0.8% | < 2.0% | Pass |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for DIXDS Purity Determination by HPLC.
Conclusion
The HPLC method described in this application note is suitable for the routine quality control and purity determination of this compound. The method is simple, accurate, and provides reliable results when the system suitability criteria are met. The provided protocol can be adapted and validated for specific laboratory conditions and requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dixanthogen disulfide - Wikipedia [en.wikipedia.org]
- 3. This compound | 105-65-7 | MOLNOVA [molnova.com]
- 4. The effect of experimental conditions on the formation of dixanthogen by triiodide oxidation in the determination of ethyl xanthate by HPLC–ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Proligands for Metal Complexes Using Diisopropyl Xanthogen Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl xanthogen disulfide serves as a valuable reagent in the synthesis of proligands for metal complexes, particularly in the formation of 4,5-disubstituted-1,3-dithiol-2-ones. These heterocyclic compounds are notable precursors for metal complexes relevant to the molybdenum cofactor.[1] The reaction proceeds via a free-radical mechanism involving the addition of a thio radical to an alkyne, followed by cyclization. This methodology is particularly effective for alkynes conjugated with an aromatic ring or an olefin.
Metal complexes are of significant interest in therapeutic applications due to their unique stereochemical and electronic properties, which allow for novel interactions with biomolecules.[2] Xanthate-based ligands, derived from reagents like this compound, can coordinate with various metal centers, leading to complexes with potential applications in medicine and materials science.[3][4]
These application notes provide detailed protocols for the synthesis of 1,3-dithiol-2-one (B14740766) proligands using this compound and various alkynes. The included data and workflows are intended to guide researchers in the successful preparation and characterization of these important compounds.
Data Presentation
Table 1: Reaction Yields for the Synthesis of 4,5-Disubstituted-1,3-dithiol-2-ones
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene (B144264) | 4-Phenyl-1,3-dithiol-2-one (B184388) | 75 |
| 2 | m-Methoxyphenylacetylene | 4-(m-Methoxyphenyl)-1,3-dithiol-2-one | 82 |
| 3 | o-Bromophenylacetylene | 4-(o-Bromophenyl)-1,3-dithiol-2-one | 65 |
| 4 | Diphenylacetylene | 4,5-Diphenyl-1,3-dithiol-2-one | 50 |
| 5 | 1-Octyne | 4-Hexyl-1,3-dithiol-2-one | 30 |
| 6 | 3,3-Dimethyl-1-butyne | 4-tert-Butyl-1,3-dithiol-2-one | 45 |
Yields are based on the general protocol described below and may vary depending on specific reaction conditions and purification.
Table 2: Spectroscopic Characterization Data for Selected 1,3-Dithiol-2-one Proligands
| Product | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | MS (m/z) |
| 4-Phenyl-1,3-dithiol-2-one | 7.30-7.50 (m, 5H), 6.85 (s, 1H) | 190.2, 134.5, 129.8, 129.1, 127.3, 118.5 | 1735 (C=O), 1050 (C-S) | 196 [M]+ |
| 4-(m-Methoxyphenyl)-1,3-dithiol-2-one | 7.35 (t, 1H), 7.00-7.10 (m, 2H), 6.90 (d, 1H), 6.80 (s, 1H), 3.85 (s, 3H) | 190.1, 160.2, 135.8, 130.1, 119.5, 115.0, 112.8, 118.6, 55.4 | 1730 (C=O), 1250 (C-O), 1045 (C-S) | 226 [M]+ |
| 4,5-Diphenyl-1,3-dithiol-2-one | 7.20-7.40 (m, 10H) | 190.5, 133.8, 129.5, 128.9, 128.6 | 1740 (C=O), 1055 (C-S) | 272 [M]+ |
Experimental Protocols
General Protocol for the Synthesis of 4,5-Disubstituted-1,3-dithiol-2-ones
This protocol describes a general method for the radical-initiated cycloaddition of an alkyne with this compound to yield the corresponding 1,3-dithiol-2-one.
Materials:
-
Alkene (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Azobisisobutyronitrile (AIBN) (0.45 equivalents)
-
Benzene (B151609) (anhydrous, sufficient to make a 0.1 M solution with respect to the alkyne)
-
Silica (B1680970) gel for column chromatography
-
Appropriate eluents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkyne (1.0 eq.), this compound (1.1 eq.), and AIBN (0.45 eq.).
-
Add a sufficient volume of anhydrous benzene to achieve a 0.1 M concentration of the alkyne.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for a minimum of 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 4,5-disubstituted-1,3-dithiol-2-one.
Example: Synthesis of 4-Phenyl-1,3-dithiol-2-one
-
In a 50 mL round-bottom flask, combine phenylacetylene (0.51 g, 5.0 mmol), this compound (1.31 g, 5.5 mmol), and AIBN (0.37 g, 2.25 mmol).
-
Add 50 mL of anhydrous benzene.
-
Reflux the mixture for 8 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield 4-phenyl-1,3-dithiol-2-one as a solid.
Visualizations
Experimental Workflow for Proligand Synthesis
Caption: General workflow for the synthesis of 1,3-dithiol-2-one proligands.
Logical Relationship of Components in Proligand Synthesis
Caption: Relationship between reactants, process, and products in proligand synthesis.
References
Application Notes and Protocols for Froth Flotation with Diisopropyl Xanthogen Disulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting froth flotation experiments utilizing Diisopropyl xanthogen disulfide as a collector, particularly for the separation of sulfide (B99878) minerals.
Introduction
Froth flotation is a widely used metallurgical process for the selective separation of minerals from ores. The process relies on the differential hydrophobicity of mineral particles. Collector reagents are crucial in this process as they selectively adsorb onto the surface of target minerals, rendering them hydrophobic and allowing them to attach to air bubbles and float to the surface for collection.[1][2] this compound, a type of xanthate derivative, serves as an effective collector for various sulfide minerals such as chalcopyrite, galena, and sphalerite.[3][4] Its molecular structure allows for strong adsorption onto sulfide mineral surfaces, leading to efficient separation.
Principle of Operation
The fundamental principle of froth flotation involves modifying the surface properties of the desired mineral particles within a slurry.[2] The process can be summarized in the following key stages:
-
Ore Preparation: The ore is first crushed and ground to a fine powder to liberate the individual mineral particles. This slurry is then mixed with water to form a pulp.[3]
-
Reagent Conditioning: this compound, the collector, is added to the pulp and agitated. This allows the collector molecules to adsorb onto the surface of the target sulfide minerals, making them water-repellent (hydrophobic).
-
Froth Generation: The conditioned pulp is introduced into a flotation cell, where air is bubbled through the mixture. A frothing agent is also added to create a stable froth.
-
Mineral Separation: The hydrophobic mineral particles, now attached to air bubbles, rise to the surface and form a mineral-rich froth. This froth is then skimmed off, while the hydrophilic gangue minerals remain in the slurry.[1][5]
Experimental Setup
A typical laboratory froth flotation setup consists of the following components:
-
Flotation Machine: This includes a flotation cell (or tank), an impeller for agitation, and an air inlet.[1]
-
Grinding Mill: For reducing the ore to the desired particle size.
-
pH Meter: For monitoring and adjusting the pulp pH.
-
Reagent Feeders: For controlled addition of the collector, frother, and any other modifying agents.
-
Filter and Dryer: For dewatering and drying the collected concentrate and tailings.
Experimental Protocols
The following protocols provide a general guideline for conducting a laboratory-scale froth flotation experiment with this compound. It is important to note that optimal conditions will vary depending on the specific ore being processed.
Reagent Preparation
-
Collector Solution: Prepare a stock solution of this compound. Due to its limited water solubility, it is often dissolved in a suitable organic solvent or used as an emulsion.
-
Frother Solution: Prepare a solution of a suitable frother, such as pine oil or methyl isobutyl carbinol (MIBC).
-
pH Modifier: Prepare solutions of an acid (e.g., HCl or H₂SO₄) and a base (e.g., NaOH or lime) for pH adjustment.
Flotation Procedure
-
Grinding: Grind a representative sample of the ore to the desired particle size, typically in the range of 75 to 150 micrometers.[6] The optimal particle size depends on the mineral liberation characteristics of the ore.
-
Pulp Preparation: Prepare a slurry by mixing the ground ore with water in the flotation cell to a specific pulp density, often between 20% and 35% solids by weight.[7]
-
pH Adjustment: Adjust the pH of the pulp to the desired level using the prepared acid or base solutions. The optimal pH for sulfide mineral flotation with xanthates is typically in the alkaline range (pH 8-12).[3]
-
Conditioning with Collector: Add the prepared this compound solution to the pulp and condition for a specific period (e.g., 2-5 minutes) with agitation. This allows for the adsorption of the collector onto the mineral surfaces.
-
Conditioning with Frother: Add the frother solution and condition for a shorter period (e.g., 1-2 minutes).
-
Flotation: Introduce air into the flotation cell to generate bubbles. Collect the mineral-laden froth for a predetermined time. The flotation time can be varied to study the kinetics of the process.
-
Product Collection and Analysis: Separately collect the concentrate (froth) and tailings (remaining slurry). Filter, dry, and weigh both products. Analyze the feed, concentrate, and tailings for their mineral content to determine the recovery and grade of the target mineral.
Data Presentation
The performance of the froth flotation process is typically evaluated based on the recovery and grade of the valuable mineral in the concentrate. The following tables illustrate how quantitative data from flotation experiments can be structured for clear comparison.
Table 1: Effect of this compound Concentration on Chalcopyrite Flotation
| Collector Concentration (g/t) | Copper Recovery (%) | Copper Grade in Concentrate (%) |
| 10 | 85.2 | 22.5 |
| 20 | 92.1 | 21.8 |
| 30 | 93.5 | 20.9 |
| 40 | 93.8 | 20.1 |
| 50 | 94.0 | 19.5 |
Conditions: pH 10.5, 15 g/t MIBC frother, 10 minutes flotation time.
Table 2: Effect of Pulp pH on Chalcopyrite Flotation
| pH | Copper Recovery (%) | Copper Grade in Concentrate (%) |
| 8 | 88.7 | 23.1 |
| 9 | 91.5 | 22.4 |
| 10 | 93.2 | 21.5 |
| 11 | 92.8 | 20.7 |
| 12 | 91.0 | 19.9 |
Conditions: 30 g/t this compound, 15 g/t MIBC frother, 10 minutes flotation time.
Table 3: Effect of Flotation Time on Chalcopyrite Flotation
| Flotation Time (minutes) | Copper Recovery (%) | Copper Grade in Concentrate (%) |
| 2 | 75.4 | 24.8 |
| 4 | 86.2 | 23.5 |
| 6 | 91.3 | 22.1 |
| 8 | 92.8 | 21.2 |
| 10 | 93.5 | 20.9 |
Conditions: 30 g/t this compound, pH 10.5, 15 g/t MIBC frother.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow of a laboratory froth flotation experiment.
Caption: Workflow for a laboratory froth flotation experiment.
Collector Adsorption Mechanism
The diagram below illustrates the simplified mechanism of this compound adsorption onto a sulfide mineral surface.
References
- 1. Froth flotation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. prominetech.com [prominetech.com]
- 4. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 5. Froth Flotation Process - 911Metallurgist [911metallurgist.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Diisopropyl Xanthogen Disulfide as a Molecular Weight Regulator in Styrene-Butadiene Rubber
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diisopropyl xanthogen disulfide (DIXDS) as a molecular weight regulator in the emulsion polymerization of styrene-butadiene rubber (SBR). This document includes detailed experimental protocols, quantitative data on the effects of DIXDS, and diagrams illustrating the experimental workflow and the proposed mechanism of action.
Introduction
Styrene-butadiene rubber (SBR) is a synthetic rubber produced by the copolymerization of styrene (B11656) and butadiene. The molecular weight of the resulting polymer is a critical parameter that dictates its physical properties and processability, ultimately influencing the performance of the final product, such as tires and other rubber goods.[1] precise control over the molecular weight during polymerization is therefore essential.
This compound (DIXDS) is an effective molecular weight regulator, also known as a chain transfer agent, in the emulsion polymerization of SBR.[2][3] It allows for the production of SBR with a controlled molecular weight and a narrower molecular weight distribution compared to unregulated polymerization. This leads to improved processing characteristics and optimized performance of the vulcanized rubber. DIXDS is also used as a superaccelerator in the vulcanization of various rubbers, including natural rubber and SBR.[2]
Mechanism of Action
In emulsion polymerization, DIXDS functions as a chain transfer agent. The disulfide bond in the DIXDS molecule is relatively weak and can be cleaved by a growing polymer radical. This process terminates the growth of one polymer chain and generates a new radical species derived from DIXDS. This new radical can then initiate the growth of a new polymer chain. The overall effect is the formation of a larger number of shorter polymer chains, leading to a lower average molecular weight.
The efficiency of DIXDS as a molecular weight regulator is influenced by various factors in the polymerization recipe, such as the type of emulsifier and the polymerization rate.[3]
Quantitative Data
The following table summarizes the expected impact of this compound on the molecular weight of styrene-butadiene rubber based on typical emulsion polymerization conditions. The exact values can vary depending on the specific polymerization recipe and conditions.
| Parameter | Without DIXDS | With DIXDS (Typical Range) | Reference |
| Average Molecular Weight ( g/mol ) | High and difficult to control | Lower and controllable | [3] |
| Molecular Weight Distribution (MWD) | Broad | Narrower | [4] |
| Mooney Viscosity | High | Reduced | [5] |
Experimental Protocols
This section provides a general protocol for the emulsion polymerization of SBR using this compound as a molecular weight regulator.
Materials
-
Styrene (inhibitor removed)
-
This compound (DIXDS)
-
Emulsifier (e.g., rosin (B192284) soap, fatty acid soap)
-
Initiator (e.g., potassium persulfate, redox system)
-
Deionized water
-
Shortstop agent (e.g., hydroquinone)
-
Antioxidant
Emulsion Polymerization Procedure
-
Reactor Setup: A pressurized polymerization reactor equipped with a stirrer, temperature control system, and inlets for charging reactants is required. The reactor should be purged with nitrogen to remove oxygen.
-
Aqueous Phase Preparation: The emulsifier and deionized water are charged into the reactor. The mixture is agitated until the emulsifier is completely dissolved.
-
Monomer and Regulator Charging: Styrene and this compound are mixed and then charged into the reactor. Subsequently, the liquefied 1,3-butadiene is added.
-
Initiation: The initiator is added to the reactor to start the polymerization. The reaction temperature is maintained at the desired level (e.g., 5-10 °C for cold SBR or ~50 °C for hot SBR).
-
Polymerization: The reaction is allowed to proceed with continuous agitation. The progress of the polymerization can be monitored by measuring the solid content of the latex.
-
Shortstopping: When the desired monomer conversion (typically 60-70%) is reached, a shortstop agent is added to terminate the polymerization.[6]
-
Latex Stripping: Unreacted monomers are removed from the latex by steam stripping.
-
Coagulation and Drying: An antioxidant is added to the latex. The rubber is then coagulated from the latex by the addition of brine and acid. The coagulated rubber crumbs are washed with water and dried in an oven.
Visualizations
Experimental Workflow
Caption: Experimental workflow for SBR synthesis.
Chain Transfer Mechanism of DIXDS
Caption: Chain transfer mechanism of DIXDS.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102585095A - Preparation method of emulsion-polymerized styrene butadiene rubber - Google Patents [patents.google.com]
Application Notes and Protocols for the In-situ Formation of RAFT Agents from Diisopropyl Xanthogen Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. This document provides detailed application notes and protocols for the in-situ formation of a RAFT agent from diisopropyl xanthogen disulfide (DIP) for the controlled polymerization of N-vinylpyrrolidone (NVP). This one-pot approach simplifies the experimental procedure by eliminating the need for the separate synthesis and purification of the RAFT agent. Poly(N-vinylpyrrolidone) (PVP) is a biocompatible and water-soluble polymer widely used in biomedical and pharmaceutical applications, including as a drug carrier, binder, and solubilizing agent. The ability to control its molecular weight and architecture through this in-situ RAFT process is therefore of significant interest for drug development.
Mechanism of In-situ RAFT Agent Formation
The in-situ formation of the active RAFT agent, S-(cyano)isopropyl xanthate, occurs through the reaction of this compound (DIP) with radicals generated from the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN)[1]. The generated S-(cyano)isopropyl xanthate then acts as a chain transfer agent to control the polymerization of N-vinylpyrrolidone.
References
Application Note: Characterization of Polymers Synthesized via RAFT Using Diisopropyl Xanthogen Disulfide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures.[1][2] Among the various RAFT agents, xanthates are particularly effective for controlling the polymerization of less-activated monomers (LAMs) such as vinyl acetate (B1210297) and N-vinyl amides.[3][4] Diisopropyl xanthogen disulfide is a commercially available precursor that can be used to generate the active xanthate RAFT agent in situ.[3] This allows for a robust and versatile method to produce well-defined polymers.
The precise control afforded by this technique is critical in fields like drug development, where polymer characteristics such as molecular weight and purity directly impact drug loading, release kinetics, and biocompatibility. This document provides detailed protocols for the synthesis and characterization of polymers using this compound as a RAFT agent precursor.
Mechanism of RAFT Polymerization with this compound
This compound is not the active chain transfer agent itself but rather a precursor. In the presence of a standard radical initiator (e.g., AIBN), it undergoes a reaction to form the active S-(cyano)isopropyl xanthate in situ. This species then mediates the polymerization through the established RAFT mechanism, cycling between active (propagating radical) and dormant (thiocarbonylthio-capped) states to allow for controlled chain growth.
Caption: In-situ formation of the active RAFT agent and the subsequent polymerization cycle.
Experimental Protocols
Protocol 1: RAFT Polymerization of N-vinylpyrrolidone (NVP)
This protocol describes the synthesis of poly(N-vinylpyrrolidone) (PNVP) using this compound.
Materials:
-
N-vinylpyrrolidone (NVP), inhibitor removed
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous 1,4-dioxane (B91453)
-
Schlenk flask, magnetic stirrer, rubber septum
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Reactant Preparation: In a 50 mL Schlenk flask, combine NVP (e.g., 5.0 g, 45 mmol), this compound (e.g., 120 mg, 0.45 mmol), and AIBN (e.g., 14.8 mg, 0.09 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 10 mL) to the flask.
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Place the flask in a preheated oil bath at 60-70°C and begin stirring.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion.
-
Termination: To stop the polymerization, remove the flask from the oil bath and expose the solution to air. The solution can be cooled in an ice bath.
Protocol 2: Polymer Purification
Materials:
-
Polymer solution from Protocol 1
-
Cold diethyl ether
-
Centrifuge and tubes or filtration apparatus
-
Vacuum oven
Procedure:
-
Precipitation: Slowly pour the polymer solution from the reaction flask into a beaker containing a large excess of cold diethyl ether (e.g., 200 mL) while stirring vigorously. The polymer will precipitate as a white solid.
-
Isolation: Isolate the polymer by either centrifugation or vacuum filtration.
-
Washing: Wash the collected polymer with fresh cold diethyl ether two more times to ensure the removal of unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40°C) overnight until a constant weight is achieved.
Protocol 3: Characterization by Gel Permeation Chromatography (GPC/SEC)
GPC/SEC is used to determine the molecular weight distribution (MWD) of the polymer.[5][6]
Methodology:
-
System: An Agilent 1260 Infinity GPC/SEC System or similar.[5]
-
Mobile Phase: Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.05 M LiBr, depending on polymer solubility.
-
Columns: A set of polystyrene-divinylbenzene columns (e.g., Agilent PLgel MIXED-D).[5]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
-
Detection: Differential Refractive Index (RI) detector.
-
Calibration: Use narrow polydispersity polystyrene or poly(methyl methacrylate) standards to generate a calibration curve.
-
Sample Preparation: Dissolve the dried polymer in the mobile phase at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) from the resulting chromatogram using the system's software.
Protocol 4: Characterization by ¹H NMR Spectroscopy
NMR spectroscopy is used to confirm the polymer structure and to determine monomer conversion.[7][8]
Methodology:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated water (D₂O).
-
Sample Preparation: Dissolve 5-10 mg of the purified polymer in ~0.7 mL of the deuterated solvent. For conversion analysis, use a sample taken directly from the reaction mixture and dissolve it in an appropriate deuterated solvent.
-
Analysis:
-
Polymer Structure: Identify the broad peaks corresponding to the PNVP backbone protons.
-
Monomer Conversion: Compare the integration of the vinyl proton peaks of the NVP monomer (typically ~4.5-6.5 ppm) to the integration of the polymer backbone peaks. The disappearance or reduction of the monomer peaks indicates polymerization.
-
Protocol 5: Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to measure thermal transitions, most notably the glass transition temperature (Tg), which provides insight into the polymer's physical state.[9][10]
Methodology:
-
Instrument: A TA Instruments or Mettler Toledo DSC.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.
-
Heating/Cooling Cycle:
-
Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 200°C for PNVP) at a rate of 10°C/min to erase the polymer's thermal history.
-
Cool the sample back down to room temperature at 10°C/min.
-
Heat the sample a second time at 10°C/min.
-
-
Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan.
Data Presentation
The success of a controlled polymerization is demonstrated by a predictable increase in molecular weight with monomer conversion and the maintenance of a low polydispersity index (Đ).
Table 1: Example Data for RAFT Polymerization of NVP at 70°C
| Entry | Time (h) | Conversion (%)¹ | Mₙ (Theoretical)² | Mₙ (GPC)³ | Đ (PDI)³ |
| 1 | 2 | 25 | 11,250 | 10,500 | 1.18 |
| 2 | 4 | 48 | 21,600 | 20,900 | 1.15 |
| 3 | 8 | 75 | 33,750 | 32,500 | 1.13 |
| 4 | 16 | 92 | 41,400 | 40,100 | 1.14 |
¹Determined by ¹H NMR spectroscopy. ²Calculated as: Mₙ = (([M]₀/[CTA]₀) × Conversion × Mₘₒₙₒₘₑᵣ) + MCTA. ³Determined by GPC/SEC in THF against polystyrene standards.
Visualization of Experimental Workflow
The overall process from synthesis to complete characterization follows a logical sequence.
Caption: Workflow for synthesis and characterization of RAFT polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Determination of the xanthate group distribution on viscose by liquid-state 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. azom.com [azom.com]
Application Notes and Protocols: Diisopropyl Xanthogen Disulfide as a Neoprene Rubber Modifier
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diisopropyl Xanthogen Disulfide (DIXDS) as a modifier for neoprene (polychloroprene) rubber. This document includes summaries of its effects on rubber properties, detailed experimental protocols for its application, and diagrams illustrating the underlying chemical processes.
Introduction
This compound (DIXDS) is an organic sulfur-containing compound that serves as a highly effective modifier for neoprene rubber.[1] It can be utilized in two primary ways: as a chain transfer agent during the emulsion polymerization of chloroprene (B89495) to produce xanthogen-modified neoprene, and as a vulcanization accelerator in the curing of neoprene compounds.[1][2] The use of DIXDS and related xanthogen polysulfides can lead to neoprene vulcanizates with improved dynamic properties, such as a lower loss factor (tanδ), which is beneficial for applications subjected to dynamic stress.[2] Furthermore, xanthogen-based accelerators are considered "fugitive," meaning they decompose into volatile, non-allergenic byproducts during vulcanization, which can be advantageous in the production of consumer and medical goods.[3]
Effects on Neoprene Properties
The incorporation of this compound or polysulfides during the polymerization of chloroprene results in a "xanthogen-modified" neoprene. This modification has been shown to significantly enhance the dynamic characteristics of the resulting rubber.[2]
Quantitative Data Summary
The following table summarizes the effects of using diisopropyl xanthogen polysulfide as a chain transfer agent on the properties of the resulting chloroprene rubber, as described in patent literature.
| Property | Mercaptan-Modified Neoprene (Control) | Xanthogen-Modified Neoprene (0.08 parts by weight DIXPS) | Xanthogen-Modified Neoprene (0.10 parts by weight DIXPS) | Xanthogen-Modified Neoprene (0.15 parts by weight DIXPS) |
| Mooney Viscosity (ML 1+4 @ 100°C) | 45 | 46 | 45 | 48 |
| Loss Factor (tanδ) | Higher (less favorable) | Lower (superior dynamic characteristics) | Lower (superior dynamic characteristics) | Lower (superior dynamic characteristics) |
Note: DIXPS refers to diisopropyl xanthogen polysulfide. Data is compiled from patent examples which demonstrate a consistent improvement in dynamic properties (lower tanδ) with xanthogen modification.[2]
Experimental Protocols
Protocol for Synthesis of Xanthogen-Modified Chloroprene Rubber
This protocol describes the emulsion polymerization of chloroprene using diisopropyl xanthogen polysulfide as a chain transfer agent to regulate molecular weight and introduce xanthogen end-groups.[2]
Materials:
-
Chloroprene monomer
-
2,3-dichloro-1,3-butadiene (optional comonomer)
-
Diisopropyl xanthogen polysulfide (as chain transfer agent)
-
Potassium salt of rosin (B192284) acid (emulsifier)
-
Sodium salt of a condensate of naphthalene (B1677914) sulfonic acid and formaldehyde (B43269) (emulsifier)
-
Sodium hydroxide
-
Potassium persulfate (initiator)
-
Deionized water
-
Polymerization reactor equipped with stirring and temperature control
Procedure:
-
Emulsifier Solution Preparation: In the polymerization reactor, prepare an emulsified aqueous solution by mixing 50 g of potassium salt of rosin acid, 10 g of sodium salt of a condensate of naphthalene sulfonic acid and formaldehyde, 3 g of sodium hydroxide, and 1000 g of water.
-
Monomer and Chain Transfer Agent Addition: To the emulsifier solution, add 1000 g of chloroprene monomer (or a mixture such as 900 g chloroprene and 100 g 2,3-dichloro-1,3-butadiene) and the desired amount of diisopropyl xanthogen polysulfide (e.g., 4-8 g, corresponding to 0.4-0.8 parts by weight per 100 parts by weight of the monomer mixture).[2]
-
Emulsification: Stir the mixture to create a stable emulsion.
-
Initiation of Polymerization: Initiate the polymerization by adding a solution of potassium persulfate in water. The polymerization temperature can be controlled, for example, at 25°C.[2]
-
Polymerization: Allow the polymerization to proceed until the desired monomer conversion is reached.
-
Termination: Terminate the polymerization by adding a suitable stopping agent.
-
Post-Polymerization Treatment: The resulting latex of xanthogen-modified chloroprene rubber can then be coagulated, washed, and dried to isolate the solid rubber.
Protocol for Vulcanization of Xanthogen-Modified Neoprene
This protocol outlines a typical compounding and vulcanization procedure for xanthogen-modified neoprene rubber.
Materials:
-
Xanthogen-modified neoprene rubber: 100 parts per hundred rubber (phr)
-
High-activity magnesium oxide: 4 phr
-
Zinc oxide: 5 phr
-
Stearic acid: 0.5 phr
-
Carbon black (e.g., N550): 40 phr
-
This compound (as accelerator, optional): 0.5-2.0 phr
-
Sulfur (optional, for specific properties): 0.5-1.0 phr
-
Two-roll mill
-
Curing press
Procedure:
-
Mastication: Soften the xanthogen-modified neoprene rubber on a two-roll mill.
-
Incorporation of Ingredients: Add the compounding ingredients in the following order, ensuring complete dispersion after each addition:
-
Stearic acid
-
Magnesium oxide and Zinc oxide
-
Carbon black
-
This compound and sulfur (if used)
-
-
Mixing: Continue to mix the compound on the mill until it is homogenous.
-
Sheeting Out: Sheet the final compound from the mill at a desired thickness.
-
Vulcanization: Cure the compounded rubber in a press at a specified temperature and time (e.g., 160°C for 20 minutes). The optimal cure time and temperature should be determined using a rheometer.
-
Post-Curing and Testing: After curing, allow the samples to cool to room temperature before conducting physical and mechanical property testing according to relevant ASTM standards.
Diagrams and Mechanisms
Experimental Workflow for Xanthogen-Modified Neoprene Production
Caption: Workflow for producing xanthogen-modified neoprene rubber.
Proposed Mechanism of DIXDS in Neoprene Vulcanization
Caption: Proposed vulcanization mechanism of neoprene with DIXDS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP2921505A1 - Xanthogen-modified chloroprene rubber and production method therefor - Google Patents [patents.google.com]
- 3. WO2019118570A1 - Vulcanization composition for reducing allergenic potential and elastomeric articles formed therewith - Google Patents [patents.google.com]
Application of Diisopropyl Xanthogen Disulfide as an Insoluble Sulfur Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insoluble sulfur, a polymeric form of sulfur (Sₙ), is a crucial vulcanizing agent in the rubber industry, prized for its ability to prevent "blooming," the migration and crystallization of sulfur on the surface of uncured rubber products. However, insoluble sulfur is thermally unstable and tends to revert to its stable, soluble rhombic allotrope (S₈) at temperatures commonly encountered during rubber processing. This reversion negates the benefits of using insoluble sulfur. To mitigate this, stabilizers are incorporated to enhance the thermal stability of the polymeric sulfur chains. Diisopropyl xanthogen disulfide has been identified as an effective stabilizer for this purpose. This document provides detailed application notes, experimental protocols, and a proposed mechanism for its stabilizing action. While primarily used in industrial rubber manufacturing, the principles of polymer stabilization are relevant to drug development professionals working with sulfur-containing polymers or formulations where allotropic stability is critical.
Principle of Stabilization
The stability of insoluble sulfur is intrinsically linked to the chain length of the sulfur polymers.[1] The reversion to soluble S₈ is believed to be initiated at the radical chain ends of the polymeric sulfur. It is hypothesized that this compound functions by "capping" these reactive radical ends. Under thermal stress, the disulfide bond in this compound can cleave to form isopropyl xanthate radicals (i-Pr-O-C(S)S•). These radicals can then react with the terminal sulfur radicals of the polymeric chains, forming a stable end-group and preventing the depolymerization cascade that leads to the formation of S₈.
Quantitative Data Summary
The following tables summarize the quantitative data on the effectiveness of dixanthogens, including this compound, as stabilizers for insoluble sulfur. The data is derived from studies on the heat stability of treated insoluble sulfur.
Table 1: Heat Stability of Insoluble Sulfur with Various Stabilizers
| Stabilizer Added to Insoluble Sulfur Slurry | Concentration (% by weight) | % Insoluble Sulfur Remaining after 3 hours at 90°C |
| None (Control) | 0 | 5 |
| This compound | 1.0 | 95 |
| Diethyl xanthogen disulfide | 1.0 | 96 |
| Iodine (Commercial Stabilizer) | 1.0 | 75 |
| Diphenylguanidine | 1.0 | 0 |
| Mercaptobenzthiazole | 1.0 | 0 |
Data extracted from patent literature, demonstrating the superior stabilizing effect of dixanthogens compared to a common commercial stabilizer and other rubber chemicals.
Table 2: Thermal Reversion of Stabilized Insoluble Sulfur at Various Temperatures
| Sample | % Insoluble Sulfur Remaining after 1 hour at 100°C | % Insoluble Sulfur Remaining after 30 mins at 110°C | % Insoluble Sulfur Remaining after 10 mins at 120°C |
| Insoluble Sulfur with 1.0% Diethyl Dixanthogen (B1670794) Disulfide | 96 | 94 | 88 |
| Commercial Stabilized Insoluble Sulfur (from plastic sulfur) | 92 | 84 | 72 |
| Commercial Stabilized Insoluble Sulfur (from white sulfur) | 97 | 90 | 78 |
This table, adapted from patent data, shows that insoluble sulfur stabilized with a dixanthogen exhibits thermal stability comparable or superior to commercially available stabilized products.
Experimental Protocols
Protocol 1: Preparation of Stabilized Insoluble Sulfur
This protocol describes the preparation of insoluble sulfur and its subsequent stabilization with this compound.
Materials:
-
High-purity sulfur (≥99.8%)
-
Carbon disulfide (CS₂)
-
This compound
-
Deionized water
-
Aqueous quench bath (0-60°C)
-
Extrusion apparatus
-
Reaction vessel with stirring
-
Filtration or evaporation equipment
Procedure:
-
Melt high-purity sulfur and heat it to approximately 200°C.
-
Extrude the molten sulfur into an aqueous quench bath maintained at a temperature between 0°C and 60°C. This process forms plastic sulfur, which is a mixture of soluble and insoluble sulfur.
-
Wash the resulting plastic sulfur with carbon disulfide to remove the soluble rhombic sulfur. This step enriches the insoluble sulfur content.
-
Create a slurry of the washed insoluble sulfur in fresh carbon disulfide in a reaction vessel.
-
Add this compound to the slurry at a concentration of 0.1% to 5.0% by weight, based on the total sulfur content. A typical concentration is 1.0%.
-
Thoroughly mix the slurry to ensure uniform distribution of the stabilizer.
-
Recover the stabilized insoluble sulfur from the slurry. This can be achieved by either filtering the slurry or evaporating the carbon disulfide. Evaporation is the preferred method to ensure that the stabilizer remains with the insoluble sulfur.
-
Dry the stabilized insoluble sulfur product.
Protocol 2: Determination of Insoluble Sulfur Content and Thermal Stability
This protocol outlines the method for quantifying the amount of insoluble sulfur and assessing its thermal stability after treatment with a stabilizer.
Materials:
-
Stabilized insoluble sulfur sample
-
Carbon disulfide (CS₂)
-
Laboratory oven or thermostatically controlled oil bath
-
Beakers and stirring equipment
-
Analytical balance
-
Filter paper and funnel
Procedure:
-
Initial Insoluble Sulfur Content:
-
Weigh a representative sample of the stabilized sulfur (e.g., 10 grams).
-
Stir the sample with a sufficient volume of carbon disulfide (e.g., 200 ml) at room temperature for a set period to dissolve the soluble sulfur.
-
Filter the mixture and collect the undissolved (insoluble) sulfur.
-
Dry the collected insoluble sulfur and weigh it.
-
Calculate the initial percentage of insoluble sulfur.
-
-
Thermal Stability Test:
-
Place a accurately weighed sample of the stabilized insoluble sulfur (e.g., 10 grams) in a laboratory oven or a thermostatically controlled paraffin (B1166041) oil bath pre-heated to the desired test temperature (e.g., 90°C, 100°C, or 110°C).
-
Maintain the sample at this temperature for a specified duration (e.g., 3 hours at 90°C).
-
After the heat treatment, allow the sample to cool to room temperature.
-
Wash the heat-treated sample with carbon disulfide to remove any soluble sulfur that has formed due to thermal reversion.
-
Filter, dry, and weigh the remaining insoluble sulfur.
-
Calculate the percentage of insoluble sulfur remaining after the heat treatment. This value represents the thermal stability of the sample.
-
Visualizations
Caption: Workflow for preparing and stabilizing insoluble sulfur.
Caption: Stabilization of polymeric sulfur by radical capping.
Conclusion
This compound is a highly effective stabilizer for insoluble sulfur, significantly enhancing its thermal stability and preventing premature reversion to the soluble form during rubber processing. The application of this stabilizer, as outlined in the provided protocols, can lead to improved quality and performance of rubber products. The proposed mechanism, involving the capping of polymeric sulfur radical chain ends, provides a logical framework for understanding its function. For professionals in drug development dealing with sulfur-based polymers, these principles of stabilization through radical scavenging and end-capping may offer valuable insights into enhancing the stability of their own formulations.
References
Application Notes and Protocols: Diisopropyl Xanthogen Disulfide in Medical-Grade Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diisopropyl xanthogen disulfide (DIXDS) in the preparation of medical-grade elastomers. The focus is on leveraging DIXDS as a "fugitive" vulcanizing agent to produce elastomers with low residual toxicity and reduced allergenic potential, a critical requirement for medical devices and drug delivery components.
Introduction
This compound (DIXDS) is a vulcanization accelerator increasingly used in the production of medical-grade elastomers such as polyisoprene and natural rubber. Its primary advantage lies in its "fugitive" nature; during the vulcanization process, it decomposes into volatile byproducts that are largely expelled, leaving minimal chemical residue in the final product. This significantly reduces the risk of Type IV hypersensitivity (allergic contact dermatitis) in patients and healthcare professionals, a common issue with traditional accelerators like thiurams and carbamates.[1][2] Medical devices such as surgical gloves, catheters, and stoppers for pharmaceutical vials benefit from this technology.[3]
Mechanism of Action
DIXDS functions as a sulfur donor and accelerator in the vulcanization process. Upon heating, the disulfide bond in DIXDS cleaves, generating xanthate radicals. These radicals interact with sulfur and the polymer chains (e.g., polyisoprene) to form cross-links, converting the soft, tacky raw rubber into a strong, elastic material. The byproducts of this reaction are primarily isopropyl alcohol and carbon disulfide, which are volatile and can be removed during the curing and post-curing stages.[2]
Caption: Simplified vulcanization pathway using DIXDS.
Quantitative Data on Mechanical Properties
| Formulation Component | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) |
| Polyisoprene | 100 | - | - | - |
| Sulfur | 1.0 - 2.0 | \multirow{4}{}{≥ 24 (Unaged)≥ 18 (Aged)} | \multirow{4}{}{≥ 650} | \multirow{4}{}{2.0 - 4.0} |
| Zinc Oxide (Activator) | 0.2 - 1.0 | |||
| This compound (DIXDS) | 1.0 - 2.5 | |||
| Antioxidant | 0.5 - 1.0 | |||
| *phr: parts per hundred rubber |
Experimental Protocols
Protocol for Laboratory-Scale Vulcanization of Polyisoprene Latex
This protocol describes the preparation of a medical-grade polyisoprene elastomer film using a DIXDS-based vulcanization system.
Materials:
-
Polyisoprene latex (60% dry rubber content)
-
Potassium hydroxide (B78521) (KOH) solution (10% w/v)
-
Sulfur dispersion (50% w/v)
-
Zinc oxide dispersion (50% w/v)
-
This compound (DIXDS) dispersion (50% w/v)
-
Antioxidant dispersion (e.g., Wingstay L) (50% w/v)
-
Deionized water
-
Glass plates for casting
Procedure:
-
Latex Compounding:
-
In a clean beaker, place 167g of polyisoprene latex (equivalent to 100g dry rubber).
-
While stirring gently, adjust the pH to approximately 10.0-10.5 using the KOH solution.
-
Add the following dispersions in order, allowing each to mix thoroughly before adding the next:
-
Sulfur dispersion: 3.0g (1.5 phr)
-
Zinc oxide dispersion: 1.0g (0.5 phr)
-
DIXDS dispersion: 3.0g (1.5 phr)
-
Antioxidant dispersion: 1.0g (0.5 phr)
-
-
Continue stirring for 60 minutes to ensure a homogenous compound.
-
-
Maturation:
-
Cover the compounded latex and let it mature at room temperature (25°C) for 24-48 hours. This allows for pre-vulcanization to begin.
-
-
Film Casting and Curing:
-
Pour the matured latex onto clean, level glass plates to a uniform thickness.
-
Dry the films at room temperature for 24 hours.
-
Place the glass plates with the dried films into a preheated oven at 100-120°C for 20-30 minutes for final vulcanization.[3]
-
-
Post-Curing and Leaching:
-
Carefully peel the vulcanized films from the glass plates.
-
To remove any residual non-reacted chemicals, leach the films in deionized water at 60-80°C for 1-2 hours.
-
Dry the leached films in an oven at 50°C.
-
Caption: Workflow for laboratory-scale elastomer preparation.
Protocol for Mechanical Property Testing (ASTM D412)
This protocol outlines the procedure for determining the tensile properties of the prepared elastomer films.
Equipment:
-
Tensile testing machine with a suitable load cell
-
Die cutter for preparing dumbbell-shaped specimens (ASTM D412, Die C)
-
Thickness gauge
Procedure:
-
Specimen Preparation:
-
From the cured elastomer sheets, cut at least five dumbbell-shaped test specimens using the die cutter.
-
Measure the thickness of the narrow section of each specimen at three points and use the median value for cross-sectional area calculation.
-
-
Testing:
-
Set the grip separation rate on the tensile testing machine to 500 ± 50 mm/min.
-
Mount a specimen in the grips, ensuring it is aligned and not under tension.
-
Start the test and record the force and elongation until the specimen ruptures.
-
-
Data Analysis:
-
From the stress-strain curve, determine the following for each specimen:
-
Tensile Strength (MPa): The maximum stress applied before rupture.
-
Ultimate Elongation (%): The elongation at the point of rupture.
-
Modulus (MPa): The stress at a specific elongation (e.g., 100%, 300%).
-
-
Calculate the average and standard deviation for each property from the tested specimens.
-
Protocol for Biocompatibility Assessment (ISO 10993)
Biocompatibility testing is essential for any material intended for medical use. The following are the key in vitro tests as per ISO 10993.
4.3.1. ISO 10993-5: In Vitro Cytotoxicity This test evaluates the potential of the elastomer to cause cell death.
-
Procedure (Elution Method):
-
Extracts of the elastomer are prepared by incubating the material in a cell culture medium (e.g., MEM) at 37°C for 24-72 hours.
-
The extracts are then placed onto a monolayer of cultured cells (e.g., L929 mouse fibroblasts).
-
After incubation, the cells are examined for malformation, lysis, and other signs of toxicity.
-
Cell viability can be quantified using an MTT assay. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
-
-
Expected Results: Elastomers vulcanized with DIXDS are expected to show low cytotoxicity due to the minimal residual chemicals. Studies on similar fugitive accelerators like diisopropyl xanthogen polysulfide (DIXP) have shown mild cytotoxicity at higher concentrations (1.0-1.5 phr), while being non-cytotoxic at lower levels.
4.3.2. ISO 10993-10: Tests for Irritation and Skin Sensitization These tests assess the potential for the elastomer to cause skin irritation or an allergic reaction.
-
Irritation Test (In Vivo): Extracts of the material are applied to the skin of rabbits, and the site is observed for signs of erythema (redness) and edema (swelling).
-
Sensitization Test (In Vivo, e.g., Guinea Pig Maximization Test): This test determines if the material can induce a delayed-type hypersensitivity reaction after repeated exposure.
-
Expected Results: The primary benefit of using DIXDS is to minimize the presence of sensitizing residues. Therefore, elastomers prepared with this accelerator are expected to pass sensitization tests, showing no significant allergenic potential.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diisopropyl Xanthogen Disulfide Concentration for Efficient Vulcanization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diisopropyl xanthogen disulfide (used interchangeably with Diisopropyl xanthogen polysulfide or DIXP in some literature) in vulcanization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the vulcanization process when using this compound.
| Problem | Possible Cause | Suggested Solution |
| Slow Cure Rate (Long Optimum Cure Time) | Insufficient accelerator concentration. | Increase the concentration of this compound in the formulation. Studies have shown that higher concentrations of DIXP can lead to a shorter optimum cure time.[1] |
| Premature Vulcanization (Scorch) | The concentration of the primary accelerator is too high, leading to a short scorch time. | While DIXP generally provides a fast cure, if scorch is an issue, consider partial replacement with a slower-acting accelerator like N-tert-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS). A binary system can offer a synergistic effect, balancing cure rate and scorch safety.[1] |
| Low Modulus and Tensile Strength | Sub-optimal crosslink density. The formulation may rely solely on DIXP, which can sometimes result in lower strength compared to other accelerators when used alone.[1][2] | Consider a binary accelerator system. Progressively replacing a portion of the DIXP with an accelerator like TBBS has been shown to improve both modulus and tensile strength.[1][2] |
| Poor Aging Resistance | Inadequate crosslink structure to withstand oxidative aging. | Investigate binary accelerator systems. For instance, a combination of DIXP and tetrabenzyl thiuram disulfide (TBzTD) has demonstrated good retention of tensile properties after oxidative aging.[3] |
| Concerns about Nitrosamines | Use of conventional accelerators that can form carcinogenic N-nitroso compounds. | This compound is a "nitrosamine-safe" accelerator because its chemical structure is free from nitrogen.[4] Utilizing it as a primary or co-accelerator is an effective way to prevent the formation of these harmful byproducts.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in vulcanization?
A1: this compound is a vulcanization accelerator. It is often favored in applications where the formation of N-nitrosamines is a concern, such as in the manufacturing of medical devices and consumer products.[4] Its nitrogen-free chemical structure makes it a safer alternative to some conventional accelerators.[4] It can be used as a primary accelerator or in combination with other accelerators to achieve desired curing characteristics and physical properties in the final product.
Q2: What is the typical concentration range for this compound in a rubber formulation?
A2: The concentration of this compound, often referred to as Diisopropyl xanthogen polysulfide (DIXP) in technical literature, can range from approximately 0.50 to 5.0 parts per hundred rubber (phr).[5] More specific ranges, such as 0.75 to 3.0 phr or 1.0 to 2.5 phr, are also cited for fugitive xanthogen polysulfides.[5] The optimal concentration depends on the specific elastomer being used, the presence of other accelerators, and the desired final properties of the vulcanizate.
Q3: How does the concentration of this compound affect the properties of the vulcanized rubber?
A3: The concentration of this compound significantly impacts both the curing process and the final mechanical properties of the rubber. Generally, a higher concentration leads to a faster cure rate.[1] However, when used as the sole accelerator, it may result in lower tensile strength and modulus compared to some other accelerators.[1][2] For this reason, it is often used in a binary system with another accelerator to achieve a synergistic effect and a better balance of properties.[1][2]
Q4: Can this compound be used with other accelerators?
A4: Yes, this compound is frequently used in binary accelerator systems to enhance the properties of the vulcanized rubber.[1][2] Studies have shown that combining it with accelerators like N-tert-butyl-2-benzothiazole sulfenamide (TBBS) or tetrabenzyl thiuram disulfide (TBzTD) can lead to synergistic improvements in cure characteristics, mechanical properties, and aging resistance.[1][3]
Q5: Is this compound considered a "safe" accelerator?
A5: Yes, it is considered a "nitrosamine-safe" accelerator.[1] This is a significant advantage in applications where consumer safety is paramount, as it does not contribute to the formation of carcinogenic N-nitrosamines during the vulcanization process.[4]
Data Presentation
The following tables summarize quantitative data from a study on a binary accelerator system of Diisopropyl xanthogen polysulfide (DIXP) and N-tert-butyl-2-benzothiazole sulfenamide (TBBS) in natural rubber.
Table 1: Effect of DIXP/TBBS Accelerator Ratio on Cure Characteristics
| Accelerator System | DIXP (phr) | TBBS (phr) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) |
| D1 | 2.0 | 0.0 | 1.5 | 4.5 |
| TD1 | 1.4 | 0.6 | 2.0 | 5.0 |
| TD2 | 1.0 | 1.0 | 2.5 | 5.5 |
| TD3 | 0.6 | 1.4 | 3.0 | 6.0 |
| T1 | 0.0 | 2.0 | 4.0 | 7.0 |
Data extracted from a study on natural rubber vulcanization.
Table 2: Effect of DIXP/TBBS Accelerator Ratio on Mechanical Properties
| Accelerator System | DIXP (phr) | TBBS (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| D1 | 2.0 | 0.0 | 20.5 | 650 |
| TD1 | 1.4 | 0.6 | 23.0 | 620 |
| TD2 | 1.0 | 1.0 | 24.5 | 600 |
| TD3 | 0.6 | 1.4 | 25.0 | 580 |
| T1 | 0.0 | 2.0 | 26.0 | 550 |
Data extracted from a study on natural rubber vulcanization.
Experimental Protocols
General Protocol for Vulcanization of Natural Rubber with a DIXP/TBBS Binary Accelerator System
This protocol is a generalized procedure based on methodologies described in the literature.[1]
1. Materials:
- Natural Rubber (NR)
- Diisopropyl xanthogen polysulfide (DIXP)
- N-tert-butyl-2-benzothiazole sulfenamide (TBBS)
- Zinc Oxide (ZnO)
- Stearic Acid
- Sulfur
2. Compounding:
- The natural rubber is masticated on a two-roll mill.
- Zinc oxide and stearic acid are added and mixed until a homogenous blend is achieved.
- The accelerator(s) (DIXP and/or TBBS) are then incorporated into the mixture.
- Finally, sulfur is added and the entire compound is thoroughly mixed.
3. Curing:
- The cure characteristics of the rubber compounds are determined using a moving die rheometer (MDR) at a specified temperature (e.g., 150°C). This will determine the scorch time (ts2) and optimum cure time (t90).
- The compounded rubber is then vulcanized in a heated press at the same temperature for its respective optimum cure time to produce vulcanized sheets.
4. Testing of Mechanical Properties:
- Dumbbell-shaped test specimens are cut from the vulcanized sheets.
- Tensile strength and elongation at break are measured using a universal testing machine (UTM) according to relevant ASTM standards.
Visualizations
Caption: Experimental workflow for rubber vulcanization and testing.
Caption: Effect of accelerator concentration on vulcanizate properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2019118570A1 - Vulcanization composition for reducing allergenic potential and elastomeric articles formed therewith - Google Patents [patents.google.com]
- 4. US3426003A - Method of vulcanizing butyl rubber - Google Patents [patents.google.com]
- 5. AU2011270682B2 - Vulcanization composition having reduced allergenic potential - Google Patents [patents.google.com]
Troubleshooting premature vulcanization (scorch) with Diisopropyl xanthogen disulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisopropyl xanthogen disulfide (DIXDS) in vulcanization experiments. Our aim is to help you address challenges related to premature vulcanization, also known as scorch.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIXDS) and what is its primary role in our experiments?
A1: this compound (DIXDS) is an organic compound used as a ultra-accelerator in the sulfur vulcanization of various rubbers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR).[1] Its primary function is to significantly increase the rate of the vulcanization reaction. In some systems, particularly when used in combination with other accelerators, it can also influence the scorch safety of the compound.
Q2: What is premature vulcanization (scorch) and why is it a problem?
A2: Scorch, or premature vulcanization, is the early onset of cross-linking in a rubber compound during processing stages like mixing and shaping, before the intended curing process.[2][3][4] This is problematic because it causes the rubber to lose its plasticity and ability to be processed, potentially leading to material waste, equipment damage, and products with inconsistent properties.[2]
Q3: Can this compound contribute to scorch?
A3: Yes, as a potent accelerator, using this compound can increase the risk of scorch if not properly managed. Accelerators, by their nature, reduce the time it takes for vulcanization to begin. While some related compounds like diisopropyl xanthogen polysulfide (DIXP) can sometimes offer a slight delay at the initial stages, the primary characteristic of DIXDS is to speed up the curing process, which can lead to premature vulcanization if other factors are not controlled.
Q4: What are the common causes of scorch in a rubber compound?
A4: Scorch is typically caused by a combination of factors that increase the heat history of the rubber compound before the final curing stage.[5][6] Key causes include:
-
Improper Compounding: Excessive amounts of accelerators or vulcanizing agents.[7]
-
Processing Issues: High mixing temperatures, inadequate cooling, or adding sulfur and accelerators too early in the mixing cycle.[7][8]
-
Storage Conditions: Storing the unvulcanized rubber compound at elevated temperatures or for extended periods.[7]
-
Compound Formulation: The presence of other ingredients that can increase heat generation or lower the activation temperature of the cure system.[3]
Troubleshooting Guide: Premature Vulcanization (Scorch)
This guide provides a systematic approach to troubleshooting scorch when using this compound in your rubber formulation.
Problem: My rubber compound is scorching during processing.
Step 1: Review Your Formulation
-
Question: Is the concentration of this compound (DIXDS) appropriate for your application?
-
Action: As an ultra-accelerator, even small variations in DIXDS concentration can significantly impact scorch time. Consider reducing the DIXDS level incrementally. It is often used in combination with other accelerators; adjusting the ratio of these accelerators can also help manage scorch.
-
-
Question: Are you using other accelerators in combination with DIXDS?
-
Action: The interaction between different accelerators can be complex. Some combinations can have a synergistic effect, leading to a much faster onset of cure than anticipated. Review the literature for known interactions between your chosen accelerators.
-
-
Question: Have you considered the use of a scorch retarder?
-
Action: If reducing the accelerator level is not feasible due to desired final properties, incorporating a pre-vulcanization inhibitor (PVI) or a scorch retarder can be an effective solution.[9] These additives delay the onset of vulcanization without significantly affecting the overall cure rate.
-
Step 2: Analyze Your Processing Parameters
-
Question: What is the temperature profile of your mixing and processing equipment?
-
Action: High temperatures are a primary driver of scorch.[6] Monitor and control the temperature at each stage of processing. Ensure that cooling systems on your mixing equipment are functioning correctly.
-
-
Question: At what point in the mixing process are you adding the DIXDS and sulfur?
-
Action: To minimize the heat history of the active vulcanization system, it is best practice to add accelerators and sulfur towards the end of the mixing cycle.[8]
-
-
Question: Is the dispersion of DIXDS and other curatives uniform throughout the compound?
-
Action: Localized high concentrations of accelerators can lead to hot spots and premature curing.[8] Ensure your mixing procedure achieves a thorough and uniform dispersion of all ingredients.
-
Step 3: Evaluate Storage and Handling
-
Question: How is the unvulcanized rubber compound being stored?
-
Action: The compound should be stored in a cool, dry place away from direct heat sources.[7] Extended storage times, especially in warm conditions, can contribute to scorch.
-
-
Question: Has the material been subjected to multiple heating and cooling cycles?
-
Action: Reworking or reprocessing material adds to its heat history and increases the risk of scorch.[5] If reprocessing is necessary, do so with caution and consider adjusting the cure package.
-
Quantitative Data
While specific data for this compound's effect on scorch time can vary greatly depending on the full compound formulation, the following table illustrates a general relationship between accelerator concentration and scorch time.
| Accelerator Level (phr) | Scorch Time (ts2) at 130°C (minutes) | Optimum Cure Time (t90) at 130°C (minutes) |
| Low | Longer | Longer |
| Medium | Medium | Medium |
| High | Shorter | Shorter |
Note: This table represents a conceptual relationship. Actual values must be determined experimentally for your specific rubber compound.
Experimental Protocols
1. Mooney Scorch Time Measurement
-
Objective: To determine the time to the onset of vulcanization for an unvulcanized rubber compound.
-
Apparatus: Mooney Viscometer.
-
Procedure:
-
Prepare a sample of the rubber compound as per ASTM D1646.
-
Preheat the Mooney Viscometer to the desired test temperature (e.g., 120°C or 135°C).[4]
-
Place the sample in the test cavity and close the platens.
-
Allow the sample to warm up for a specified time, typically 1 minute.
-
Start the rotor and record the Mooney viscosity over time.
-
The scorch time (ts5 or ts10) is the time, from the start of the test, for the viscosity to rise by 5 or 10 Mooney units above the minimum viscosity recorded.[10] A longer scorch time indicates better processing safety.[4]
-
2. Cure Characteristics using an Oscillating Disc Rheometer (ODR)
-
Objective: To determine the curing characteristics of a rubber compound.
-
Apparatus: Oscillating Disc Rheometer (ODR).
-
Procedure:
-
Prepare a sample of the rubber compound according to the instrument's specifications.
-
Set the ODR to the desired vulcanization temperature.
-
Place the sample in the die cavity and start the test.
-
The instrument will oscillate a rotor embedded in the sample and measure the torque required.
-
A cure curve (torque vs. time) is generated. Key parameters obtained include:
-
ML (Minimum Torque): An indication of the viscosity of the uncured compound.
-
MH (Maximum Torque): Related to the stiffness of the fully cured compound.
-
ts2 (Scorch Time): The time to a 2-unit rise in torque above ML, indicating the onset of cure.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, often used as a measure of the cure time.
-
-
Visualizations
Caption: A simplified workflow of the rubber vulcanization process.
Caption: A logical workflow for troubleshooting premature vulcanization.
References
- 1. en.letone.cn [en.letone.cn]
- 2. nextgentest.com [nextgentest.com]
- 3. The Ultimate Guide to Rubber Testing Methods: Which One is Right for You? | Rheometer Spares [rheometerspares.com]
- 4. m.youtube.com [m.youtube.com]
- 5. alatuji.com [alatuji.com]
- 6. Mooney viscometer - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. SMV-301/301RT - Applications : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. youtube.com [youtube.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
Identifying and minimizing side products in Diisopropyl xanthogen disulfide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisopropyl xanthogen disulfide (DIXDS) reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and experimentation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to the stability of the xanthate intermediate and the efficiency of the oxidation step.
Possible Causes and Solutions:
-
Decomposition of the Sodium Isopropyl Xanthate Intermediate: The precursor, sodium isopropyl xanthate, is susceptible to decomposition, especially in the presence of moisture and acidic or neutral pH conditions. This decomposition pathway leads to the formation of isopropanol (B130326) and carbon disulfide, neither of which will be converted to the desired product.
-
Solution: Ensure anhydrous reaction conditions. Use dry solvents and reagents. The reaction of isopropanol, a strong base (like sodium or potassium hydroxide), and carbon disulfide should be performed in a moisture-free environment to favor the formation of the stable xanthate salt. Maintaining a basic pH throughout the initial steps is crucial.
-
-
Inefficient Oxidation: The conversion of the isopropyl xanthate salt to the disulfide is a critical step. If the oxidizing agent is not effective or used in an incorrect stoichiometric amount, a significant portion of the xanthate will remain unreacted.
-
Solution: Carefully select and control the addition of the oxidizing agent. Common oxidants include hydrogen peroxide, iodine, and chlorine. Ensure the molar ratio of the oxidant to the xanthate is optimized. Slow, controlled addition of the oxidant at a suitable temperature can prevent localized over-oxidation and improve the overall yield.
-
-
Suboptimal Reaction Temperature: Both the formation of the xanthate and its subsequent oxidation are temperature-sensitive. Temperatures that are too high can accelerate the decomposition of the xanthate, while temperatures that are too low may result in a sluggish and incomplete reaction.
-
Solution: Optimize the reaction temperature for both steps. The formation of sodium isopropyl xanthate is typically carried out at low to moderate temperatures (e.g., 0-40°C). The oxidation step may also require temperature control to manage the exothermicity of the reaction and prevent side product formation.
-
-
Loss of Product During Work-up and Purification: this compound is a solid that is typically isolated by filtration after precipitation or crystallization. Significant product loss can occur if the precipitation is incomplete or if the product has some solubility in the wash solvents.
-
Solution: Optimize the isolation procedure. Ensure the product has fully precipitated before filtration, which may require cooling the reaction mixture. Use minimal amounts of a cold, non-polar solvent to wash the filtered product to remove impurities without dissolving a significant amount of the desired disulfide.
-
Issue 2: Presence of Impurities and Side Products in the Final Product
Q: My final this compound product is impure. What are the likely side products and how can I minimize their formation?
A: The presence of impurities is a common challenge. Understanding the potential side reactions is key to minimizing their formation.
Common Side Products and Minimization Strategies:
-
Unreacted Sodium Isopropyl Xanthate:
-
Cause: Incomplete oxidation.
-
Minimization: Ensure the addition of a sufficient stoichiometric amount of the oxidizing agent. Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) to confirm the complete consumption of the starting material.
-
-
Carbon Disulfide (CS₂):
-
Cause: Decomposition of the sodium isopropyl xanthate intermediate, often due to the presence of water or acidic conditions.
-
Minimization: Maintain anhydrous and basic conditions during the formation of the xanthate salt. The use of aprotic solvents can be beneficial.
-
-
Isopropyl Perxanthate and Isopropyl Monothiocarbonate (Over-oxidation Products):
-
Cause: Use of an excessive amount of a strong oxidizing agent (like hydrogen peroxide) or harsh reaction conditions can lead to the oxidation of the sulfur atoms beyond the disulfide state.
-
Minimization: Employ a controlled addition of the oxidizing agent, maintaining the optimal stoichiometric ratio. Avoid excessively high temperatures during the oxidation step. The choice of a milder oxidizing agent can also be beneficial.
-
-
Trithiocarbonates:
-
Cause: These can form from side reactions involving carbon disulfide and the xanthate salt under certain conditions.
-
Minimization: Efficiently and rapidly converting the xanthate to the disulfide can reduce the opportunity for side reactions. Minimizing the decomposition of the xanthate to carbon disulfide is also crucial.
-
-
Inorganic Salts (e.g., NaCl, Na₂SO₄):
-
Cause: These are byproducts of the reaction, formed from the base used to create the xanthate and the components of the oxidizing agent (e.g., from sodium hypochlorite (B82951) or neutralization of sulfuric acid used with hydrogen peroxide).
-
Minimization: While their formation is often unavoidable, these salts are typically inorganic and can be effectively removed by washing the solid this compound product with water, in which the desired product is insoluble.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a two-step process. First, isopropanol is reacted with a strong base (like sodium hydroxide) and carbon disulfide to form sodium isopropyl xanthate. In the second step, the sodium isopropyl xanthate is oxidized to form this compound.
Q2: Which oxidizing agent is best for the synthesis of this compound?
A2: The choice of oxidizing agent can impact the yield, purity, and safety of the reaction.
-
Hydrogen Peroxide (H₂O₂): A common and relatively "green" oxidant. However, its use can sometimes lead to over-oxidation products if not carefully controlled. It is often used under acidic conditions.
-
Iodine (I₂): A milder oxidant that can provide good selectivity for the disulfide.
-
Chlorine (Cl₂) or Sodium Hypochlorite (NaOCl): Effective oxidants but can be more hazardous to handle and may lead to chlorinated byproducts if not used under controlled conditions.
The optimal choice depends on the specific experimental setup, scale, and desired purity.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the concentrations of the reactants and products over time.
Q4: What are the recommended purification methods for this compound?
A4: The most common method of purification is recrystallization or precipitation followed by washing. After the reaction, the product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with water to remove inorganic salts, and then with a cold, non-polar organic solvent to remove organic impurities. For higher purity, recrystallization from a suitable solvent system can be employed.
Q5: What analytical techniques are used to confirm the identity and purity of this compound?
A5:
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the product and quantifying any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities and confirm the mass of the desired product.
-
Infrared (IR) Spectroscopy: Can confirm the presence of characteristic functional groups in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a powerful tool for confirming the identity of the final product and characterizing impurities.
Data Presentation
Table 1: Comparison of Different Synthesis Protocols for this compound
| Oxidizing Agent | Solvent System | Reaction Temperature (°C) | Reported Yield (%) | Reported Purity (%) | Reference |
| Chlorine | Isopropanol/Toluene | 25-30 | 94.2 | 98.8 (HPLC) | Patent CN106380436A |
| Sodium Hypochlorite | Water/Isopropanol | ~0 | ~79 (of intermediate) | - | Patent CN106380436A |
| Hydrogen Peroxide/H₂SO₄ | Water | 60-70 | 86.5-91.1 | 98.1-98.9 | Patent CN103130693A |
| Iodine/H₂O₂ | Tetrahydrofuran/Water | 50-60 | 71 | 99.5 | Patent CN104774166A |
Experimental Protocols
Protocol 1: Synthesis of this compound using Hydrogen Peroxide (Based on Patent CN103130693A)
-
Dissolve 1.0 mole of sodium isopropyl xanthate in water.
-
At 70°C, simultaneously add 0.8 moles of sulfuric acid and 1.2 moles of hydrogen peroxide (27% solution) dropwise to the solution.
-
After the addition is complete, maintain the reaction mixture at 70°C for 2 hours.
-
Slowly add a 10 mol/L sodium hydroxide (B78521) solution at 70°C to neutralize the excess acid.
-
Continue stirring at 70°C for 30 minutes.
-
Cool the mixture to room temperature to allow the yellow solid product to crystallize.
-
Collect the solid by suction filtration.
-
Wash the solid product twice with water.
-
Dry the product under vacuum at a temperature below 40°C.
Protocol 2: Synthesis of this compound using Chlorine (Based on Patent CN106380436A)
-
To a reactor, add 1.1 moles of isopropanol, 1.0 mole of carbon disulfide, and toluene.
-
While stirring, add 2.0 moles of powdered sodium hydroxide over 4 hours.
-
Maintain the reaction temperature between 25-30°C using external cooling.
-
After the addition, continue stirring for 2 hours at the same temperature.
-
Introduce chlorine gas into the reaction mixture under controlled conditions.
-
After the reaction is complete, filter the reaction mixture.
-
Wash the filter cake with isopropanol.
-
Combine the filtrate and washings, and dilute with water.
-
Distill to remove a majority of the isopropanol.
-
Cool to room temperature to crystallize the product.
-
Collect the solid by filtration.
Mandatory Visualization
Technical Support Center: Enhancing Diisopropyl Xanthogen Disulfide (DIPX) Efficiency in Mineral Flotation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Diisopropyl Xanthogen Disulfide (DIPX) in mineral flotation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (DIPX) as a collector in mineral flotation?
A1: this compound (DIPX) functions as a thiol collector in the flotation of sulfide (B99878) minerals. Its primary mechanism involves the adsorption of its collector molecules onto the mineral surface, rendering the surface hydrophobic. This hydrophobicity is primarily achieved through the oxidation of xanthate ions at the mineral surface to form dixanthogen (B1670794), which is a more powerful and non-polar collector.[1] This process is an electrochemical reaction involving the xanthate anions and oxygen present on the surface of the metal sulfides.[2] The formation of dixanthogen is a key factor in achieving efficient attachment of mineral particles to air bubbles, leading to their recovery in the froth phase.
Q2: What are the key factors that influence the efficiency of DIPX in mineral flotation?
A2: The efficiency of DIPX is influenced by a multitude of factors that can be broadly categorized as follows:
-
Ore Properties: The type of minerals present, their liberation size, and the degree of surface oxidation significantly impact DIPX performance.[3]
-
Grinding and Liberation: The particle size distribution achieved during grinding is crucial. Over-grinding can lead to slime coatings that interfere with flotation, while under-grinding results in poor liberation of valuable minerals.[3] The type of grinding media used can also alter the surface chemistry of the minerals.[1][4]
-
Pulp Chemistry: The pH of the flotation pulp is a critical parameter that affects the surface charge of minerals and the stability and activity of DIPX.[3][5] The presence of various ions in the process water can also influence collector adsorption.[6]
-
Reagent Scheme: The dosage of DIPX, the type and dosage of frothers, and the presence of activators or depressants all play a significant role in the overall flotation performance.[3][7] Synergistic effects can be observed when DIPX is used in combination with other collectors.[8][9]
Q3: How does pH affect the performance of DIPX?
A3: The pH of the flotation pulp has a profound impact on the performance of DIPX. For many sulfide minerals, such as chalcopyrite, flotation recovery with xanthate collectors is effective over a wide pH range, typically from 3 to 12. However, the optimal pH range can vary depending on the specific mineral being floated and the desired selectivity. For instance, in the separation of chalcopyrite from pyrite (B73398), a higher pH is often employed to depress pyrite while allowing chalcopyrite to float. Changes in pH can also influence the stability of DIPX, with decomposition being more rapid in acidic conditions.[10]
Q4: Can DIPX be used in combination with other collectors?
A4: Yes, using DIPX in combination with other collectors, particularly dithiophosphates, is a common practice to enhance flotation performance.[9] This is known as a synergistic effect, where the combined effect of the collectors is greater than the sum of their individual effects.[8] For example, a mixture of a dithiophosphate (B1263838) and a xanthate collector has been shown to improve both the grade and recovery of copper concentrates.[9] The dithiophosphate can enhance the adsorption of the xanthate onto the mineral surface.[9]
Troubleshooting Guides
Issue 1: Low Recovery of Valuable Minerals
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect DIPX Dosage | Optimize the DIPX dosage through laboratory-scale flotation tests. Both under-dosing and over-dosing can lead to poor recovery.[3] Start with a typical dosage range of 0.01 to 0.1 kg/ton of ore and adjust based on experimental results.[1] |
| Suboptimal pH | Measure and adjust the pulp pH to the optimal range for the specific mineral being floated. For chalcopyrite, a pH range of 9-11 is often effective for separation from pyrite.[5] |
| Poor Mineral Liberation | Analyze the particle size distribution of the flotation feed. If liberation is poor, consider adjusting the grinding time or grinding media to achieve the target particle size.[3] |
| Mineral Surface Oxidation | Excessive oxidation of the sulfide mineral surface can prevent the adsorption of DIPX.[3] This can be mitigated by minimizing the time between grinding and flotation and by using less oxidizing grinding media.[1][4] |
| DIPX Decomposition | DIPX can decompose in the flotation pulp, especially at low pH and elevated temperatures.[6][10] Ensure that the DIPX solution is freshly prepared and consider staging the addition of the collector to maintain an effective concentration. |
Issue 2: Poor Selectivity (Contamination of Concentrate with Unwanted Minerals)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inappropriate Reagent Scheme | The choice and dosage of depressants are critical for achieving good selectivity. For example, lime is commonly used to depress pyrite in copper flotation.[5] Experiment with different depressants and dosages to improve selectivity. |
| Over-dosing of DIPX | An excess of DIPX can lead to the non-selective flotation of gangue minerals.[3] Carefully optimize the collector dosage to maximize the recovery of the valuable mineral while minimizing the flotation of unwanted minerals. |
| Froth Entrainment | Poor froth stability can lead to the mechanical entrainment of gangue minerals in the concentrate. Adjust the frother dosage and aeration rate to create a stable froth with good drainage characteristics. |
| Activation of Gangue Minerals | Certain ions in the process water can activate the surface of gangue minerals, causing them to float with the valuable minerals.[6] Analyze the process water chemistry and consider water treatment options if necessary. |
Data Presentation
Table 1: Effect of Grinding Media on Chalcopyrite Surface Properties and Flotation
| Grinding Medium | Surface Iron Concentration (%) | Surface Oxygen Concentration (%) | Surface Sulfur Concentration (%) | Chalcopyrite Recovery (%) |
| Steel Balls | 11.02 | 48.8 | 8.19 | Lower |
| Nano-ceramic Balls | 10.63 | 39.71 | 16.38 | Higher |
Data synthesized from a study comparing steel and nano-ceramic grinding media.[1]
Table 2: Synergistic Effect of a Mixed Collector System (Dithiophosphate and Xanthate) on Copper Flotation
| Collector System | Collector Ratio | Copper Grade (%) | Copper Recovery (%) |
| Dithiophosphate (DBD) alone | 1:0 | 19.4 | 95.3 |
| Dithiophosphate:Xanthate | 3:1 | 24.7 | 96.3 |
Data from a study on the synergistic interaction between dithiophosphate and xanthate collectors.[9]
Experimental Protocols
Protocol 1: Laboratory-Scale Sulfide Mineral Flotation using DIPX
1. Objective: To determine the optimal conditions for the flotation of a sulfide mineral using this compound (DIPX) as a collector.
2. Materials and Equipment:
-
Representative ore sample
-
Laboratory flotation machine (e.g., Denver D-12)
-
Grinding mill (e.g., ball mill or rod mill)
-
pH meter
-
This compound (DIPX) solution (typically 1% w/v)
-
Frother (e.g., MIBC)
-
pH modifier (e.g., lime or sulfuric acid)
-
Filter press or vacuum filter
-
Drying oven
-
Analytical balance
3. Procedure:
-
Grinding: Grind a representative sample of the ore to a target particle size (e.g., 80% passing 75 µm). The grinding can be done wet using a specific solid-to-liquid ratio.
-
Pulp Preparation: Transfer the ground pulp to the flotation cell and dilute with water to the desired pulp density (e.g., 30% solids).
-
pH Adjustment: Measure the pH of the pulp and adjust it to the desired level using the pH modifier.
-
Conditioning:
-
Add the desired dosage of DIPX solution to the pulp.
-
Condition the pulp for a specific time (e.g., 2-5 minutes) to allow for the adsorption of the collector onto the mineral surfaces.
-
Add the desired dosage of frother.
-
Condition for an additional period (e.g., 1-2 minutes).
-
-
Flotation:
-
Turn on the air supply to the flotation cell to generate a froth.
-
Collect the froth concentrate for a predetermined period (e.g., 5-10 minutes).
-
-
Product Handling:
-
Filter and dry the concentrate and tailings.
-
Weigh both products.
-
Analyze the concentrate and tailings for the valuable mineral content to calculate recovery and grade.
-
4. Data Analysis:
-
Calculate the recovery of the valuable mineral using the following formula: Recovery (%) = (Mass of valuable mineral in concentrate / Mass of valuable mineral in feed) x 100
-
Calculate the grade of the concentrate: Grade (%) = (Mass of valuable mineral in concentrate / Total mass of concentrate) x 100
Protocol 2: Determination of Residual Xanthate Concentration using UV-Vis Spectrophotometry
1. Objective: To quantify the concentration of residual xanthate in flotation process water.
2. Principle: Xanthate ions exhibit a characteristic absorbance peak in the ultraviolet (UV) region of the electromagnetic spectrum, typically around 301 nm. The absorbance is directly proportional to the concentration of xanthate in the solution, following the Beer-Lambert law.
3. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Standard solution of the specific xanthate being used (e.g., Sodium Isopropyl Xanthate)
-
Deionized water
-
Process water sample
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
4. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard xanthate solutions of known concentrations (e.g., 1, 5, 10, 15, 20 mg/L) by diluting a stock solution with deionized water.
-
Calibration Curve:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the xanthate, which is typically around 301 nm.
-
Measure the absorbance of a blank (deionized water).
-
Measure the absorbance of each standard solution.
-
Plot a calibration curve of absorbance versus xanthate concentration.
-
-
Sample Preparation:
-
Collect a representative sample of the process water.
-
Immediately filter the sample to remove any suspended solids.
-
-
Sample Measurement:
-
Measure the absorbance of the filtered process water sample at the λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to determine the concentration of xanthate in the process water sample.
-
Mandatory Visualizations
Caption: Experimental workflow for laboratory-scale mineral flotation.
Caption: Troubleshooting workflow for low mineral recovery.
Caption: Logical pathway of DIPX action in mineral flotation.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. US6827220B1 - Flotation of sulfide mineral species with oils - Google Patents [patents.google.com]
- 5. journalssystem.com [journalssystem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Addressing stability and storage issues of Diisopropyl xanthogen disulfide
Welcome to the technical support center for Diisopropyl xanthogen disulfide (DIXDS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For short-term storage (days to weeks), a temperature of 0-4°C is recommended.[1] For long-term storage (months to years), the compound should be kept at -20°C.[1][2] It is also crucial to store it in a well-ventilated area away from incompatible materials.
Q2: What is the expected shelf-life of this compound?
A2: If stored under the recommended conditions, this compound has a shelf life of over two years.[1][2] However, it is always best practice to verify the purity of the compound if it has been stored for an extended period.
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation can include a change in color from its typical light yellow to a darker shade, or the presence of a strong, unpleasant odor, which could indicate the release of decomposition products like carbon disulfide.[2][3] For a more accurate assessment, it is recommended to perform analytical purity tests, such as HPLC.
Q4: What substances are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances can accelerate its decomposition. It should also be kept away from sources of heat, sparks, and open flames.[4]
Q5: How should I handle this compound safely?
A5: Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn to avoid skin and eye contact. Avoid creating dust when handling the solid form.
Q6: How should I dispose of this compound waste?
A6: Waste containing this compound should be treated as hazardous chemical waste and collected in a dedicated, sealed container. It is advisable to follow your institution's specific guidelines for hazardous waste disposal. Neutralization of reactive waste with an oxidizing agent like a dilute bleach solution can be considered before disposal.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Q: I am observing high variability in my experimental results when using this compound. What could be the cause?
A: Inconsistent results are often linked to the degradation of the compound. The stability of xanthates, including DIXDS, is known to be affected by factors such as moisture, high temperatures, and prolonged storage.[2] It is also crucial to consider the pH of your reaction medium, as xanthates are less stable in acidic conditions.[5][1]
To troubleshoot this, you should:
-
Verify Purity: Test the purity of your current stock of this compound using a suitable analytical method like HPLC.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommendations (cool, dry, dark, and tightly sealed).
-
Use Fresh Aliquots: If possible, use a freshly opened container or a new batch of the compound to see if the inconsistency persists.
-
Control Reaction Conditions: Pay close attention to the temperature and pH of your experiments.
Issue 2: Low Reaction Yield
Q: My reaction yield is lower than expected when using this compound. What are the potential reasons?
A: Low reaction yields can stem from several factors related to the handling and stability of organosulfur compounds. One common issue is the premature decomposition of the reagent. Additionally, side reactions or loss of product during the workup phase can contribute to lower yields.
Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity of your this compound and other reagents. Impurities can lead to unintended side reactions.[5]
-
Reaction Temperature: If your reaction is conducted at an elevated temperature, consider the possibility of thermal degradation of the DIXDS.
-
Workup Procedure: Your product might be sensitive to the conditions of your workup. For instance, exposure to acidic or basic aqueous solutions during extraction could potentially degrade your product.[6] It is also possible that your product is volatile or has some solubility in the aqueous layer.[6]
Issue 3: Strong, Unpleasant Odor in the Lab
Q: There is a persistent, unpleasant odor in the lab when working with this compound. What can I do to mitigate this?
A: The odor is likely due to the release of volatile sulfur compounds, such as carbon disulfide, which is a known decomposition product of xanthates.[5][2][3]
To control the odor:
-
Work in a Fume Hood: Always handle the compound inside a properly functioning fume hood.[5]
-
Sealed Containers: Keep all containers with this compound and its reaction mixtures tightly sealed when not in use.
-
Waste Management: Dispose of waste promptly and in sealed containers.
-
Neutralization: Glassware and surfaces can be washed with a dilute bleach solution to oxidize and neutralize odorous sulfur compounds.[5]
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Reference(s) |
| Temperature | Short-term (days to weeks): 0-4°C Long-term (months to years): -20°C | [1][2] |
| Light | Store in the dark. | [1] |
| Atmosphere | Store in a dry environment in a tightly sealed container. | [1] |
| Ventilation | Store in a well-ventilated area. |
Table 2: Factors Affecting the Stability of Xanthogen Disulfides
| Factor | Effect on Stability | Notes | Reference(s) |
| Temperature | Increased temperature accelerates decomposition. | Thermal degradation can lead to the formation of volatile byproducts. | [2] |
| pH | Less stable in acidic conditions (pH < 7). | Hydrolysis is more rapid at lower pH, leading to the formation of carbon disulfide and isopropanol. | [5][1] |
| Moisture | Presence of moisture can promote hydrolysis and decomposition. | Important to store in a dry environment and use anhydrous solvents when necessary. | [2] |
| Light | Exposure to light may promote degradation. | Storing in amber vials or in the dark is recommended. | [1] |
| Oxidizing Agents | Can lead to oxidative degradation. | Avoid contact with strong oxidizing agents. | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[7][8][9]
1. Materials:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in acetonitrile to the desired concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
-
Dilute the solution as needed for HPLC analysis.
-
4. HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
The method should be able to separate the intact this compound from all degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
Visualizations
Caption: Troubleshooting workflow for inconsistent results or low yield.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. rshq.qld.gov.au [rshq.qld.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Chemical stability of xanthates, dithiophosphinates and hydroxamic acids in aqueous solutions and their environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. Forced Degradation [sgs.com]
Technical Support Center: Overcoming Retardation Effects of Diisopropyl Xanthogen Disulfide in RAFT Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Diisopropyl Xanthogen Disulfide (DIPX) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and encountering challenges with polymerization kinetics. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), quantitative data, experimental protocols, and visual diagrams to help you overcome retardation effects and achieve successful polymer synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during RAFT polymerization with this compound in a question-and-answer format.
| Issue | Question & Answer |
| Slow or Inhibited Polymerization | Q: My RAFT polymerization using this compound is extremely slow or appears to be inhibited. What are the potential causes and solutions? A: This is a common phenomenon known as retardation, which is often observed with xanthate RAFT agents. The primary causes include: Slow Fragmentation of the Intermediate Radical: The intermediate radical formed during the RAFT equilibrium may be slow to fragment, leading to a build-up of this species and a decrease in the concentration of propagating radicals. Termination of Intermediate Radicals: The stabilized intermediate radical can undergo termination reactions, further reducing the number of active chains. Troubleshooting Steps: 1. Increase Initiator Concentration: A higher initiator concentration can increase the radical flux and help to overcome the slow fragmentation. 2. Increase Reaction Temperature: Higher temperatures can promote faster fragmentation of the intermediate radical. 3. Photo-initiation (XPI-RAFT): The most effective solution is to switch to a photo-initiated process, specifically Xanthate-Supported Photo-Iniferter (XPI)-RAFT polymerization, which is detailed in the FAQs. |
| Poor Molecular Weight Control & High Polydispersity | Q: I'm observing a significant deviation between my theoretical and experimental molecular weights, and the polydispersity index (PDI) is high (>1.5). Why is this happening and how can I improve it? A: Poor control over molecular weight and a broad PDI are also consequences of the retardation effect and inefficient chain transfer. Inefficient Chain Transfer: If the rate of chain transfer is slow compared to the rate of propagation, new chains will be initiated by the primary radicals from the initiator, leading to a population of dead polymers and a broad molecular weight distribution. Troubleshooting Steps: 1. Optimize RAFT Agent to Initiator Ratio: Ensure an appropriate ratio (typically 5:1 to 10:1) to favor chain transfer over primary radical initiation. 2. Employ XPI-RAFT: This technique decouples the photo-activation (initiation) from the chain transfer process, leading to significantly improved control over molecular weight and a narrower PDI. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of retardation when using this compound in RAFT polymerization?
A1: The retardation is primarily caused by the stability of the intermediate radical formed during the RAFT process. The equilibrium between the propagating radical and the dormant species is slowed down by the slow fragmentation of this intermediate. This can lead to a decrease in the overall polymerization rate and an increase in termination events involving the intermediate radical.
Q2: What is XPI-RAFT polymerization and how can it resolve the issue of retardation?
A2: Xanthate-Supported Photo-Iniferter (XPI)-RAFT polymerization is a powerful technique that utilizes a small amount of a xanthate, such as this compound, as a photo-iniferter in conjunction with a conventional, more active RAFT agent (e.g., a trithiocarbonate). The xanthate absorbs light to generate initiating radicals, while the conventional RAFT agent efficiently controls the chain growth and minimizes polydispersity. This approach effectively decouples the initiation from the chain transfer process, allowing for rapid and controlled polymerization even at room temperature, thus overcoming the inherent retardation of the xanthate.
Q3: Can I simply use a UV light source with this compound alone to speed up the polymerization?
A3: Yes, this compound can act as a photo-iniferter on its own. However, for achieving a well-controlled polymerization with a narrow molecular weight distribution, the XPI-RAFT approach, which includes a more efficient chain transfer agent, is generally recommended.
Q4: What are the key advantages of using the XPI-RAFT method?
A4: The key advantages of XPI-RAFT include:
-
Overcoming Retardation: It significantly accelerates polymerizations that are sluggish with xanthates under thermal conditions.
-
Improved Control: It provides excellent control over molecular weight and results in low polydispersity.
-
Mild Reaction Conditions: The polymerization can often be conducted at room temperature.
-
Oxygen Tolerance: XPI-RAFT has been shown to be more tolerant to oxygen than conventional thermal RAFT.
Quantitative Data
The following table summarizes representative data comparing conventional thermal RAFT polymerization using a xanthate with the XPI-RAFT technique, highlighting the significant improvements in polymerization time and control.
| Parameter | Conventional Thermal RAFT with Xanthate | XPI-RAFT with Xanthate |
| Initiation | Thermal Initiator (e.g., AIBN) | Photo-initiation (e.g., 365 nm UV light) |
| Reaction Temperature | 60-80 °C | Room Temperature |
| Typical Polymerization Time | Several hours to days | Minutes to a few hours |
| Retardation Effect | Significant | Largely overcome |
| Polydispersity Index (PDI) | Moderate to High (1.3 - 1.8) | Low (1.1 - 1.3) |
| Molecular Weight Control | Fair to Good | Excellent |
Experimental Protocols
General Experimental Protocol for XPI-RAFT Polymerization
This protocol provides a general methodology for implementing the XPI-RAFT technique to overcome retardation effects associated with this compound.
Materials:
-
Monomer (e.g., N-isopropylacrylamide, methyl acrylate)
-
Conventional RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
This compound (DIPX)
-
Anhydrous Solvent (e.g., 1,4-dioxane, DMF)
-
Reaction Vessel (e.g., Schlenk tube)
-
Light Source (e.g., 365 nm LED lamp)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a Schlenk tube, the monomer, the conventional RAFT agent, and this compound are dissolved in the solvent. A typical molar ratio would be [Monomer]:[Conventional RAFT Agent]:[DIPX] =::[0.1].
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, for example, by three freeze-pump-thaw cycles.
-
Polymerization: The reaction vessel is placed under an inert atmosphere (e.g., nitrogen or argon) and irradiated with the light source at a controlled temperature (often ambient). The reaction should be stirred continuously.
-
Monitoring: The progress of the polymerization is monitored by periodically taking aliquots and analyzing them for monomer conversion (by ¹H NMR) and for molecular weight and polydispersity (by GPC).
-
Work-up: Once the desired conversion is achieved, the light source is turned off, and the polymerization is quenched by exposing the reaction mixture to air. The polymer is then isolated and purified, typically by precipitation in a non-solvent.
Mandatory Visualizations
Caption: Retardation mechanism in RAFT polymerization with xanthates.
Analysis of Diisopropyl xanthogen disulfide decomposition by-products (e.g., isopropyl alcohol, carbon disulfide).
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisopropyl xanthogen disulfide (DIXD). It focuses on the analysis of its primary decomposition by-products: isopropyl alcohol and carbon disulfide.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition by-products of this compound (DIXD)?
A1: Under thermal stress, this compound primarily decomposes into isopropyl alcohol and carbon disulfide.[1] In specific applications, such as the vulcanization of rubber, other volatile species like carbonyl sulfide (B99878) may also be formed.
Q2: What analytical techniques are most suitable for analyzing DIXD decomposition by-products?
A2: Headspace gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile decomposition products like isopropyl alcohol and carbon disulfide.[2][3] This method is particularly useful for analyzing volatile organic compounds (VOCs) released from solid or liquid samples.[2][3]
Q3: How does the experimental setup affect the detection of decomposition by-products?
A3: The volatility of isopropyl alcohol and carbon disulfide means that the experimental setup is critical. In an open system, these by-products may volatilize and be lost before analysis.[1] A closed system with headspace sampling is recommended for accurate quantitative analysis.
Q4: Can the decomposition of DIXD be influenced by pH?
A4: Yes, the stability of xanthates and related disulfide compounds can be pH-dependent. Hydrolysis can occur under certain pH conditions, leading to the formation of alcohols and carbon disulfide.[4][5][6] It is crucial to control and monitor the pH of your experimental system.
Q5: Are there any known side products from DIXD decomposition?
A5: While isopropyl alcohol and carbon disulfide are the main by-products, the presence of other substances in the reaction matrix can lead to side reactions. For example, in the context of rubber vulcanization, carbonyl sulfide has been detected. The specific composition of your experimental system will influence the potential for side product formation.
Troubleshooting Guides
Issue 1: Low or No Detection of Isopropyl Alcohol and Carbon Disulfide
| Possible Cause | Troubleshooting Step |
| Volatilization of By-products | Ensure your experiment is conducted in a sealed vial to prevent the escape of volatile analytes. Utilize headspace sampling for GC-MS analysis. |
| Insufficient Decomposition | Verify that the temperature and duration of your experiment are sufficient to induce decomposition. Consult literature for typical decomposition temperatures of similar compounds. |
| Improper GC-MS Parameters | Optimize your GC-MS method, including inlet temperature, column type, temperature program, and mass spectrometer settings, for the detection of volatile sulfur compounds and alcohols. |
| Sample Matrix Effects | The sample matrix may interfere with the detection of the analytes. Consider using a standard addition method for quantification to account for matrix effects. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Sample Preparation | Standardize your sample preparation procedure, including sample weight, vial sealing, and incubation time and temperature for headspace analysis. |
| Leaks in the GC System | Check for leaks in the GC inlet, septum, and connections. Leaks can lead to a loss of volatile analytes and poor reproducibility. |
| Inconsistent Injection Volume | If using manual injection, ensure a consistent injection technique. For autosamplers, verify proper operation and calibration. |
| Changes in pH | If working in a solution, monitor and control the pH, as variations can affect the rate of hydrolysis.[5][6] |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Contamination | Run a blank analysis (e.g., empty vial or solvent blank) to identify any contaminants from the vials, septa, or solvent. |
| Side Reactions | Analyze the mass spectra of the unexpected peaks to identify potential side products. Consider the reactivity of DIXD with other components in your sample matrix. |
| Column Bleed | Condition the GC column according to the manufacturer's instructions to minimize column bleed, which can introduce interfering peaks. |
| Septum Bleed | Use high-quality, low-bleed septa and replace them regularly to avoid ghost peaks from septum degradation. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for the thermal decomposition of this compound. Note that these are example values and actual results will vary depending on the specific experimental conditions.
Table 1: Effect of Temperature on Decomposition By-product Yield (Illustrative)
| Temperature (°C) | Isopropyl Alcohol Yield (%) | Carbon Disulfide Yield (%) |
| 150 | 15 | 12 |
| 175 | 45 | 40 |
| 200 | 85 | 80 |
| 225 | 95 | 92 |
Conditions: Sealed vial, 30-minute heating time, inert atmosphere.
Table 2: Effect of pH on Hydrolysis Rate at 70°C (Illustrative)
| pH | Half-life (hours) |
| 5 | 24 |
| 7 | 12 |
| 9 | 4 |
Conditions: Aqueous solution, constant temperature.
Experimental Protocols
Protocol: Quantitative Analysis of Isopropyl Alcohol and Carbon Disulfide by Headspace GC-MS
This protocol outlines a general procedure for the quantitative analysis of isopropyl alcohol and carbon disulfide from the decomposition of this compound.
1. Materials and Reagents:
-
This compound (DIXD)
-
High-purity isopropyl alcohol (for calibration standards)
-
High-purity carbon disulfide (for calibration standards)
-
Volatile organic compound-free water or an appropriate solvent
-
20 mL headspace vials with PTFE/silicone septa
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a headspace autosampler
2. Sample Preparation:
-
Accurately weigh a specified amount of the DIXD-containing sample into a 20 mL headspace vial.
-
If analyzing in a solution, add a precise volume of the appropriate solvent.
-
Immediately seal the vial with a PTFE/silicone septum and crimp cap.
3. Calibration Standards Preparation:
-
Prepare a stock solution of isopropyl alcohol and carbon disulfide in the chosen solvent.
-
Create a series of calibration standards by spiking known amounts of the stock solution into empty headspace vials or vials containing the sample matrix without DIXD.
-
Seal the calibration standard vials immediately.
4. Headspace GC-MS Analysis:
-
Place the sample and calibration vials in the headspace autosampler.
-
Set the headspace incubation temperature and time. A typical starting point is 80°C for 20 minutes, but this should be optimized for your specific application.
-
GC Conditions (Example):
-
Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Inlet Temperature: 200°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 40°C (hold for 5 min), ramp to 220°C at 10°C/min, hold for 5 min
-
Injection Mode: Split (e.g., 20:1)
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Interface Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-300
-
5. Data Analysis:
-
Identify the peaks for isopropyl alcohol and carbon disulfide in the chromatograms based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the peak area of each analyte against its concentration in the calibration standards.
-
Quantify the amount of isopropyl alcohol and carbon disulfide in the samples using the calibration curve.
Visualizations
References
- 1. digitalcommons.mtech.edu [digitalcommons.mtech.edu]
- 2. polymersolutions.com [polymersolutions.com]
- 3. atslab.com [atslab.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Synergistic Effects of Diisopropyl Xanthogen Disulfide with Other Accelerators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the synergistic effect of Diisopropyl xanthogen disulfide (DIXDS) and its polysulfide counterpart (DIXP) with other accelerators in rubber vulcanization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at optimizing the synergistic effects of DIXP/DIXDS with other accelerators.
| Problem | Potential Cause | Suggested Solution |
| Premature Vulcanization (Scorch) During Processing | The accelerator system is too active at processing temperatures. DIXP, due to its polysulfide nature, can have a short scorch time.[1] Combining it with a fast secondary accelerator can exacerbate this. | 1. Optimize Accelerator Ratio: Decrease the proportion of the secondary accelerator (e.g., thiurams or dithiocarbamates) relative to DIXP. 2. Introduce a Retarder: Add a pre-vulcanization inhibitor (PVI) to the compound to delay the onset of cure. 3. Lower Processing Temperature: If possible, reduce the mixing and processing temperatures to stay below the activation temperature of the accelerator system.[2] 4. Use a Delayed-Action Accelerator: Combine DIXP with a sulfenamide (B3320178) accelerator like N-tert-butyl-2-benzothiazole sulfenamide (TBBS), which is known for providing a longer scorch delay.[3][4] |
| Low State of Cure (Low Modulus or Hardness) | Insufficient crosslink density. This could be due to an improper DIXP/co-accelerator ratio, insufficient sulfur, or deactivation of the accelerator. | 1. Increase Accelerator Dosage: Incrementally increase the total accelerator content while maintaining the synergistic ratio. 2. Adjust DIXP/Co-accelerator Ratio: Systematically vary the ratio to find the optimal level for crosslink density. For instance, in DIXP/TBBS systems, a progressive replacement of DIXP with TBBS can enhance cure characteristics.[3] 3. Ensure Adequate Zinc Oxide and Stearic Acid: These activators are crucial for the efficiency of many accelerator systems.[5] |
| Poor Physical Properties (e.g., Low Tensile Strength) | Sub-optimal crosslink network structure. The type and density of crosslinks (monosulfidic, disulfidic, polysulfidic) significantly impact physical properties.[4] | 1. Evaluate Different Co-accelerator Classes: The choice of co-accelerator (sulfenamide, thiuram, dithiocarbamate) will influence the final properties. For instance, sulfenamides like TBBS can yield high tensile strength.[6] 2. Optimize Accelerator/Sulfur Ratio: A higher accelerator-to-sulfur ratio (EV system) generally favors monosulfidic links, leading to better heat resistance but potentially lower tensile strength compared to a conventional (CV) system with more polysulfidic links.[4] 3. Re-evaluate Mixing and Curing: Ensure uniform dispersion of all ingredients and that the curing time and temperature are optimal. |
| Inconsistent Results Between Batches | Variability in raw materials, mixing procedure, or testing conditions. | 1. Standardize Material Handling: Ensure consistent storage and handling of raw materials, especially accelerators which can have a limited shelf life.[5] 2. Control Mixing Parameters: Strictly control mixing time, temperature, and the order of ingredient addition.[2] 3. Calibrate Testing Equipment: Regularly calibrate rheometers and tensile testers according to standards like ASTM D2084 and ASTM D412. |
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of using this compound (DIXDS) or its polysulfide form (DIXP) in a synergistic accelerator system?
A1: The primary benefit of using DIXP/DIXDS is that it is a "non-nitrosamine generating" accelerator.[3] This is a significant advantage in applications where the formation of carcinogenic N-nitrosamines is a concern, such as in medical devices and consumer products. Additionally, DIXP is considered a "fugitive" accelerator, meaning it is consumed during vulcanization, leaving minimal residue in the final product, which can reduce the potential for Type IV allergic reactions.[7][8]
Q2: Which class of accelerators shows the best synergistic effect with DIXP for improving tensile strength in natural rubber?
A2: Studies have shown that sulfenamide accelerators, such as N-tert-butyl-2-benzothiazole sulfenamide (TBBS), exhibit a strong synergistic effect with DIXP in natural rubber, leading to significant improvements in tensile strength and other physico-mechanical properties.[1][3] Binary systems of DIXP with tetrabenzyl thiuram disulfide (TBzTD) and zinc dibenzyl dithiocarbamate (B8719985) (ZBeC) also show synergistic improvements in both cure and mechanical properties.[9][10]
Q3: How do I determine the optimal ratio of DIXP to a co-accelerator?
A3: The optimal ratio is determined experimentally by creating a series of compounds with varying ratios of DIXP to the co-accelerator while keeping the total accelerator dosage constant. The cure characteristics (scorch time, cure time) and physical properties (tensile strength, modulus, elongation at break) of each compound are then measured and compared to identify the ratio that provides the best balance of properties for your specific application.[11]
Q4: Can DIXP be used as a primary accelerator on its own?
A4: While DIXP can function as an accelerator alone, its performance, particularly in terms of modulus and strength properties, is often inferior to that of conventional accelerators like TBBS.[3] It is most effective when used in a binary system to leverage its safety profile while achieving desired vulcanizate properties through synergism.[3][12]
Q5: What impact does the DIXP/co-accelerator system have on the cure rate?
A5: DIXP generally provides a faster optimum cure time compared to delayed-action accelerators like TBBS.[3] When combined, the cure rate can be modulated. For instance, in a DIXP/TBBS system, as the proportion of TBBS increases, the scorch time (ts2) tends to increase, providing better processing safety, while the overall cure time (t90) can be optimized.[1][3] Thiurams and dithiocarbamates, being ultra-fast accelerators, will significantly increase the cure rate when paired with DIXP, but at the expense of scorch safety.[4]
Data Presentation: Synergistic Effects on Cure Characteristics and Mechanical Properties
The following tables summarize quantitative data from studies on the synergistic effects of DIXP with various accelerators in Natural Rubber (NR).
Table 1: Cure Characteristics of DIXP/TBBS Binary System in NR
(Data estimated from graphical representations in referenced literature)
| Accelerator System (DIXP:TBBS ratio) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) |
| 2.0 : 0.0 | ~2.5 | ~7.0 |
| 1.5 : 0.5 | ~3.0 | ~7.5 |
| 1.0 : 1.0 | ~4.0 | ~8.0 |
| 0.5 : 1.5 | ~5.0 | ~9.0 |
| 0.0 : 2.0 | ~6.0 | ~10.5 |
Table 2: Mechanical Properties of NR Vulcanizates with DIXP/TBBS Binary System
(Data estimated from graphical representations in referenced literature)
| Accelerator System (DIXP:TBBS ratio) | Tensile Strength (MPa) | 300% Modulus (MPa) | Elongation at Break (%) |
| 2.0 : 0.0 | ~18 | ~4.0 | ~650 |
| 1.5 : 0.5 | ~22 | ~5.5 | ~600 |
| 1.0 : 1.0 | ~24 | ~6.5 | ~550 |
| 0.5 : 1.5 | ~25 | ~7.0 | ~525 |
| 0.0 : 2.0 | ~23 | ~6.0 | ~575 |
Table 3: Properties of NR Vulcanizates with DIXP/TBzTD and DIXP/ZBeC Binary Systems (Total Accelerator: 2.0 phr)
(Data estimated from graphical representations in referenced literature)
| Accelerator System & Ratio | Tensile Strength (MPa) | Elongation at Break (%) |
| DIXP/TBzTD (1.4 : 0.6) | ~26 | ~580 |
| DIXP/ZBeC (1.4 : 0.6) | ~25 | ~600 |
Experimental Protocols
1. Protocol for Evaluation of Cure Characteristics
This protocol is based on the ASTM D2084 standard for using an Oscillating Disk Rheometer (ODR) or a Moving Die Rheometer (MDR).[13][14]
-
Objective: To determine the scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH) of a rubber compound.
-
Apparatus: Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR).
-
Procedure:
-
Set the rheometer test temperature to the desired vulcanization temperature (e.g., 160°C).[15]
-
Place a rubber compound sample of a specified volume (typically 8-11 cm³) into the die cavity.[15]
-
Close the chamber and start the test. The instrument will oscillate one of the dies at a fixed angle and frequency (e.g., 1.7 Hz).[15]
-
Record the torque required to oscillate the die as a function of time.
-
The test concludes when the torque reaches a maximum or plateau, or after a pre-set time.
-
-
Data Analysis:
-
ML (Minimum Torque): The lowest torque value recorded, representing the viscosity of the uncured compound.
-
MH (Maximum Torque): The highest torque value, indicating the stiffness and crosslink density of the fully cured compound.[16]
-
ts2 (Scorch Time): The time taken for the torque to increase by 2 units above ML.[3]
-
t90 (Optimum Cure Time): The time taken to reach 90% of the total torque change (MH - ML).[16]
-
2. Protocol for Evaluation of Tensile Properties
This protocol is based on the ASTM D412 standard.[17][8][10][18]
-
Objective: To measure the tensile strength, modulus, and ultimate elongation of a vulcanized rubber sample.
-
Apparatus: Universal Testing Machine (Tensile Tester) with appropriate grips and an extensometer.
-
Procedure:
-
Prepare dumbbell-shaped test specimens from the vulcanized rubber sheets using a standard die (e.g., Die C).[19]
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen securely in the grips of the tensile tester.
-
Attach the extensometer to the gauge length section of the specimen.
-
Start the test, pulling the specimen at a constant speed (e.g., 500 mm/min) until it ruptures.[19]
-
Record the force and elongation data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress (force per unit area) applied to the specimen before it breaks.[17]
-
Ultimate Elongation (Elongation at Break): The percentage increase in length of the specimen at the point of rupture.[17]
-
Tensile Stress at a Given Elongation (Modulus): The stress required to stretch the material to a specific elongation (e.g., 100%, 300%).[17]
-
Mandatory Visualizations
Caption: Workflow for evaluating the synergistic effect of accelerator systems.
References
- 1. researchgate.net [researchgate.net]
- 2. qdbsmachine.com [qdbsmachine.com]
- 3. researchgate.net [researchgate.net]
- 4. lusida.com [lusida.com]
- 5. specialchem.com [specialchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. WO2019118570A1 - Vulcanization composition for reducing allergenic potential and elastomeric articles formed therewith - Google Patents [patents.google.com]
- 8. infinitalab.com [infinitalab.com]
- 9. Comparative Study on Cure, Mechanical and Dynamic-Mechanical Properties of Natural Rubber Compounds Formulated with DIXP, TBzTD, ZBeC and TBBS Accelerators | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis - Kind Snail [kindsnail.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nextgentest.com [nextgentest.com]
- 14. Understanding Rubber Testing Methods: A Comprehensive Guide | Prescott Instruments Ltd - Rubber Testing Instruments [prescott-instruments.com]
- 15. file.yizimg.com [file.yizimg.com]
- 16. scribd.com [scribd.com]
- 17. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 18. testresources.net [testresources.net]
- 19. zwickroell.com [zwickroell.com]
Technical Support Center: Preventing N-nitrosamine Formation with Diisopropyl Xanthogen Disulfide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Diisopropyl xanthogen disulfide (DIXDS) to prevent the formation of N-nitrosamines in their experiments, particularly in the context of rubber vulcanization and pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIXDS) and how does it prevent N-nitrosamine formation?
A1: this compound (CAS No: 105-65-7), also known as Diisopropyl xanthogen polysulfide (DIXP) or commercially as Robac AS100, is a vulcanizing accelerator. Its primary advantage is that its molecular structure is completely free of nitrogen atoms. N-nitrosamines are carcinogenic compounds formed from the chemical reaction between a secondary amine and a nitrosating agent. Since DIXDS does not contain any amine groups, it cannot act as a precursor for N-nitrosamine formation during the vulcanization process or in other chemical reactions.[1][2]
Q2: What are the main applications of DIXDS?
A2: DIXDS is primarily used as a nitrosamine-safe accelerator in the rubber industry for materials such as natural rubber (NR), synthetic polyisoprene, and nitrile butadiene rubber (NBR).[1] It is particularly crucial in the manufacturing of products where consumer safety is paramount, such as in medical devices, pharmaceutical stoppers, baby products (like bottle nipples and pacifiers), and toys.[1][3]
Q3: Can DIXDS be used as a direct replacement for conventional accelerators?
A3: While DIXDS is an effective accelerator, it may exhibit different cure characteristics compared to conventional accelerators like tetramethylthiuram disulfide (TMTD) or N-tert-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS).[4][5] Adjustments to the formulation, such as the inclusion of synergistic co-accelerators (that are also nitrosamine-safe), may be necessary to achieve the desired physical properties of the final product.[6]
Q4: What are the regulatory approvals for DIXDS?
A4: DIXDS (as Robac AS100) is an FDA-approved accelerator for use in applications where the formation of N-nitrosamines is a concern.[1] It is also compliant with standards such as BS EN 71:2016 (Safety of Toys) and BS EN 12868:2017 (Child Use and Care Articles) for N-Nitrosamines and N-Nitrosatable substances.[1][2]
Q5: Are there any known toxicological concerns with DIXDS itself?
A5: DIXDS is considered a safer alternative to traditional accelerators that can form carcinogenic nitrosamines. However, as with any chemical, it is essential to handle it according to the safety data sheet (SDS) guidelines. During vulcanization, DIXDS is consumed and decomposes into volatile by-products like isopropyl alcohol and carbon disulfide, leaving virtually no residue in the final product.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slower Cure Rate Compared to Conventional Accelerators | DIXDS can have a different cure activation temperature and rate compared to accelerators like TMTD. | - Increase the vulcanization temperature within the polymer's tolerance.- Introduce a synergistic, nitrosamine-safe co-accelerator such as tetrabenzyl thiuram disulfide (TBzTD).[6]- Optimize the dosage of DIXDS and other cure activators (e.g., zinc oxide, stearic acid) through a design of experiments (DoE). |
| Lower State of Cure or Crosslink Density | The efficiency of DIXDS can be formulation-dependent. | - Evaluate the sulfur-to-accelerator ratio. A higher level of sulfur may be required compared to formulations with conventional accelerators.- Ensure adequate levels of activators like zinc oxide and stearic acid are present in the formulation.[9] |
| Suboptimal Physical Properties of the Vulcanizate (e.g., tensile strength, modulus) | The crosslink structure formed with DIXDS may differ from that of conventional accelerators, affecting physical properties.[4][5] | - A combination of DIXDS with other nitrosamine-safe accelerators can create a synergistic effect, improving physical properties.[4][5]- Re-evaluate the filler type and loading, as this can significantly influence the final properties of the rubber compound. |
| Dispersion Issues | DIXDS is a liquid at room temperature, and improper mixing can lead to poor dispersion in the rubber matrix. | - Use a masterbatch form of DIXDS (e.g., a polymer-bound dispersion) for improved handling and dispersion.- Follow a standardized mixing procedure, ensuring sufficient time and shear for uniform distribution.[10] |
| Blooming (Surface Migration of Unreacted Chemicals) | This is less common with DIXDS as it is highly soluble in rubber and is typically consumed during the cure process.[6] | - If blooming of other ingredients is observed, re-evaluate the overall formulation for compatibility and solubility of all components.- Ensure the vulcanization process goes to completion to consume all reactive chemicals. |
Quantitative Data on N-Nitrosamine Prevention
The use of this compound significantly reduces or eliminates the presence of N-nitrosamines in vulcanized rubber products compared to conventional, amine-based accelerators.
| Accelerator System | Rubber Type | N-Nitrosamine Detected | Concentration (µg/kg) | Reference |
| Conventional System (e.g., TMTD, OBTS) | Natural Rubber (NR) | N-Nitrosodimethylamine (NDMA), N-Nitrosomorpholine (NMOR) | ~200 | [6] |
| DIXDS-based System (e.g., AS-100, TBzTD, BBTS) | Natural Rubber (NR) | None Detected | ND | [6] |
| Conventional Dithiocarbamates (e.g., ZDEC, ZDBC) | Various | NDMA, N-Nitrosodiethylamine (NDEA) | Varies | [6][11] |
| DIXDS | Various | None | Not Applicable (Nitrogen-free) | [1][2] |
ND: None Detected
Experimental Protocols
Protocol for Vulcanization of Natural Rubber using DIXDS
This protocol describes a typical laboratory-scale vulcanization process to evaluate the cure characteristics and physical properties of a natural rubber compound formulated with DIXDS.
Materials and Equipment:
-
Natural Rubber (SMR CV-60 or equivalent)
-
Zinc Oxide
-
Stearic Acid
-
Sulfur
-
This compound (DIXDS)
-
Optional: Synergistic co-accelerator (e.g., TBzTD)
-
Two-roll mill
-
Rheometer (e.g., Moving Die Rheometer - MDR)
-
Hydraulic press with heated platens
-
Tensile tester
Procedure:
-
Masterbatch Preparation:
-
On a two-roll mill with a friction ratio of 1:1.2, soften the natural rubber.
-
Sequentially add zinc oxide and stearic acid, ensuring complete dispersion after each addition.
-
This forms the masterbatch.
-
-
Final Compound Mixing:
-
To the masterbatch on the two-roll mill, add the sulfur, DIXDS, and any co-accelerator.
-
Mix thoroughly until a homogenous compound is achieved, maintaining a controlled temperature to prevent scorching.
-
Sheet out the final compound to the desired thickness.
-
-
Cure Characteristics Analysis:
-
Cut a sample of the uncured compound and place it in the rheometer.
-
Run the rheometer at the desired vulcanization temperature (e.g., 160°C) to determine the scorch time (ts2), optimum cure time (t90), and maximum torque (MH).
-
-
Vulcanization (Curing):
-
Place a sheet of the uncured compound in a mold of desired dimensions.
-
Position the mold in the pre-heated hydraulic press.
-
Apply pressure and heat according to the optimum cure time (t90) and temperature determined from the rheometer data.
-
-
Post-Cure Conditioning and Testing:
-
After vulcanization, carefully remove the rubber sheet from the mold and allow it to cool to room temperature.
-
Condition the vulcanized samples for at least 24 hours at standard laboratory conditions.
-
Cut dumbbell-shaped specimens from the cured sheet for tensile testing to evaluate properties like tensile strength, elongation at break, and modulus.
-
Protocol for N-Nitrosamine Analysis in Vulcanized Rubber
This protocol outlines a general procedure for the extraction and analysis of N-nitrosamines from a vulcanized rubber sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Equipment:
-
Vulcanized rubber sample
-
Dichloromethane (DCM), analytical grade
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
N-nitrosamine analytical standards (e.g., NDMA, NDEA)
-
Internal standard (e.g., N-nitrosodipropylamine-d14)
Procedure:
-
Sample Preparation:
-
Cut the vulcanized rubber sample into small pieces (e.g., 2x2 mm) to maximize the surface area for extraction.
-
-
Soxhlet Extraction:
-
Accurately weigh a portion of the prepared rubber sample and place it in a Soxhlet thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add DCM to the boiling flask and assemble the Soxhlet apparatus.
-
Extract the sample for a defined period (e.g., 6-8 hours) at the boiling point of DCM.
-
-
Concentration of Extract:
-
After extraction, allow the apparatus to cool.
-
Transfer the DCM extract to a round-bottom flask.
-
Spike the extract with a known amount of the internal standard.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator under reduced pressure and controlled temperature.
-
-
GC-MS Analysis:
-
Transfer the concentrated extract to a GC vial.
-
Inject an aliquot of the sample into the GC-MS system.
-
The GC will separate the different components of the extract based on their volatility and interaction with the column.
-
The MS will detect and quantify the N-nitrosamines based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Data Analysis:
-
Identify and quantify the target N-nitrosamines by comparing the retention times and mass spectra of the sample with those of the analytical standards.
-
Use the internal standard to correct for any variations in extraction efficiency and injection volume.
-
Calculate the concentration of N-nitrosamines in the original rubber sample, typically expressed in µg/kg.
-
Visualizations
Mechanism of N-Nitrosamine Formation from Conventional Accelerators
Caption: Formation of N-nitrosamines from conventional accelerators.
Experimental Workflow for N-Nitrosamine Prevention Analysis
Caption: Experimental workflow for vulcanization and N-nitrosamine analysis.
Logical Relationship for DIXDS in Preventing N-Nitrosamine Formation
Caption: Logical basis for DIXDS as a nitrosamine-safe accelerator.
References
- 1. robinsonbrothers.uk [robinsonbrothers.uk]
- 2. explore.azelis.com [explore.azelis.com]
- 3. irtubes.com [irtubes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. akrochem.com [akrochem.com]
- 7. WO2019118570A1 - Vulcanization composition for reducing allergenic potential and elastomeric articles formed therewith - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. lusida.com [lusida.com]
- 10. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 11. One moment, please... [ijsrd.com]
Optimizing reaction conditions for the synthesis of Diisopropyl xanthogen disulfide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Diisopropyl Xanthogen Disulfide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions in a direct question-and-answer format.
Question: Why is the yield of my this compound synthesis unexpectedly low?
Answer: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Moisture in Reaction Media: The initial formation of the isopropyl xanthate intermediate is highly sensitive to water. The presence of water can lead to the hydrolysis of the xanthate salt, reducing the amount available for oxidation to the disulfide.[1]
-
Solution: Ensure all solvents and reagents are anhydrous. Isopropanol (B130326) should be of high purity and stored over molecular sieves. If using a solid base like NaOH or KOH, ensure it is freshly opened or has been properly stored to prevent moisture absorption.[1]
-
-
Incomplete Initial Reaction: The reaction between isopropanol, carbon disulfide, and the base to form the xanthate salt may be incomplete.
-
Solution: Ensure adequate mixing and reaction time for this initial step. The use of a high-shear disperser can improve the reaction rate and ensure the solid base is fully utilized.[1] Monitor the reaction progress by techniques like TLC or quenching a small aliquot to check for the disappearance of starting materials.
-
-
Suboptimal Oxidation Conditions: The choice and handling of the oxidizing agent are critical for a high yield.
-
Solution:
-
Chlorine: When using chlorine gas, ensure a controlled introduction rate and maintain the reaction temperature between 35-40°C.[1]
-
Sodium Hypochlorite (B82951): Use a fresh solution of sodium hypochlorite and add it dropwise to the cooled reaction mixture (around 0°C) to control the exothermic reaction.[1]
-
Hydrogen Peroxide: This oxidant may require acidic conditions for activation, followed by neutralization.[2] Careful control of pH and temperature is crucial.
-
Iodine: Molecular iodine is an effective oxidizing agent. The reaction is typically rapid.[3]
-
-
-
Side Reactions: Undesired side reactions can consume the xanthate intermediate or the disulfide product. For instance, the intermediate xanthate can decompose in acidic conditions.[4]
-
Solution: Maintain the recommended pH and temperature throughout the reaction. Prompt work-up and purification after the reaction is complete can minimize product degradation.
-
Question: My final product is impure. What are the likely contaminants and how can I purify it?
Answer: Impurities can include unreacted starting materials, the intermediate xanthate salt, or byproducts from side reactions.
-
Common Impurities:
-
Sodium Isopropyl Xanthate: The intermediate salt may not have been fully oxidized.
-
Sulfur: If polysulfides are formed, elemental sulfur might be present.
-
Byproducts: Depending on the oxidant used, various inorganic salts (e.g., NaCl from NaOCl oxidation) can be present.[1]
-
-
Purification Strategies:
-
Washing: Washing the crude product with water can remove water-soluble impurities like inorganic salts. A subsequent wash with cold isopropanol can help remove unreacted starting materials.
-
Recrystallization: Recrystallization from a suitable solvent is an effective method for purification.
-
Chromatography: For high-purity requirements, silica (B1680970) gel chromatography can be employed. A common eluent system is a mixture of toluene (B28343) and hexane.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a two-step process, which can sometimes be combined into a one-pot reaction.[1]
-
Xanthate Formation: Isopropanol reacts with an alkali metal hydroxide (B78521) (like NaOH or KOH) and carbon disulfide to form an alkali metal isopropyl xanthate.
-
Oxidation: The isopropyl xanthate is then oxidized to form this compound.[6]
Q2: Which oxidizing agent is best for this synthesis?
A2: The choice of oxidizing agent depends on the desired scale, safety considerations, and available equipment.
-
Chlorine: Offers the advantage of an anhydrous reaction, potentially leading to higher yields. It allows for a one-step process where xanthate formation and oxidation occur in the same reactor.[1] However, it requires careful handling due to its toxicity and reactivity.
-
Sodium Hypochlorite: Is a readily available and inexpensive oxidizing agent. The reaction is typically carried out in an aqueous solution.[1]
-
Hydrogen Peroxide: Is a cleaner oxidizing agent, with water as the primary byproduct. However, the reaction may require pH control.[2]
-
Iodine: Provides a clean and efficient oxidation but can be more expensive for large-scale synthesis.[3][7]
Q3: What are the critical reaction parameters to control for optimal synthesis?
A3: The following parameters are crucial for maximizing yield and purity:
-
Temperature: The initial xanthate formation is often carried out at a controlled temperature (e.g., 25-30°C or lower). The oxidation step can be exothermic and may require cooling (e.g., 0-10°C for sodium hypochlorite oxidation or 35-40°C for chlorine oxidation).[1]
-
Reaction Time: Sufficient time must be allowed for both the formation of the xanthate intermediate and the subsequent oxidation reaction.
-
Molar Ratios of Reactants: The stoichiometry of the reactants, including the base and the oxidizing agent, should be carefully controlled.
-
Mixing: Efficient mixing is essential, especially in heterogeneous reactions involving a solid base, to ensure complete reaction.[1]
Q4: Are there any significant safety precautions I should take?
A4: Yes, several safety precautions are necessary:
-
Carbon Disulfide: Is highly flammable and toxic. All operations should be performed in a well-ventilated fume hood.
-
Chlorine Gas: Is a toxic and corrosive gas. A proper gas handling system and safety protocols are essential.
-
Bases: Strong bases like NaOH and KOH are corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Exothermic Reactions: The oxidation step can be exothermic. The reaction should be cooled and the oxidizing agent added slowly to maintain control over the reaction temperature.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method 1: One-Step (Chlorine Oxidation)[1] | Method 2: Two-Step (Sodium Hypochlorite Oxidation)[1] | Method 3: Two-Step (Hydrogen Peroxide Oxidation)[2] |
| Reactants | Isopropanol, Solid Base (e.g., NaOH), Carbon Disulfide, Chlorine | Sodium Isopropyl Xanthate, Sodium Hypochlorite | Isopropyl Xanthate Intermediate, Hydrogen Peroxide |
| Solvent | Isopropanol (acts as reactant and solvent) | Water, Isopropanol | Tetrahydrofuran (B95107) (THF), Water |
| Temperature | 35-40°C | 0°C (for oxidation) | 60-70°C (for alkoxide formation) |
| Reaction Time | 40-60 min for CS₂ addition, 80-100 min for Cl₂ addition | ~30 min for NaOCl addition | 0.5-2h for alkoxide formation |
| Yield | High (e.g., 94.2%) | Moderate (e.g., 79%) | High (e.g., 71-81%) |
| Purity | High (e.g., 98.8%) | Not specified | High (e.g., 99.1-99.5%) |
Experimental Protocols
Protocol 1: One-Step Synthesis using Chlorine Oxidation [1]
-
Preparation: In a reactor equipped with a high-shear disperser, add isopropanol and a solid base (e.g., NaOH).
-
Dispersion: Disperse the mixture at 4000-8000 rpm for 5-20 minutes.
-
Reactant Addition: Reduce the speed to 2000-3000 rpm and adjust the temperature to 35-40°C. Begin the dropwise addition of carbon disulfide over 40-60 minutes.
-
Oxidation: After 5-20 minutes of carbon disulfide addition, start introducing chlorine gas into the system over 80-100 minutes, maintaining the temperature at 35-40°C.
-
Reaction Completion: Once the chlorine addition is complete, reduce the stirring speed to 500-1500 rpm and continue the reaction for another 10-45 minutes.
-
Work-up: Process the reaction mixture, which may include filtration and washing, to obtain the this compound product.
-
Drying: Dry the final product under vacuum.
Protocol 2: Two-Step Synthesis using Hydrogen Peroxide Oxidation [2]
-
Alkoxide Synthesis: In a reaction vessel, combine isopropanol and tetrahydrofuran (THF). Add an alkali metal hydroxide (e.g., NaOH) at room temperature. Heat the mixture to 60-70°C and reflux for 0.5-2 hours. Cool the reaction to room temperature to obtain the alkali metal alkoxide solution.
-
Xanthate Intermediate Synthesis: Slowly add carbon disulfide to the alkoxide solution while maintaining a low temperature.
-
Activation: Add water and a catalytic amount of iodine to the xanthate intermediate to activate it.
-
Oxidation: Slowly add hydrogen peroxide to the activated intermediate.
-
Purification: After the reaction is complete, the this compound can be purified by crystallization and filtration.
Visualizations
References
- 1. CN106380436A - Preparation method for this compound - Google Patents [patents.google.com]
- 2. CN104774166A - Synthetic method for disulfide diisopropyl xanthate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Dixanthogen disulfide - Wikipedia [en.wikipedia.org]
- 7. Kinetics and mechanism of the oxidation of xanthates with iodine in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude Diisopropyl Xanthogen Disulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Diisopropyl xanthogen disulfide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound largely depend on the synthetic route. However, they typically include:
-
Unreacted starting materials: Isopropanol and carbon disulfide.
-
Intermediate salts: Sodium or potassium isopropyl xanthate.
-
Byproducts of oxidation: Inorganic salts (e.g., sodium chloride, sodium sulfate) if chlorine or peroxide-based oxidizing agents are used.
-
Related sulfur compounds: Higher-order polysulfides or degradation products.
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The purity of this compound is commonly assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. The melting point of the purified solid can also be a good indicator of purity.
Q4: Is this compound soluble in water?
A4: No, this compound is insoluble in water. It is, however, soluble in many organic solvents.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Oily precipitate forms instead of crystals. | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is "oiling out" due to a high concentration of impurities. | - Use a lower-boiling point solvent or a solvent mixture.- Perform a preliminary purification step like column chromatography to remove a significant portion of the impurities before recrystallization. |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Consider using a solvent in which the compound is less soluble at low temperatures. |
| Colored impurities remain in the crystals. | - The impurity co-crystallizes with the product.- The colored impurity is strongly adsorbed to the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent is too polar).- Column was not packed properly (presence of air bubbles or channels).- The sample was loaded in too large a volume of solvent. | - Use a less polar solvent system. Develop an optimal solvent system using TLC first (aim for an Rf of 0.2-0.3 for the desired compound).- Repack the column carefully, ensuring a uniform and compact bed.- Dissolve the sample in a minimal amount of solvent for loading ("wet loading") or adsorb it onto a small amount of silica (B1680970) gel ("dry loading"). |
| Compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane (B92381)/toluene (B28343) mixture, slowly increase the percentage of toluene. |
| Streaking or tailing of bands. | - The compound is interacting too strongly with the silica gel.- The column is overloaded with the sample. | - Consider using a different adsorbent (e.g., alumina (B75360) if the compound is acid-sensitive).- Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight for difficult separations. |
| Cracking of the silica gel bed. | - The column ran dry.- Heat is being generated during elution (for large columns). | - Always keep the solvent level above the top of the silica gel.- For large-scale purifications, consider using a jacketed column to dissipate heat. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude this compound that is relatively pure and needs final polishing.
1. Solvent Selection:
-
Toluene has been reported as a suitable solvent for the crystallization of related compounds.
-
Perform a small-scale test to confirm solubility. Place a small amount of the crude material in a test tube and add a few drops of toluene. Heat the mixture. The compound should dissolve readily in hot toluene and precipitate upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of toluene and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
If the solid does not dissolve, add small portions of hot toluene until it does. Avoid adding a large excess of solvent.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold toluene to remove any adhering impurities.
6. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Determine the melting point and assess the purity by HPLC or NMR.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is effective for purifying crude this compound containing a significant amount of impurities.
1. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems to find an eluent that gives good separation and an Rf value of approximately 0.2-0.3 for this compound. A common starting point is a mixture of hexane and a slightly more polar solvent like toluene or ethyl acetate (B1210297) (e.g., 9:1 or 8:2 hexane:toluene).
2. Column Preparation:
-
Select an appropriate size column.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica gel bed.
-
Pre-elute the column with the eluent, allowing the solvent level to drop to the top of the sand layer.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a less polar solvent like dichloromethane) and carefully apply it to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
5. Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
6. Purity Assessment:
-
Assess the purity of the isolated product by HPLC, NMR, and melting point analysis.
Data Presentation
Table 1: Purity of this compound After Different Purification Techniques
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) |
| Recrystallization (Toluene) | 90% | >98% | 75-85% |
| Column Chromatography (Hexane:Toluene) | 75% | >99% | 80-90% |
Note: The values presented are typical and may vary depending on the nature and amount of impurities in the crude material.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
Managing the impact of pH on Diisopropyl xanthogen disulfide performance in flotation
This guide provides technical support for researchers, scientists, and drug development professionals on managing the impact of pH on the performance of Diisopropyl xanthogen disulfide (DIPX) in mineral flotation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIPX) and how does it function in flotation?
A1: this compound (DIPX) is a dixanthogen (B1670794), which is the oxidation product of two isopropyl xanthate ions. In flotation, it acts as a collector, a chemical agent that selectively adsorbs onto the surface of target minerals, rendering them hydrophobic (water-repellent).[1] This hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation pulp, where they can be collected as a concentrate. The formation of the disulfide (dixanthogen) from the xanthate is a key mechanism for the flotation of certain sulfide (B99878) minerals like chalcopyrite and pyrite (B73398).[1]
Q2: How does pH fundamentally affect the performance of DIPX and other xanthate collectors?
A2: The pH of the flotation pulp is a critical parameter that influences several factors simultaneously.[1] It affects the surface properties of the minerals, the chemical stability of the collector, and the overall electrochemical potential (Eh) of the pulp.[2][3] For instance, in alkaline conditions, hydrophilic metal hydroxide (B78521) species can form on mineral surfaces, which may depress their flotation.[2][3] Conversely, pH determines the equilibrium between xanthate ions and their less soluble dixanthogen form (like DIPX), which is often the more powerful hydrophobic agent.[3]
Q3: What is the typical optimal pH range for copper sulfide flotation using xanthate-type collectors?
A3: The optimal pH for copper sulfide (e.g., chalcopyrite) flotation often lies in the alkaline range. Studies have shown that chalcopyrite flotation can be relatively independent of pH across a broad range, but selectivity against iron sulfides like pyrite is significantly improved at alkaline pH, typically above 9 or 10.[2][4] For example, one study identified an optimal pH of up to 11.8 for maximizing copper grade and recovery in a specific system.[5] However, the ideal pH is highly dependent on the specific ore mineralogy and other reagents used.[6]
Q4: Why is pyrite often depressed at high pH values?
A4: Pyrite (FeS₂) flotation is strongly depressed at pH values above 9-10.[2] This is primarily due to the formation of hydrophilic iron hydroxide species, such as Fe(OH)₂, on the pyrite surface.[2] These hydroxide layers prevent the adsorption of the xanthate collector, keeping the pyrite surface hydrophilic and preventing it from attaching to air bubbles.[3] This effect is a cornerstone of selective flotation, allowing for the separation of copper sulfides from pyrite.
Q5: Can DIPX be used in acidic conditions?
A5: While alkaline conditions are more common for many sulfide flotation circuits, some systems can operate at acidic or neutral pH. However, xanthates are generally unstable in acidic solutions and tend to decompose. While some specialized xanthogen-type collectors have shown high copper recovery at a pH of 2, this is not typical for standard collectors like DIPX.[7] Operating at low pH can also increase the flotation of pyrite, which is often undesirable.[2]
Troubleshooting Guide
Problem: Low recovery of the target mineral (e.g., chalcopyrite).
| Potential pH-Related Cause | Explanation | Suggested Action |
| pH is too high | Extremely high pH can lead to the decomposition of the xanthate collector. It can also cause the formation of excessive hydrophilic metal hydroxide coatings on the target mineral's surface, depressing its flotation.[2] | Systematically decrease the pH in increments (e.g., from 12.0 to 11.5, 11.0, 10.5) and monitor the recovery. Ensure the pH is not so high that it negatively impacts collector stability. |
| pH is too low | In acidic conditions, xanthates can rapidly decompose, reducing the effective collector concentration in the pulp. | Increase the pH to a neutral or alkaline range where the collector is more stable. For most copper sulfide systems, a pH between 9 and 11.5 is a good starting point.[2][5] |
| Incorrect pH for dixanthogen formation | The flotation of some minerals is most effective with the dixanthogen (DIPX) form of the collector, whose formation is dependent on both pH and pulp potential (Eh).[3] The optimal conditions for its formation may not be met. | Monitor and control the pulp potential (Eh) in conjunction with pH. This may involve using specific reagents to adjust the redox conditions of the pulp to favor DIPX formation on the mineral surface. |
Problem: Poor selectivity; high recovery of gangue minerals (e.g., pyrite).
| Potential pH-Related Cause | Explanation | Suggested Action |
| pH is too low (below 9) | Pyrite readily floats in neutral to slightly acidic conditions. If the pH is not sufficiently alkaline, pyrite will be naturally hydrophobic or will adsorb the collector, leading to its recovery alongside the target mineral.[2] | Increase the pulp pH to a value greater than 10. This promotes the formation of iron hydroxides on the pyrite surface, effectively depressing it.[2][3] |
| Inappropriate reagent balance | The interaction between collector dosage and pH is crucial.[8] An excessive collector dosage can sometimes overcome the depressing effect of high pH on pyrite, leading to non-selective flotation. | While maintaining an alkaline pH (e.g., 10.5-11.0), try reducing the DIPX dosage. The goal is to find a dosage that is sufficient for the target mineral but insufficient to float the depressed pyrite. |
Data Summaries
Table 1: Effect of pH on Mineral Recovery with Xanthate Collectors
This table summarizes general trends observed in microflotation studies. Actual results will vary significantly based on ore type, collector dosage, and other conditions.
| Mineral | pH Range | Typical Recovery Trend | Reference |
| Chalcopyrite (CuFeS₂) | 4 - 11 | Generally high and relatively stable recovery across the range. | [2][9] |
| Pyrite (FeS₂) | 5 - 9 | High recovery. | [2] |
| Pyrite (FeS₂) | > 9.5 | Recovery sharply decreases as pH increases. | [2][3] |
| Galena (PbS) | 8 - 10 | Optimal recovery often observed in this range. | [4] |
Table 2: Example of Optimized Flotation Parameters for Copper Sulfide Ore
Data adapted from a specific experimental design; these values are illustrative and not universally applicable.
| Parameter | Optimized Value | Outcome | Reference |
| pH | 11.8 | Maximum copper grade and recovery. | [5] |
| Collector Dosage | 25-55 g/t | Optimal range for copper recovery at pH 10-11.2. | [5] |
| Frother Dosage | 35-45 g/t | Optimal range for copper grade at pH 11.2-11.8. | [5] |
Experimental Protocols
Methodology for Microflotation Testing of pH Impact
This protocol describes a typical laboratory-scale experiment to determine the optimal pH for mineral flotation using DIPX.
-
Ore Preparation:
-
Crush and grind a representative sample of the ore to a target particle size (e.g., 80% passing 75 µm).
-
Prepare a slurry (pulp) by mixing a set mass of the ground ore (e.g., 50 g) with a fixed volume of deionized water in the flotation cell.
-
-
Pulp Conditioning & pH Adjustment:
-
Place the flotation cell on the machine and begin agitation at a constant speed (e.g., 1000 rpm).
-
Measure the initial pH of the slurry.
-
Adjust the pH to the first target value (e.g., pH 8) using dilute solutions of a pH modifier (e.g., NaOH for increasing pH, HCl for decreasing).
-
Allow the pH to stabilize for a conditioning period of 2-3 minutes.
-
-
Collector Addition:
-
Add a precise volume of DIPX solution to achieve the desired dosage (e.g., 30 g/t).
-
Condition the pulp with the collector for a set time (e.g., 3-5 minutes).
-
-
Frother Addition & Flotation:
-
Add a frother (e.g., MIBC) and condition for an additional 1-2 minutes.
-
Introduce air into the cell at a constant flow rate to generate bubbles.
-
Collect the froth (concentrate) by scraping it from the lip of the cell for a fixed period (e.g., 5-10 minutes).
-
-
Analysis:
-
Filter, dry, and weigh both the collected concentrate and the remaining tailings.
-
Analyze the concentrate and tailings for the content of the target mineral using appropriate analytical techniques (e.g., AAS, ICP-MS).
-
Calculate the mineral recovery and grade for the tested pH value.
-
-
Repeat:
-
Repeat steps 2-5 for a range of pH values (e.g., 9, 10, 11, 12) while keeping all other parameters (dosages, times, agitation speed) constant.
-
Visualizations
Caption: Standard experimental workflow for a laboratory flotation test.
Caption: Logical relationship of pH's impact on flotation components.
Caption: Troubleshooting flowchart for low mineral recovery issues.
References
- 1. Flotation Collectors - 911Metallurgist [911metallurgist.com]
- 2. 911metallurgist.com [911metallurgist.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Collectors Strength - Xanthate Family - Recovery Power - 911Metallurgist [911metallurgist.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Residual Diisopropyl Xanthogen Disulfide (DIPXDS) in Final Rubber Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing residual Diisopropyl xanthogen disulfide (DIPXDS) in final rubber products. This compound is an accelerator used in the vulcanization of various types of rubber, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR).[1] While it is effective in promoting cross-linking, residual amounts in the final product can be a concern. This guide offers troubleshooting advice and frequently asked questions to address this issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIPXDS) and why is it used in rubber vulcanization?
A1: this compound (DIPXDS), also known as diisopropyl xanthogen polysulfide, is a vulcanization accelerator.[2][3] It is used to speed up the chemical reaction between sulfur and rubber polymers during the curing process.[4][5] This results in a shorter vulcanization time, lower curing temperatures, and improved physical and mechanical properties of the final rubber product.[4] DIPXDS is considered a "nitrosamine-safe" accelerator, meaning it does not form carcinogenic N-nitroso compounds during the manufacturing of rubber products.[2][3] It is also free from nitrogen, phosphorus, and metallic elements.[6][7]
Q2: Why is it important to minimize residual DIPXDS in final rubber products?
A2: Minimizing residual accelerators like DIPXDS is crucial for several reasons. High levels of residual accelerators can lead to "blooming," where the chemical migrates to the surface of the rubber, affecting its appearance and tackiness.[8] For applications in the medical and pharmaceutical industries, residual chemicals can be a source of leachables and extractables, potentially contaminating drug products or causing adverse reactions in patients. Some accelerators are known contact sensitizers, causing Type IV allergies.[9] Therefore, reducing residual DIPXDS is essential for product quality, safety, and regulatory compliance.
Q3: What are the primary factors that influence the amount of residual DIPXDS?
A3: The main factors include:
-
Cure System Formulation: The ratio of DIPXDS to sulfur and other accelerators is critical.[10]
-
Curing Temperature and Time: Inadequate temperature or time can lead to incomplete reaction of the accelerator.
-
Dispersion: Poor dispersion of DIPXDS in the rubber matrix can result in localized areas of high concentration and incomplete reaction.[4]
-
Post-Curing Treatment: The presence or absence of a post-curing step can significantly impact the final concentration of residuals.
Q4: Can I use DIPXDS in combination with other accelerators?
A4: Yes, DIPXDS can be used in binary accelerator systems and shows a synergistic effect with other accelerators, particularly with TBzTD (Tetrabenzylthiuram disulfide), MBTS (Dibenzothiazole disulfide), and TBBS (N-tert-butyl-2-benzothiazole sulfenamide).[2][3][6] Using it in combination can sometimes lead to a more efficient cure and lower overall residual levels.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at minimizing residual DIPXDS.
| Problem | Potential Cause | Troubleshooting Steps |
| High levels of residual DIPXDS detected in the final product. | 1. Incomplete Vulcanization: The curing time may be too short or the temperature too low for the DIPXDS to be fully consumed. 2. Incorrect Accelerator-to-Sulfur Ratio: An excess of DIPXDS relative to the available sulfur can leave unreacted accelerator in the matrix.[10] 3. Poor Dispersion: If the DIPXDS is not evenly mixed into the rubber, some areas may be under-cured while others have excess accelerator.[4] | 1. Optimize Cure Cycle: Increase the curing time or temperature incrementally and measure the effect on residual DIPXDS and physical properties. 2. Adjust Formulation: Systematically vary the DIPXDS/sulfur ratio to find the optimal balance for your specific rubber compound. Consider using a sulfur donor.[10] 3. Improve Mixing: Ensure proper mixing procedures are followed. Consider using a masterbatch to improve the dispersion of the accelerator.[4] |
| Physical properties of the rubber are compromised after adjusting the cure system. | 1. Over-curing: Increasing the cure time or temperature too much can lead to reversion, where the cross-links begin to break down, degrading physical properties. 2. Sub-optimal Cross-link Density: Changes in the accelerator system can alter the type and density of cross-links (monosulfidic, disulfidic, polysulfidic), affecting properties like tensile strength and elasticity.[11] | 1. Perform a Rheometer Study: Use a moving die rheometer (MDR) to determine the optimal cure time (t90) and avoid over-curing. 2. Evaluate Different Accelerator Ratios: Test various combinations of primary and secondary accelerators to achieve the desired balance of properties and low residuals.[12] |
| Blooming of DIPXDS on the rubber surface. | 1. Excessive Accelerator Loading: The amount of DIPXDS in the formulation may exceed its solubility in the rubber polymer.[4] 2. Incompatibility with Polymer: The polarity and type of rubber can affect the solubility of the accelerator.[4] | 1. Reduce DIPXDS Concentration: Lower the amount of DIPXDS to a level that is effective for vulcanization but below the solubility limit in the rubber. 2. Select a More Compatible Accelerator System: If blooming persists, consider a different accelerator or a combination of accelerators that have better compatibility with your specific rubber. |
| Inconsistent results for residual DIPXDS across different batches. | 1. Inconsistent Mixing or Processing: Variations in mixing time, temperature, or cooling can lead to batch-to-batch differences. 2. Inaccurate Measurement Technique: The analytical method for quantifying residual DIPXDS may not be robust or reproducible. | 1. Standardize Procedures: Ensure all processing parameters are tightly controlled and documented for each batch. 2. Validate Analytical Method: Validate your method for quantifying residual DIPXDS for linearity, accuracy, and precision. |
Quantitative Data Summary
The following table summarizes hypothetical data from an experimental study on the effect of curing temperature and time on residual DIPXDS and the physical properties of a natural rubber compound.
| Experiment ID | Curing Temperature (°C) | Curing Time (min) | Residual DIPXDS (µg/g) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| A1 | 150 | 10 | 25.3 | 22.5 | 650 | 60 |
| A2 | 150 | 15 | 15.8 | 24.1 | 630 | 62 |
| A3 | 150 | 20 | 8.2 | 23.8 | 610 | 63 |
| B1 | 160 | 8 | 12.1 | 25.2 | 615 | 64 |
| B2 | 160 | 12 | 5.4 | 24.9 | 590 | 65 |
| B3 | 160 | 16 | 3.1 | 23.5 | 570 | 66 |
| C1 | 170 | 6 | 7.9 | 24.5 | 580 | 66 |
| C2 | 170 | 10 | 2.5 | 22.1 | 540 | 68 |
| C3 | 170 | 14 | 1.8 | 20.5 | 510 | 69 |
Experimental Protocols
Protocol: Quantification of Residual DIPXDS in a Rubber Matrix using High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for extracting and quantifying residual DIPXDS from a vulcanized rubber product.
1. Materials and Reagents:
-
Vulcanized rubber sample
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
DIPXDS analytical standard
-
Syringe filters (0.45 µm, PTFE)
-
Analytical balance
-
Ultrasonic bath
-
HPLC system with UV detector
2. Sample Preparation:
-
Cut the vulcanized rubber product into small pieces (approximately 1-2 mm).
-
Accurately weigh approximately 1 gram of the rubber pieces into a glass vial.
-
Add 10 mL of DCM to the vial.
-
Seal the vial and place it in an ultrasonic bath for 1 hour at room temperature to extract the residual DIPXDS.
-
Allow the mixture to settle.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 275 nm
-
Column Temperature: 30°C
4. Calibration and Quantification:
-
Prepare a stock solution of DIPXDS analytical standard in DCM.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.
-
Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract into the HPLC system.
-
Determine the concentration of DIPXDS in the extract from the calibration curve.
-
Calculate the amount of residual DIPXDS in the original rubber sample in µg/g.
Visualizations
Caption: Troubleshooting workflow for high residual DIPXDS.
Caption: Simplified vulcanization process showing potential for residuals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go-biotech.com [go-biotech.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. Manufacturer & Supplier of â xanthogen polysulphide CAS NO.: 137398-54-0 [scienoc.com]
- 7. robinsonbrothers.uk [robinsonbrothers.uk]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. researchgate.net [researchgate.net]
- 10. akrochem.com [akrochem.com]
- 11. lusida.com [lusida.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Diisopropyl Xanthogen Disulfide (DIXDS) as a Vulcanization Accelerator
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Diisopropyl xanthogen disulfide (DIXDS) as a rubber vulcanization accelerator. It is intended for researchers, scientists, and professionals in drug development who may be utilizing rubber components in their products.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIXDS) and why is it used in rubber vulcanization?
This compound (DIXDS) is a fast-curing accelerator for the sulfur vulcanization of natural and synthetic rubbers. It is classified as a "fugitive" accelerator, which means that during the high temperatures of vulcanization, it decomposes and its byproducts evaporate.[1] This results in a final rubber product with minimal residual accelerator, which is advantageous for applications requiring high purity and low potential for leachables, such as in medical and pharmaceutical devices.
Q2: What are the main advantages of using DIXDS over other accelerators?
The primary benefits of using DIXDS include:
-
Nitrosamine-Safe: DIXDS does not contain nitrogen in its chemical structure, thus avoiding the formation of carcinogenic N-nitrosamines during vulcanization.[1]
-
Low Residue: As a fugitive accelerator, it leaves virtually no residue in the cured rubber, reducing the risk of contamination and Type IV allergies.[1]
-
Fast Cure Rate: DIXDS provides a rapid vulcanization process, which can improve manufacturing efficiency.
Q3: How does temperature affect the performance of DIXDS?
Temperature is a critical parameter in the vulcanization process. Generally, increasing the vulcanization temperature will decrease the scorch time (the time before vulcanization begins) and the optimum cure time (the time to reach the desired level of crosslinking). However, excessively high temperatures can lead to reversion, a phenomenon where the crosslinks begin to break down, resulting in a loss of mechanical properties. It is crucial to optimize the temperature to achieve a balance between cure speed and the desired physical properties of the vulcanized rubber.
Q4: What are the decomposition products of DIXDS during vulcanization?
When heated in the presence of sulfur and zinc oxide (a common activator), Diisopropyl xanthogen polysulfides (which are closely related to DIXDS) decompose to form isopropanol (B130326) and carbon disulfide.[1] These byproducts are volatile at typical vulcanization temperatures and evaporate, contributing to the "fugitive" nature of the accelerator.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Premature Vulcanization (Scorch) | The processing temperature is too high, causing the accelerator to activate too early. | Reduce the mixing and processing temperatures. Ensure that the temperature of the rubber compound remains below the activation temperature of the DIXDS system. |
| Slow or Incomplete Cure | The vulcanization temperature is too low or the cure time is too short. | Increase the vulcanization temperature in small increments (e.g., 5-10°C) and/or extend the cure time. Verify the calibration of your heating equipment. |
| Poor Mechanical Properties (e.g., low tensile strength) | The vulcanization temperature is not optimized. It could be too low, leading to insufficient crosslinking, or too high, causing reversion. | Refer to the data tables below for guidance on the expected properties at different temperatures. Conduct a temperature sweep experiment to determine the optimal curing temperature for your specific rubber formulation. |
| Porosity or Bubbles in the Cured Rubber | The vulcanization temperature is too high, leading to the rapid formation of volatile decomposition products (isopropanol and carbon disulfide) that get trapped in the rubber matrix. | Reduce the vulcanization temperature to allow for a more controlled decomposition and diffusion of the volatile byproducts out of the rubber. |
| Inconsistent Curing Results | Improper dispersion of DIXDS and other ingredients in the rubber compound. | Ensure a thorough and consistent mixing procedure. The use of a two-roll mill or an internal mixer is recommended for uniform dispersion of all compounding ingredients. |
Data Presentation
The following tables summarize the effect of vulcanization temperature on the cure characteristics and mechanical properties of a natural rubber compound accelerated with a xanthate-based system.
Note: The following data is based on studies of zinc isopropyl xanthate, a closely related accelerator to this compound, and is provided as a representative guide. Actual results with DIXDS may vary depending on the specific formulation.
Table 1: Effect of Temperature on Cure Characteristics
| Temperature (°C) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) |
| 130 | 4.5 | 12.0 |
| 140 | 3.0 | 8.5 |
| 150 | 2.0 | 6.0 |
| 160 | 1.2 | 4.0 |
Table 2: Effect of Temperature on Mechanical Properties
| Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% Elongation (MPa) |
| 130 | 22.5 | 650 | 8.5 |
| 140 | 24.0 | 620 | 9.5 |
| 150 | 23.0 | 580 | 10.0 |
| 160 | 21.5 | 550 | 10.5 |
Experimental Protocols
1. Determination of Cure Characteristics (ASTM D2084)
This method uses an oscillating disk cure meter to determine the vulcanization characteristics of a rubber compound.
-
Apparatus: Oscillating disk cure meter, capable of maintaining a specified temperature.
-
Procedure:
-
A sample of the uncured rubber compound is placed in a heated, sealed cavity.
-
A biconical disk embedded in the sample is oscillated through a small arc.
-
The torque required to oscillate the disk is measured as a function of time.
-
The test continues until the torque reaches a maximum or a specified time has elapsed.
-
-
Key Parameters Measured:
-
Minimum Torque (ML): An indication of the stiffness of the uncured compound.
-
Maximum Torque (MH): An indication of the stiffness of the fully cured compound.
-
Scorch Time (ts2): The time for the torque to increase by 2 units above ML.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque.
-
2. Tensile Properties of Vulcanized Rubber (ASTM D412)
This method is used to evaluate the tensile properties of vulcanized thermoset rubber.
-
Apparatus: Tensile testing machine with a suitable load cell and grips.
-
Procedure:
-
Dumbbell-shaped test specimens are cut from a sheet of vulcanized rubber.
-
The thickness and width of the narrow section of the specimen are measured.
-
The specimen is mounted in the grips of the tensile testing machine.
-
The specimen is stretched at a constant rate until it breaks.
-
The force and elongation are recorded throughout the test.
-
-
Key Properties Calculated:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress at a given elongation (e.g., 300%).
-
Visualizations
Caption: Experimental workflow for evaluating the effect of DIXDS.
Caption: Chemical structure of this compound.
References
Validation & Comparative
A Comparative Analysis of Diisopropyl Xanthogen Disulfide and Other Xanthate Collectors in Mineral Flotation
A detailed examination of the performance, selectivity, and operational parameters of Diisopropyl xanthogen disulfide in comparison to traditional xanthate collectors for sulfide (B99878) ore flotation.
In the realm of mineral processing, the selection of an appropriate collector is a critical determinant of flotation efficiency and selectivity. Xanthates have long been the workhorse collectors for sulfide minerals, with their performance being influenced by the nature of their alkyl groups. This guide provides a comparative study of this compound (DIXD) and other commonly used xanthate collectors, supported by available experimental data, to assist researchers and professionals in optimizing their flotation processes.
Performance Comparison of Xanthate Collectors
The collecting power of xanthates generally increases with the length and complexity of their hydrocarbon chains. This is attributed to the increased hydrophobicity imparted to the mineral surface upon collector adsorption, which enhances bubble-particle attachment. However, this increased collecting power can sometimes be accompanied by a decrease in selectivity against other sulfide minerals, such as pyrite.
While direct comparative studies focusing solely on this compound against a wide range of individual xanthate salts are limited in publicly available literature, the general principles of xanthate behavior provide a basis for comparison. The isopropyl group in DIXD is a branched, short-chain alkyl group.
Table 1: Comparative Flotation Performance of Various Xanthate Collectors on Sulfide Ores
| Collector | Mineral | Collector Dosage (g/t) | pH | Copper Recovery (%) | Observations | Reference |
| Potassium Amyl Xanthate (PAX) | Chalcopyrite | 30 | 9.2 | ~90 | Strong collector, often used for bulk sulfide flotation. | [1] |
| Sodium Isobutyl Xanthate (SIBX) | Chalcopyrite | 30 | 9.2 | ~88 | Good compromise between collecting power and selectivity. | [1] |
| Sodium Isopropyl Xanthate (SIPX) | Chalcopyrite | 30 | 9.2 | ~85 | Weaker collector compared to SIBX and PAX, but can offer higher selectivity. | [1] |
| Mixture of KAX/SIBX (75%/25%) | Copper Oxide Ore | 400 (total collector) | Not Specified | 64.2 | Mixture showed improved selectivity compared to individual collectors. | [2] |
Note: The data presented is a synthesis from multiple sources and specific ore characteristics and flotation conditions can significantly impact results.
The use of collector mixtures, as indicated in Table 1, can be a strategic approach to balance recovery and selectivity. For instance, a blend of a stronger collector like Potassium Amyl Xanthate (KAX) with a more selective one like Sodium Isobutyl Xanthate (SIBX) can enhance overall performance on complex ores.[2]
Experimental Protocols
To ensure reliable and reproducible results in collector performance evaluation, standardized experimental protocols are essential. A typical laboratory flotation test protocol is outlined below.
Microflotation Test Protocol
This protocol is a generalized procedure for evaluating the flotation performance of different collectors on a laboratory scale.
-
Ore Preparation:
-
Obtain a representative ore sample.
-
Crush and grind the ore to a predetermined particle size (e.g., 80% passing 75 µm).
-
Prepare a pulp of a specific solids concentration (e.g., 25-35% w/w) with water of a known composition.
-
-
Pulp Conditioning:
-
Transfer the pulp to a laboratory flotation cell.
-
Adjust the pH of the pulp to the desired level using reagents like lime (CaO) or sulfuric acid (H₂SO₄).
-
Add the collector (e.g., a solution of this compound or other xanthates) at the desired dosage and condition for a set period (e.g., 2-5 minutes) to allow for collector adsorption onto the mineral surfaces.
-
Add a frother (e.g., Methyl Isobutyl Carbinol - MIBC) and condition for a shorter period (e.g., 1-2 minutes).
-
-
Flotation:
-
Introduce air into the flotation cell at a controlled flow rate to generate a stable froth.
-
Collect the froth concentrate for a specified duration.
-
Collect the remaining pulp as tailings.
-
-
Analysis:
-
Filter, dry, and weigh the concentrate and tailings.
-
Assay the feed, concentrate, and tailings for the valuable mineral content.
-
Calculate the recovery and grade of the valuable mineral.
-
Visualizing Experimental and Chemical Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the underlying chemical interactions.
Caption: Experimental workflow for comparative flotation testing.
Caption: Mechanism of xanthate adsorption on a sulfide mineral surface.
Conclusion
The selection of an appropriate xanthate collector is a multifaceted decision that depends on the specific ore mineralogy, processing conditions, and economic considerations. While stronger collectors like those with longer alkyl chains may offer higher recovery, they might compromise selectivity. This compound, with its branched isopropyl groups, is expected to exhibit collecting properties that are a balance between the shorter-chain and longer-chain linear xanthates. The use of collector blends and careful optimization of flotation parameters such as pH and collector dosage are crucial for achieving optimal metallurgical performance. Further direct comparative studies are warranted to fully elucidate the specific performance characteristics of this compound in relation to a broader range of individual xanthate collectors under various flotation conditions.
References
Diisopropyl xanthogen disulfide vs. other RAFT agents for polymerization of specific monomers
For researchers, scientists, and drug development professionals, the selection of an appropriate chain transfer agent is paramount for successful Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide provides a comparative analysis of diisopropyl xanthogen disulfide (DIP), a type of xanthate, against other common RAFT agents, namely trithiocarbonates and dithiobenzoates, for the polymerization of styrene (B11656), acrylates, and methacrylates.
This publication aims to deliver an objective comparison of performance, supported by experimental data, to aid in the selection of the most suitable RAFT agent for specific monomer polymerization.
General Principles of RAFT Agent Selection
The efficacy of a RAFT agent is primarily determined by the nature of the Z and R groups in its general structure (R-S(C=S)Z). These groups influence the reactivity of the C=S double bond and the stability of the intermediate radical, which in turn dictates the agent's suitability for different monomer classes. Monomers are broadly categorized as More Activated Monomers (MAMs), such as styrene, acrylates, and methacrylates, and Less Activated Monomers (LAMs), like vinyl acetate.
Generally, trithiocarbonates and dithiobenzoates are considered more effective for the polymerization of MAMs, offering better control over molecular weight and lower polydispersity. Xanthates, including this compound, are typically preferred for LAMs. However, the performance of any RAFT agent can be influenced by specific reaction conditions.
Performance Comparison in Polymerization of Key Monomers
The following sections provide a detailed comparison of this compound (represented by xanthates) with trithiocarbonates and dithiobenzoates for the polymerization of styrene, methyl acrylate (B77674) (a representative acrylate), and methyl methacrylate (B99206) (a representative methacrylate).
Polymerization of Styrene
Styrene is a more activated monomer for which trithiocarbonates and dithiobenzoates generally provide better control than xanthates. Xanthates often lead to a lower degree of control, resulting in broader molecular weight distributions (higher PDI).
| RAFT Agent Class | Monomer Conversion (%) | Mn ( g/mol ) (Experimental) | Mn ( g/mol ) (Theoretical) | PDI (Mw/Mn) | Reference |
| Xanthate | 85 | 21,000 | 25,000 | 1.45 | [1][2] |
| Trithiocarbonate | 92 | 24,500 | 25,000 | 1.15 | [3] |
| Dithiobenzoate | 95 | 24,800 | 25,000 | 1.10 | [4] |
Table 1. Comparative data for the RAFT polymerization of styrene.
Polymerization of Methyl Acrylate (MA)
For the polymerization of acrylates, another class of MAMs, trithiocarbonates and dithiobenzoates typically offer superior performance in achieving well-defined polymers. While xanthates can mediate the polymerization, they may result in less control over the final polymer characteristics.
| RAFT Agent Class | Monomer Conversion (%) | Mn ( g/mol ) (Experimental) | Mn ( g/mol ) (Theoretical) | PDI (Mw/Mn) | Reference |
| Xanthate | 90 | 18,500 | 20,000 | 1.35 | [1][5] |
| Trithiocarbonate | 98 | 19,800 | 20,000 | 1.12 | [6] |
| Dithiobenzoate | 99 | 19,900 | 20,000 | 1.08 | [4] |
Table 2. Comparative data for the RAFT polymerization of methyl acrylate.
Polymerization of Methyl Methacrylate (MMA)
Methacrylates are also MAMs where trithiocarbonates and dithiobenzoates are the more common and effective choices for achieving polymers with low polydispersity and predictable molecular weights. Xanthates generally exhibit poorer control over the polymerization of methacrylates.
| RAFT Agent Class | Monomer Conversion (%) | Mn ( g/mol ) (Experimental) | Mn ( g/mol ) (Theoretical) | PDI (Mw/Mn) | Reference |
| Xanthate | 80 | 17,000 | 20,000 | 1.50 | [7] |
| Trithiocarbonate | 95 | 19,500 | 20,000 | 1.18 | [8] |
| Dithiobenzoate | 97 | 19,800 | 20,000 | 1.12 | [9] |
Table 3. Comparative data for the RAFT polymerization of methyl methacrylate.
Logical Workflow for RAFT Agent Selection and Polymerization
The process of selecting a suitable RAFT agent and performing the polymerization can be summarized in the following logical workflow.
Caption: Logical workflow for RAFT agent selection, experimentation, and analysis.
The RAFT Polymerization Mechanism
The underlying mechanism of RAFT polymerization involves a series of reversible addition-fragmentation steps that establish an equilibrium between active (propagating) and dormant polymer chains. This dynamic equilibrium is key to achieving controlled polymerization.
Caption: General mechanism of RAFT polymerization.
Experimental Protocols
Below are representative experimental protocols for the RAFT polymerization of styrene, methyl acrylate, and methyl methacrylate.
General Procedure for Thermal RAFT Polymerization
-
Reagent Preparation: The monomer (styrene, methyl acrylate, or methyl methacrylate), RAFT agent (e.g., this compound, a trithiocarbonate, or a dithiobenzoate), and a thermal initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., toluene (B28343) or dioxane) in a Schlenk flask equipped with a magnetic stir bar. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight and should be chosen based on the target degree of polymerization.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by subjecting the flask to three to four freeze-pump-thaw cycles.
-
Polymerization: The sealed flask is then immersed in a preheated oil bath at the desired reaction temperature (typically 60-80 °C) and stirred for a specified time.
-
Monitoring and Termination: The progress of the polymerization can be monitored by periodically taking aliquots from the reaction mixture and analyzing them for monomer conversion (via ¹H NMR) and for number-average molecular weight (Mn) and polydispersity index (PDI) (via Gel Permeation Chromatography - GPC). The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., methanol (B129727) or hexane) to remove unreacted monomer and other small molecules, followed by drying under vacuum.
Example Protocol: RAFT Polymerization of Styrene with a Dithiobenzoate
-
Materials: Styrene (monomer), 2-cyano-2-propyl dithiobenzoate (CPDB) (RAFT agent), azobisisobutyronitrile (AIBN) (initiator), and toluene (solvent).
-
Procedure: In a 25 mL Schlenk flask, styrene (5.0 g, 48 mmol), CPDB (44.2 mg, 0.2 mmol), and AIBN (6.6 mg, 0.04 mmol) are dissolved in toluene (5 mL). The flask is sealed and the solution is degassed by three freeze-pump-thaw cycles. The flask is then placed in an oil bath preheated to 70 °C and stirred for 8 hours. The polymerization is quenched by cooling and exposure to air. The polystyrene is isolated by precipitation in methanol and dried in a vacuum oven.[4]
Conclusion
The choice of RAFT agent is a critical parameter that significantly influences the outcome of a polymerization reaction. For more activated monomers like styrene, methyl acrylate, and methyl methacrylate, trithiocarbonates and dithiobenzoates generally offer superior control, leading to polymers with predictable molecular weights and low polydispersity indices. This compound and other xanthates are typically less effective for these monomers but are the preferred choice for less activated monomers. This guide provides a foundational understanding and comparative data to assist researchers in making informed decisions for their polymer synthesis endeavors. Further optimization of reaction conditions for a specific monomer-RAFT agent pair is often necessary to achieve the desired polymer characteristics.
References
- 1. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00409D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reversing Blocking Order of Trithiocarbonate-Mediated RAFT Polymerizations Using Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A xanthate-derived photoinitiator that recognizes and controls the free radical polymerization pathways of methyl methacrylate and styrene | Semantic Scholar [semanticscholar.org]
- 8. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
A Comparative Analysis of Diisopropyl Xanthogen Disulfide (DIXD) and TBBS as Vulcanization Accelerators
An in-depth guide for researchers and professionals in rubber compounding and material science, this report details a performance comparison between Diisopropyl xanthogen disulfide (DIXD) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS) as vulcanization accelerators. This guide synthesizes available experimental data to objectively evaluate their respective efficiencies in rubber vulcanization.
While direct comparative studies on this compound (DIXD) are limited in the available scientific literature, extensive research has been conducted on a closely related compound, Diisopropyl xanthogen polysulfide (DIXP). Given their structural similarities, the performance of DIXP is presented here as a strong proxy for DIXD, offering valuable insights into the behavior of xanthogen-based accelerators in comparison to the widely-used sulfenamide (B3320178) accelerator, TBBS.
Executive Summary
The selection of an appropriate accelerator system is paramount in achieving desired cure characteristics and final properties of vulcanized rubber. This guide provides a comparative overview of a xanthogen-based accelerator, represented by Diisopropyl xanthogen polysulfide (DIXP), and a popular sulfenamide-based accelerator, TBBS.
Our findings indicate that TBBS generally provides superior tensile strength and moduli in the vulcanizate.[1] In contrast, DIXP exhibits a significantly shorter optimum cure time, which can be advantageous for increasing production throughput.[1] The combination of DIXP and TBBS in a binary system has been shown to produce a synergistic effect, enhancing both cure characteristics and physico-mechanical properties.[1]
Performance Data at a Glance
The following tables summarize the key performance indicators of DIXP and TBBS as individual accelerators in a natural rubber (NR) formulation. The data is collated from a study by Samarasinghe et al. and provides a clear comparison of their vulcanization performance.
Table 1: Cure Characteristics of DIXP and TBBS in Natural Rubber
| Parameter | DIXP (2.0 phr) | TBBS (2.0 phr) |
| Scorch Time, ts2 (min) | ~2.5 | ~7.5 |
| Optimum Cure Time, t90 (min) | ~7.0 | ~15.0 |
| Maximum Torque, MH (dNm) | Lower | Higher |
| Minimum Torque, ML (dNm) | Similar | Similar |
| Delta Torque (MH-ML) (dNm) | Lower | Higher |
Data extrapolated from graphical representations in Samarasinghe et al. Actual values may vary based on specific compound formulations and testing conditions.
Table 2: Physico-Mechanical Properties of Vulcanizates with DIXP and TBBS
| Property | DIXP (2.0 phr) | TBBS (2.0 phr) |
| Tensile Strength (MPa) | Inferior | Superior |
| Elongation at Break (%) | Higher | Lower |
| Modulus at 300% Elongation (MPa) | Lower | Higher |
Qualitative comparison based on findings from Samarasinghe et al.[1]
Experimental Protocols
The data presented in this guide is based on standard rubber testing methodologies. The following are detailed protocols for the key experiments cited.
Cure Characteristics (Rheometer Test) - Based on ASTM D5289
A Moving Die Rheometer (MDR) is utilized to determine the vulcanization characteristics of the rubber compounds.[2]
-
Specimen Preparation: A sample of the uncured rubber compound is prepared.
-
Test Conditions: The test is conducted at a specified temperature, typically between 160°C and 180°C, with an oscillation frequency of 1.67 Hz and an amplitude of ±0.5°.[3]
-
Procedure: The sample is placed in a sealed, temperature-controlled die cavity. The lower die oscillates, and the torque required to do so is measured as a function of time.[4]
-
Data Acquisition: A cure curve (torque vs. time) is generated, from which the following parameters are determined:
-
Minimum Torque (ML): An indication of the compound's viscosity.[3]
-
Maximum Torque (MH): Relates to the stiffness of the fully cured rubber.[3]
-
Scorch Time (ts2): The time taken for the torque to rise by two units above ML, indicating the onset of vulcanization.[2]
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.[2]
-
Tensile Properties - Based on ASTM D412
The tensile properties of the vulcanized rubber are measured to assess its strength and elasticity.[5]
-
Specimen Preparation: Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets.[6]
-
Test Conditions: The test is performed at a standard temperature of 23 ± 2 °C.[7]
-
Procedure: The specimen is mounted in the grips of a tensile testing machine and stretched at a constant rate of 500 ± 50 mm/min until it breaks.[7][8]
-
Data Acquisition: The force and elongation are recorded throughout the test. From this data, the following are calculated:
Accelerated Aging - Based on ASTM D573
Accelerated aging tests are conducted to evaluate the long-term durability and resistance of the rubber to environmental factors.[10]
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the vulcanized rubber.
-
Procedure: The specimens are placed in a preheated air oven at a specified elevated temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24, 48, or 72 hours).[11]
-
Post-Aging Analysis: After the aging period, the specimens are removed from the oven and allowed to cool to room temperature for at least 16 hours but not more than 96 hours.[12] The tensile properties are then measured according to ASTM D412.
-
Evaluation: The changes in tensile strength, elongation at break, and modulus are calculated and reported as a percentage of the unaged properties.
Vulcanization Mechanisms and Pathways
The performance differences between DIXD and TBBS stem from their distinct chemical pathways during vulcanization. The following diagrams illustrate the proposed mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. What is a Moving Die Rheometer? [montechusa.com]
- 3. labsinus.com [labsinus.com]
- 4. scribd.com [scribd.com]
- 5. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 6. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 7. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 8. ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis - Kind Snail [kindsnail.com]
- 9. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 10. ace-laboratories.com [ace-laboratories.com]
- 11. youtube.com [youtube.com]
- 12. file.yzimgs.com [file.yzimgs.com]
A Comparative Guide to Validating Crosslink Density in Rubber Vulcanized with Diisopropyl Xanthogen Disulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diisopropyl xanthogen disulfide (DIXD) as a vulcanizing agent against traditional sulfur and peroxide systems. We present supporting experimental data on crosslink density, detailed methodologies for its validation, and visual representations of the chemical processes and experimental workflows involved.
Introduction to this compound (DIXD) in Rubber Vulcanization
This compound (DIXD), also known as diisopropyl xanthogen polysulfide (DIXP), is utilized in the rubber industry as a fast-acting accelerator for the vulcanization of natural rubber (NR), styrene-butadiene rubber (SBR), nitrile butadiene rubber (NBR), and other unsaturated rubbers. A significant advantage of DIXD is that it is a "nitrosamine-safe" accelerator, meaning it does not produce carcinogenic N-nitrosamines during the vulcanization process, a concern with some conventional accelerators. DIXD functions as a sulfur donor, contributing to the formation of crosslinks between polymer chains, which is fundamental to the desirable properties of vulcanized rubber.
Comparison of Crosslink Densities
The crosslink density is a critical parameter that dictates the mechanical properties of vulcanized rubber, such as hardness, elasticity, and tensile strength. Below is a comparative summary of typical crosslink densities achieved with DIXD, conventional sulfur, and peroxide vulcanization systems for Natural Rubber (NR), Nitrile Rubber (NBR), and Styrene-Butadiene Rubber (SBR).
Note: The data presented for DIXD is based on studies where it is a primary accelerator, though often used in conjunction with other agents. Direct comparative data for DIXD as a sole vulcanizing agent is limited in publicly available literature.
Table 1: Comparative Crosslink Densities in Natural Rubber (NR)
| Vulcanization System | Accelerator/Agent | Crosslink Density (mol/cm³) | Source(s) |
| DIXD-based | DIXD/TBBS | ~5.0 - 7.0 x 10⁻⁵ | [1] |
| Conventional Sulfur | Sulfur/Accelerator | 7.16 x 10⁻⁵ | [2] |
| Peroxide | Dicumyl Peroxide (DCP) | ~1.0 - 6.0 x 10⁻⁵ | [3] |
Table 2: Comparative Crosslink Densities in Nitrile Rubber (NBR)
| Vulcanization System | Accelerator/Agent | Crosslink Density (mol/cm³) | Source(s) |
| DIXD-based | Data not readily available | - | |
| Conventional Sulfur | Sulfur/TMTD/CBS | ~4.0 - 8.0 x 10⁻⁵ | [4][5] |
| Peroxide | Dicumyl Peroxide (DCP) | Significantly higher than sulfur systems | [6] |
Table 3: Comparative Crosslink Densities in Styrene-Butadiene Rubber (SBR)
| Vulcanization System | Accelerator/Agent | Crosslink Density (mol/cm³) | Source(s) |
| DIXD-based | Data not readily available | - | |
| Conventional Sulfur | Sulfur/TBBS | ~1.0 - 5.0 x 10⁻⁵ | [7] |
| Peroxide | Dicumyl Peroxide (DCP) | Varies with DCP concentration | [8][9] |
Experimental Protocols for Crosslink Density Validation
Accurate determination of crosslink density is paramount for quality control and material characterization. The following are detailed protocols for three widely accepted methods.
Swelling Test (Equilibrium Swelling Method)
This method is based on the principle that a crosslinked polymer will swell, but not dissolve, in a suitable solvent. The degree of swelling is inversely proportional to the crosslink density. The Flory-Rehner equation is used to calculate the crosslink density from the swelling data. This protocol is based on the principles outlined in ASTM D6814[10].
Materials and Equipment:
-
Vulcanized rubber sample (approx. 0.2 g)
-
Analytical balance (accurate to 0.1 mg)
-
Solvent (e.g., toluene (B28343) for NR and SBR, acetone (B3395972) for NBR)
-
Vials with airtight caps
-
Oven
-
Desiccator
Procedure:
-
Sample Preparation: Cut a small piece of the vulcanized rubber sample (approximately 0.2 g) and accurately weigh it to determine the initial mass (m₁).
-
Swelling: Place the sample in a vial and add a sufficient amount of the chosen solvent to completely immerse it. Seal the vial to prevent solvent evaporation.
-
Equilibrium: Allow the sample to swell in the solvent at a constant temperature (typically room temperature) until equilibrium is reached. This may take 24 to 72 hours. The solvent should be changed periodically to ensure the concentration of soluble components outside the sample remains negligible.
-
Swollen Weight: After reaching equilibrium, quickly remove the sample from the vial, blot the surface with filter paper to remove excess solvent, and immediately weigh the swollen sample (m₂).
-
Drying: Place the swollen sample in an oven at a temperature below the boiling point of the solvent (e.g., 60-80°C) until all the solvent has evaporated and a constant weight is achieved.
-
Dry Weight: Cool the dried sample in a desiccator and weigh it to obtain the final dry mass (m₃).
Calculation (Flory-Rehner Equation): The crosslink density (ν) can be calculated using the following equation:
ν = -[ln(1 - Vᵣ) + Vᵣ + χVᵣ²] / [Vₛ(Vᵣ¹ᐟ³ - Vᵣ/2)]
Where:
-
Vᵣ is the volume fraction of rubber in the swollen gel, calculated as: Vᵣ = (m₃/ρᵣ) / [(m₃/ρᵣ) + (m₂ - m₃)/ρₛ]
-
ρᵣ is the density of the rubber.
-
ρₛ is the density of the solvent.
-
χ is the Flory-Huggins polymer-solvent interaction parameter.
-
Vₛ is the molar volume of the solvent.
Dynamic Mechanical Analysis (DMA)
DMA measures the viscoelastic properties of a material as a function of temperature, time, or frequency. The storage modulus (E') in the rubbery plateau region is directly related to the crosslink density.
Materials and Equipment:
-
Dynamic Mechanical Analyzer (DMA)
-
Rectangular or cylindrical vulcanized rubber sample of appropriate dimensions for the DMA clamp.
Procedure:
-
Sample Preparation: Prepare a sample with precise dimensions (length, width, and thickness) as required by the DMA instrument and clamping geometry (e.g., tension, compression, or shear).
-
Instrument Setup: Mount the sample in the DMA and apply a small static force to keep it taut.
-
Temperature Sweep: Program a temperature sweep from a temperature below the glass transition temperature (T₉) to a temperature well into the rubbery plateau region (e.g., -100°C to 100°C). A typical heating rate is 2-5°C/min.
-
Oscillation: Apply a sinusoidal strain at a fixed frequency (commonly 1 Hz) and an amplitude within the linear viscoelastic region of the material.
-
Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
Calculation: The crosslink density (ν) can be estimated from the storage modulus (E') in the rubbery plateau region using the theory of rubber elasticity:
ν = E' / (3RT)
Where:
-
E' is the storage modulus in the rubbery plateau (in Pa).
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the absolute temperature in the rubbery plateau region (in Kelvin).
Tensile Testing and the Mooney-Rivlin Plot
This method involves measuring the stress-strain behavior of the rubber and fitting the data to the Mooney-Rivlin model to determine the material constants, which are related to the crosslink density.
Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Dumbbell-shaped rubber specimens (as per ASTM D412).
-
Extensometer (optional, for precise strain measurement).
Procedure:
-
Sample Preparation: Die-cut dumbbell-shaped specimens from a vulcanized rubber sheet.
-
Tensile Test: Mount the specimen in the grips of the UTM. Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.
-
Data Acquisition: Record the force and corresponding elongation during the test.
Calculation (Mooney-Rivlin Plot): The Mooney-Rivlin equation describes the relationship between stress and strain for rubber-like materials:
σ / (2(λ - λ⁻²)) = C₁ + C₂λ⁻¹
Where:
-
σ is the engineering stress.
-
λ is the extension ratio (deformed length / original length).
-
C₁ and C₂ are Mooney-Rivlin constants.
-
Calculate the engineering stress (σ) and the extension ratio (λ) from the force-elongation data.
-
Plot σ / (2(λ - λ⁻²)) on the y-axis against λ⁻¹ on the x-axis.
-
The data should form a straight line for moderate strains.
-
Perform a linear regression on the data. The y-intercept gives the value of C₁, and the slope gives C₂.
-
The crosslink density (ν) is related to the C₁ constant by:
ν = 2C₁ / (RT)
Where:
-
C₁ is the first Mooney-Rivlin constant (in Pa).
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the absolute temperature of the test (in Kelvin).
Visualization of Vulcanization Mechanisms and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key chemical pathways and the experimental process for validating crosslink density.
Caption: Simplified reaction pathways for rubber vulcanization.
Caption: Workflow for validating rubber crosslink density.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Sulfur Ratio to Accelerator on the Crosslink Density, Mechanical, Dynamic, and Damping Properties of Unfilled Natural Rubber Vulcanizate [jonuns.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Peroxide and Sulfur Curing Systems on Physical and Mechanical Properties of Nitrile Rubber Composites: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
A Comparative Guide to Control Experiments in Radical Polymerization: Diisopropyl Xanthogen Disulfide and Alternatives
For researchers, scientists, and drug development professionals seeking precise control over radical polymerization, the choice of a suitable control agent is paramount. This guide provides an objective comparison of Diisopropyl Xanthogen Disulfide (DXD) with other common reversible addition-fragmentation chain transfer (RAFT) agents. The information presented herein, supported by experimental data, will aid in the selection of the most effective control agent for specific polymerization needs.
This compound is utilized in polymer chemistry, particularly in the context of controlling radical polymerization. Its role as a chain transfer agent, especially in processes like reversible addition-fragmentation chain transfer (RAFT) polymerization, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. Specifically, it can be used in the emulsion copolymerization of monomers like butadiene and styrene (B11656), where it influences the molecular weight of the resulting polymer.
Performance Comparison of RAFT Agents
The effectiveness of a RAFT agent is determined by its ability to control the polymerization of a specific monomer, which is reflected in the linearity of the kinetic plot (monomer conversion versus time), the evolution of the number-average molecular weight (Mn) with conversion, and the polydispersity index (PDI) of the resulting polymer. A lower PDI value indicates a more uniform polymer chain length and thus better control over the polymerization.
The following table summarizes the performance of DXD and two common alternative RAFT agents, cumyl dithiobenzoate (CDB) and a generic trithiocarbonate (B1256668), in the polymerization of styrene.
| RAFT Agent | Monomer | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| This compound (DXD) | Styrene/Butadiene | - | - | - | [1] |
| Cumyl Dithiobenzoate (CDB) | Styrene | 95 | 25,000 | 1.10 | [2] |
| Trithiocarbonate | Styrene | 98 | 30,000 | 1.08 | [2] |
Note: Specific quantitative data for the controlled polymerization of a single monomer using only this compound was not available in the searched literature. The data for CDB and trithiocarbonate are representative values from typical RAFT polymerizations of styrene.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for conducting control experiments for the radical polymerization of styrene using a RAFT agent.
General Protocol for RAFT Polymerization of Styrene
Materials:
-
Styrene (monomer), purified by passing through a column of basic alumina (B75360) to remove the inhibitor.
-
Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.
-
RAFT agent (e.g., this compound, Cumyl Dithiobenzoate, or a trithiocarbonate).
-
Anhydrous toluene (B28343) (solvent).
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, the RAFT agent, styrene, and AIBN are dissolved in toluene. The typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is in the range of 100:1:0.1 to 1000:1:0.2.
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The Schlenk tube is then placed in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).
-
Samples are withdrawn at regular intervals using a nitrogen-purged syringe to monitor monomer conversion and polymer molecular weight.
-
Monomer conversion is determined by gravimetry or ¹H NMR spectroscopy.
-
The molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by gel permeation chromatography (GPC) against polystyrene standards.
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., cold methanol), followed by filtration and drying under vacuum.
Visualizing the RAFT Polymerization Workflow
The following diagram illustrates the general workflow for a controlled radical polymerization experiment using a RAFT agent.
Caption: Workflow for a typical RAFT polymerization experiment.
The Underlying Mechanism: Reversible Addition-Fragmentation Chain Transfer
The control exerted by RAFT agents stems from a degenerative chain transfer process. The mechanism involves a series of addition and fragmentation steps that establish an equilibrium between active (propagating) and dormant polymer chains.
References
Quantifying the Collecting Power of Diisopropyl Xanthogen Disulfide on Different Sulfide Ores: A Comparative Guide
This guide provides a comparative analysis of the collecting power of Diisopropyl xanthogen disulfide (DIPX) and other common collectors on chalcopyrite, pyrite (B73398), and galena ores. The data presented is compiled from various experimental studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating flotation collector performance.
Comparative Performance of Collectors
The efficiency of a collector in froth flotation is determined by its ability to selectively render the target mineral hydrophobic, facilitating its attachment to air bubbles and subsequent recovery in the froth. The following tables summarize the flotation performance of this compound (DIPX) and alternative collectors on chalcopyrite, pyrite, and galena.
Chalcopyrite (CuFeS₂) Flotation
| Collector | Collector Dosage | pH | Chalcopyrite Recovery (%) | Concentrate Grade (%) | Other Conditions |
| This compound (DIPX) | Not specified | Not specified | Not specified | Not specified | Often used in combination with other collectors. |
| Potassium Amyl Xanthate (PAX) | Not specified | > 12 | Significantly Improved | Not specified | The flotation of chalcopyrite is kinetically slow without a collector, but recovery improves with PAX.[1] |
| Sodium Isobutyl Xanthate (SIBX) | 200 mg/L | 6-12 | > 80% | Not specified | Used in the separation of chalcopyrite and talc.[1] |
| Potassium Ethyl Xanthate (KEX) | 5 x 10⁻⁴ mol/L | 9-11 | ~90% | Not specified | Used for the separation of chalcopyrite and galena.[1] |
| O-isopropyl-N-ethyl thionocarbamate (IPETC) | 7 x 10⁻⁴ mol/L | 9.5 | ~80% (chalcopyrite) vs ~60% (galena) | Not specified | Demonstrates good selectivity for chalcopyrite over galena.[2] |
| Ternary Collector (ADD, BX, EX) | 10 g/t | 11.33 | 87.73% | 20.08% Cu | A combination of ammonium (B1175870) dibutyl dithiophosphate (B1263838) (ADD), butyl xanthate (BX), and ethyl xanthate (EX) was used.[3] |
Pyrite (FeS₂) Flotation
| Collector | Collector Dosage (g/t) | pH | Pyrite Recovery (%) | Concentrate Grade (%) | Other Conditions |
| This compound (DIPX) | Not specified | Not specified | Not specified | Not specified | Xanthates are effective collectors for pyrite.[4] |
| Butyl Xanthate | Not specified | 4.5 | Good floatability | Not specified | Often used for pyrite flotation.[4] |
| Xanthate | Not specified | Acidic | 95% | Not specified | High recovery in acidic solutions with only a frother.[5] |
| Xanthate | Not specified | > 11 | Strongly depressed | Not specified | Pyrite flotation is inhibited at high pH.[6] |
| Potassium Ethyl-Amyl Xanthate | Not specified | ~4 | High | Not specified | Pyrite floats well at low pH values with xanthates.[7] |
| Tomamine M73 (Amine) | Not specified | High | High | Not specified | Cationic collectors are effective at high pH.[7] |
Galena (PbS) Flotation
| Collector | Collector Dosage (ppm) | pH | Galena Recovery (%) | Concentrate Grade (%) | Other Conditions |
| This compound (DIPX) | Not specified | Not specified | Not specified | Not specified | Xanthates are common collectors for galena.[8] |
| Sodium Isobutyl Xanthate (SIBX) | 75 g/Mg | 8.5-9 | 89.64% | Not specified | Thiocarbamates showed higher effectiveness.[9] |
| Potassium Ethyl Xanthate (PEX) | Not specified | 8.5 | High | Not specified | Used in combination with other reagents for selective flotation.[10] |
| O-isopropyl-N-ethyl thionocarbamate (IPETC) | 7 x 10⁻⁴ mol/L | 9.5 | ~60% | Not specified | Lower recovery compared to chalcopyrite under the same conditions.[2] |
| Branched Chain Xanthates (SIPX, SIBX) | 2.5 | Not specified | Lower than straight chain | Not specified | Steric effects of branched chains can influence recovery.[8] |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the collecting power of a flotation collector on sulfide (B99878) ores. Specific parameters such as particle size, pulp density, conditioning times, and reagent dosages may be varied to optimize flotation performance.
Mineral Preparation
-
Crushing and Grinding : Obtain a representative sample of the sulfide ore (chalcopyrite, pyrite, or galena). Crush the ore to a suitable size, followed by grinding in a laboratory mill to achieve a target particle size distribution (e.g., 80% passing 75 µm).
-
Sieving : Sieve the ground ore to obtain a desired particle size fraction for flotation tests.
-
Mineralogical Analysis : Characterize the head sample to determine the elemental composition and mineralogical content.
Flotation Procedure
-
Pulp Preparation : Prepare a slurry by mixing a specific mass of the ground ore with a known volume of water (e.g., deionized water or process water) in a flotation cell to achieve the desired pulp density.
-
pH Adjustment : Measure and adjust the pH of the pulp to the desired level using reagents such as lime (CaO), sodium hydroxide (B78521) (NaOH), or sulfuric acid (H₂SO₄).
-
Conditioning :
-
Add a depressant (if required) to prevent the flotation of unwanted minerals and condition the pulp for a set period.
-
Add the collector (e.g., this compound) at the desired dosage and condition the pulp to allow for collector adsorption onto the mineral surfaces.
-
Add a frother (e.g., MIBC - Methyl Isobutyl Carbinol) and condition for a shorter period to ensure proper dispersion.
-
-
Flotation : Introduce air into the flotation cell at a controlled flow rate to generate bubbles. Collect the froth (concentrate) for a specified duration.
-
Product Handling : Filter, dry, and weigh the collected concentrate and the remaining tailings.
-
Analysis : Analyze the concentrate and tailings for their elemental content to calculate the recovery and grade of the valuable mineral.
Data Analysis
-
Recovery Calculation : Recovery (%) = (Mass of valuable mineral in concentrate / Mass of valuable mineral in feed) x 100
-
Grade Calculation : Grade (%) = (Mass of valuable mineral in concentrate / Total mass of concentrate) x 100
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for quantifying the collecting power of a flotation collector.
Caption: Experimental workflow for evaluating collector performance.
References
- 1. Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Application of Xanthate in Froth Flotation Process | CNFREE [cnfreereagent.com]
- 5. open.uct.ac.za [open.uct.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. journalssystem.com [journalssystem.com]
- 8. Determination of Optimum Parameters for Flotation of Galena: Effect of Chain Length and Chain Structure of Xanthates on Flotation Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalssystem.com [journalssystem.com]
- 10. ijmge.ut.ac.ir [ijmge.ut.ac.ir]
Diisopropyl Xanthogen Disulfide: A Fugitive Accelerator for Minimizing Residues in Vulcanized Materials
For researchers, scientists, and drug development professionals, minimizing residual chemicals in vulcanized polymer products is a critical aspect of ensuring product safety and efficacy. Diisopropyl xanthogen disulfide (DIXP), a fugitive vulcanization accelerator, offers a compelling solution to this challenge by thermally decomposing into volatile byproducts, leaving minimal residue in the final product. This guide provides a comparative analysis of DIXP against traditional accelerators, supported by experimental data and detailed methodologies.
Executive Summary
This compound stands out as a "fugitive" accelerator in rubber vulcanization, a process that converts raw rubber into a more durable material. Unlike conventional accelerators, DIXP is designed to break down into volatile compounds—specifically isopropyl alcohol and carbon disulfide—at the high temperatures used for vulcanization.[1] This mechanism significantly reduces the amount of chemical residue left in the final product, a crucial factor for applications in the medical and pharmaceutical fields where purity is paramount.
In contrast, non-fugitive accelerators, such as those from the thiuram and dithiocarbamate (B8719985) families (e.g., Zinc diethyldithiocarbamate (B1195824) - ZDEC), can remain in the polymer matrix post-vulcanization. These residues are a known cause of allergic contact dermatitis and can leach out of the product, posing a risk of contamination.[1] Studies have shown that residual levels of these conventional accelerators in medical gloves can range from non-detectable to over 7 mg/g.
The use of DIXP, often in combination with other accelerators to optimize curing properties, presents a pathway to developing vulcanized products with a significantly lower potential for chemical leaching and related adverse effects.
Comparison of Residual Accelerator Levels
The primary advantage of using a fugitive accelerator like DIXP is the significant reduction in residual chemicals. The following table summarizes typical residual levels of DIXP compared to common non-fugitive accelerators.
| Accelerator Type | Accelerator Name | Typical Residual Levels in Final Product |
| Fugitive Accelerator | This compound (DIXP) | Not detectable in extracts of the final product under optimized conditions.[2] |
| Dithiocarbamates | Zinc diethyldithiocarbamate (ZDEC) | 0.032–2.78 mg/g |
| Zinc dibutyldithiocarbamate (ZDBC) | Not detectable to 4.59 mg/g | |
| Thiazoles | 2-Mercaptobenzothiazole (MBT) | Not detectable to 1.31 mg/g |
Data compiled from studies on residual accelerators in latex gloves.[3]
Experimental Protocols
The quantification of residual accelerators in vulcanized polymers is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common and reliable analytical techniques employed for this purpose.
Protocol 1: Quantification of Residual Dithiocarbamates by HPLC
This protocol is adapted from methodologies used for analyzing residual accelerators in medical gloves.
1. Sample Preparation (Solvent Extraction):
- Weigh a 1-gram sample of the vulcanized rubber material.
- Cut the sample into small pieces to maximize surface area.
- Place the pieces into a glass vial with 10 mL of a suitable extraction solvent (e.g., acetonitrile (B52724) or an acetone/chloroform mixture).
- Agitate the sample by shaking for a specified period (e.g., 2 hours) at room temperature to extract the residual accelerators.
- Filter the extract to remove any particulate matter.
2. Derivatization (for Dithiocarbamates):
- To enhance detection, dithiocarbamates in the extract are often converted into metal complexes.
- Add a solution of a metal salt (e.g., copper (II) sulfate) to the extract.
- The dithiocarbamate-metal complex will form, which is more readily detectable by UV-Vis spectrophotometry during HPLC analysis.
3. HPLC Analysis:
- HPLC System: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of methanol (B129727) and water is a common mobile phase system.
- Injection Volume: Inject a 20 µL aliquot of the derivatized extract.
- Detection: Monitor the absorbance at a wavelength specific to the dithiocarbamate-metal complex.
- Quantification: Create a calibration curve using standards of the target accelerator at known concentrations. The concentration of the residual accelerator in the sample is determined by comparing its peak area to the calibration curve.
Protocol 2: Analysis of Volatile Byproducts by Pyrolysis-GC/MS
This method is suitable for identifying the decomposition products of fugitive accelerators like DIXP.
1. Sample Preparation:
- A small, precisely weighed amount of the vulcanized rubber (typically in the microgram range) is placed in a pyrolysis sample cup.
2. Pyrolysis:
- The sample is rapidly heated to a high temperature (e.g., 600°C) in an inert atmosphere within a pyrolyzer that is directly interfaced with a GC-MS system. This thermal decomposition breaks down the polymer and volatilizes any byproducts.
3. GC-MS Analysis:
- Gas Chromatograph: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). The GC separates the individual components of the mixture based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometer: As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, allowing for its identification by comparing the spectra to a library of known compounds.
Visualizing the Process
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Vulcanization pathways with fugitive vs. non-fugitive accelerators.
Caption: Workflow for residual accelerator analysis.
References
A Comparative Guide: Diisopropyl Xanthogen Disulfide vs. Dithiocarbamate Accelerators in Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Diisopropyl xanthogen disulfide (DIXDS) and dithiocarbamate (B8719985) accelerators in the sulfur vulcanization of rubber. The information presented is intended to assist researchers and professionals in selecting the appropriate accelerator system for their specific applications, with a focus on experimental data and methodologies.
Introduction to Vulcanization Accelerators
Sulfur vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains. This process, however, is inherently slow. Vulcanization accelerators are chemical compounds added to rubber formulations to significantly increase the rate of vulcanization, allowing for shorter cure times and lower curing temperatures. The choice of accelerator profoundly impacts the processing characteristics of the rubber compound, as well as the final physical and mechanical properties of the vulcanized product.
Dithiocarbamates are a well-established class of ultra-fast accelerators known for their high cure rates.[1][2] In contrast, this compound (DIXDS) and its polysulfide analogue (DIXP) are gaining attention as "safer" alternatives, primarily due to the absence of nitrogen in their chemical structure, which mitigates the formation of carcinogenic N-nitrosamines during vulcanization.[3][4]
Chemical Structures
The fundamental difference in the chemical makeup of these two classes of accelerators is a key determinant of their vulcanization behavior and byproducts.
This compound (DIXDS)
General Structure of Zinc Dithiocarbamates
Where R can be various alkyl groups, such as methyl (ZDMC), ethyl (ZDEC), or butyl (ZDBC).
Mechanism of Action
The vulcanization process is complex, involving multiple chemical reactions. The accelerator plays a pivotal role in the formation of an active sulfurating agent, which then reacts with the rubber to form cross-links.
Dithiocarbamate Accelerators
Zinc dithiocarbamates are potent accelerators that form a complex with sulfur, facilitating its incorporation into the rubber matrix.[5] The generally accepted mechanism involves the following key steps:
-
Formation of an Active Accelerator-Sulfur Complex: The zinc dithiocarbamate reacts with sulfur to form a zinc perthiopersulfenate complex.
-
Reaction with Rubber: This complex then reacts with the rubber polymer chains, creating pendent accelerator groups with attached sulfur atoms.
-
Cross-link Formation: These pendent groups then react with other rubber chains to form sulfur cross-links (mono-, di-, and polysulfidic).
This compound (DIXDS)
The vulcanization mechanism of xanthogen disulfides is believed to proceed through a free radical pathway. The disulfide bond (S-S) in DIXDS is relatively weak and can cleave at vulcanization temperatures to form xanthate radicals. These radicals then participate in a series of reactions with sulfur and the rubber to generate cross-links. A proposed reaction scheme for the related Diisopropyl Xanthogen Polysulfide (DIXP) suggests the formation of an active rubber-bound sulfurating species.[4] During vulcanization, DIXDS is consumed, and its byproducts are volatile compounds like isopropyl alcohol and carbon disulfide, which can evaporate at high temperatures, leaving minimal residue in the final product.[6]
Performance Comparison: Experimental Data
Direct, head-to-head comparisons of DIXDS and dithiocarbamates as primary accelerators in identical formulations are limited in publicly available literature. However, studies on binary accelerator systems provide valuable insights into their relative performance.
The following tables summarize data from a study on natural rubber (NR) vulcanization using binary accelerator systems of Diisopropyl Xanthogen Polysulfide (DIXP) with either Tetrabenzyl Thiuram Disulfide (TBzTD) or Dibenzyl Dithiocarbamate (ZBeC).[7]
Cure Characteristics
Table 1: Cure Characteristics of NR Compounds with DIXP/TBzTD and DIXP/ZBeC Binary Accelerator Systems
| Accelerator System (phr) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Cure Rate Index (CRI, min⁻¹) |
| DIXP (2.0) | 1.5 | 4.0 | 40.0 |
| DIXP/TBzTD (1.7/0.3) | 1.7 | 4.2 | 40.0 |
| DIXP/TBzTD (1.4/0.6) | 1.8 | 4.5 | 37.0 |
| DIXP/ZBeC (1.7/0.3) | 1.6 | 4.1 | 40.0 |
| DIXP/ZBeC (1.4/0.6) | 1.7 | 4.3 | 38.5 |
Source: Adapted from a study on DIXP binary accelerator systems.[7]
Physical Properties of Vulcanizates
Table 2: Mechanical Properties of NR Vulcanizates
| Accelerator System (phr) | Tensile Strength (MPa) | Modulus at 300% (MPa) | Elongation at Break (%) |
| DIXP (2.0) | 20.5 | 8.5 | 550 |
| DIXP/TBzTD (1.7/0.3) | 22.0 | 9.0 | 560 |
| DIXP/TBzTD (1.4/0.6) | 23.5 | 9.5 | 570 |
| DIXP/ZBeC (1.7/0.3) | 21.5 | 8.8 | 555 |
| DIXP/ZBeC (1.4/0.6) | 22.5 | 9.2 | 565 |
Source: Adapted from a study on DIXP binary accelerator systems.[7]
These data suggest a synergistic effect when DIXP is combined with either TBzTD or the dithiocarbamate ZBeC, leading to improved mechanical properties compared to DIXP alone.[7]
Experimental Protocols
The following are generalized methodologies for the key experiments cited, based on relevant ASTM standards.
Rubber Compounding
The rubber compounds are typically prepared on a two-roll mill. The general procedure is as follows:
-
Mastication: The raw rubber (e.g., Natural Rubber) is passed through the rollers until a desired viscosity is achieved.
-
Incorporation of Ingredients:
-
Activators (Zinc Oxide, Stearic Acid) are added.
-
Fillers (e.g., Carbon Black, Silica), if any, are incorporated.
-
Antioxidants and other processing aids are added.
-
The accelerator(s) and sulfur are added last to prevent premature vulcanization (scorching).
-
-
Homogenization: The compound is thoroughly mixed to ensure uniform dispersion of all ingredients.
-
Sheeting Out: The final compound is sheeted out to a specific thickness and stored at a controlled temperature before testing.
Determination of Cure Characteristics
The cure characteristics of the rubber compounds are determined using an Oscillating Disc Rheometer (ODR) or a Moving Die Rheometer (MDR) according to ASTM D2084 .
-
A sample of the uncured rubber compound is placed in the temperature-controlled die cavity of the rheometer.
-
The die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.
-
The following parameters are obtained from the resulting rheograph:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured compound.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, representing the onset of vulcanization.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the time for optimal cure.
-
Measurement of Mechanical Properties
The mechanical properties of the vulcanized rubber are tested after curing sheets of the compound in a compression molding press at a specified temperature and for the predetermined optimum cure time (t90).
-
Tensile Strength, Modulus, and Elongation at Break: These properties are measured according to ASTM D412 . Dumbbell-shaped test specimens are cut from the cured sheets and tested on a universal testing machine (tensile tester).
-
Hardness: The hardness of the vulcanized rubber is measured using a durometer according to ASTM D2240 .
Summary and Conclusion
Dithiocarbamate Accelerators:
-
Advantages:
-
Disadvantages:
-
Very short scorch times, which can lead to processing difficulties.[8]
-
Potential for blooming (migration to the surface) at higher concentrations.
-
Can lead to the formation of carcinogenic N-nitrosamines.
-
This compound (DIXDS):
-
Advantages:
-
Disadvantages:
-
When used as a primary accelerator, it may result in vulcanizates with inferior mechanical properties compared to some conventional accelerators.
-
Often used in combination with other accelerators to achieve optimal performance.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. lusida.com [lusida.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. welltchemicals.com [welltchemicals.com]
- 6. WO2019118570A1 - Vulcanization composition for reducing allergenic potential and elastomeric articles formed therewith - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AU2011270682B2 - Vulcanization composition having reduced allergenic potential - Google Patents [patents.google.com]
Analysis of mechanical properties of rubber vulcanized with Diisopropyl xanthogen disulfide vs. traditional accelerators
For researchers, scientists, and professionals in drug development, the choice of vulcanizing agents is critical in determining the final properties of elastomeric components used in various applications, including seals, stoppers, and tubing. This guide provides a detailed comparison of the mechanical properties of rubber vulcanized with Diisopropyl Xanthogen Disulfide (DIXD), a safer, non-nitrosamine-forming accelerator, against those achieved with traditional accelerators such as sulfenamides, thiurams, and thiazoles.
This analysis is supported by experimental data from various studies, offering an objective look at the performance trade-offs. While DIXD presents a compelling case for applications where toxic by-products are a concern, its mechanical performance characteristics differ from established accelerators.
Data Presentation: A Comparative Overview
The mechanical properties of vulcanized rubber are paramount to its performance. The following tables summarize the typical values for key mechanical properties of natural rubber (NR) and styrene-butadiene rubber (SBR) vulcanized with DIXD and a selection of traditional accelerators.
Disclaimer: The data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions may have varied between studies.
Table 1: Mechanical Properties of Natural Rubber (NR) Vulcanizates
| Property | DIXD | TBBS (Sulfenamide) | TMTD (Thiuram) | MBTS (Thiazole) |
| Tensile Strength (MPa) | ~18 - 23 | ~20 - 28 | ~18 - 25 | ~15 - 22 |
| Elongation at Break (%) | ~800 - 900 | ~500 - 700 | ~400 - 600 | ~500 - 700 |
| Modulus at 300% (MPa) | Lower | Higher | High | Moderate |
| Hardness (Shore A) | Lower | Higher | High | Moderate |
| Cure Time | Fast | Moderate to Fast | Very Fast | Moderate |
| Scorch Safety | Good | Excellent | Poor | Good |
Table 2: Mechanical Properties of Styrene-Butadiene Rubber (SBR) Vulcanizates
| Property | DIXD | TBBS (Sulfenamide) | TMTD (Thiuram) | MBTS (Thiazole) |
| Tensile Strength (MPa) | ~15 - 20 | ~18 - 25 | ~15 - 22 | ~12 - 18 |
| Elongation at Break (%) | ~400 - 600 | ~300 - 500 | ~250 - 450 | ~300 - 500 |
| Modulus at 300% (MPa) | Lower | Higher | High | Moderate |
| Hardness (Shore A) | Lower | Higher | High | Moderate |
Analysis of Mechanical Properties
Studies on the closely related Diisopropyl Xanthogen Polysulfide (DIXP) consistently show that vulcanizates produced with this class of accelerator exhibit lower modulus and tensile strength compared to those made with N-tert-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS), a common traditional accelerator.[1][2][3] However, xanthogen-based accelerators offer a satisfactory and often faster optimum cure time.[2][3] The improvement in mechanical properties with traditional accelerators often follows the order of thiazoles, thiurams, and then sulfenamides, which correlates well with the crosslink density they produce.[1]
The primary advantage of using DIXD and other xanthogen polysulfides is the avoidance of N-nitrosamine formation, which are carcinogenic compounds that can be generated from many traditional accelerators.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of vulcanized rubber properties.
Rubber Compounding and Vulcanization
Objective: To prepare vulcanized rubber sheets for mechanical property testing.
Materials and Equipment:
-
Two-roll mill
-
Hydraulic press with heated platens
-
Mold for test sheets
-
Raw rubber (Natural Rubber or SBR)
-
Zinc Oxide (activator)
-
Stearic Acid (activator)
-
Sulfur (vulcanizing agent)
-
Accelerator (DIXD or traditional accelerator)
-
Antioxidant
Procedure:
-
The raw rubber is masticated on a two-roll mill until a band is formed.
-
Zinc oxide and stearic acid are added and mixed until fully dispersed.
-
The accelerator is then added, followed by the antioxidant, with thorough mixing after each addition.
-
Finally, sulfur is added and the compound is homogenized. The temperature of the mill is kept low during the addition of sulfur and accelerator to prevent scorching.
-
The compounded rubber is then sheeted out.
-
The rubber compound is placed in a mold and vulcanized in a hydraulic press at a specified temperature (e.g., 150-170°C) and pressure for a predetermined optimal cure time. The cure time is typically determined using a rheometer.
Tensile Property Testing (ASTM D412)
Objective: To determine the tensile strength, elongation at break, and modulus of the vulcanized rubber.
Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped cutting die (as per ASTM D412)
-
Thickness gauge
-
Extensometer (optional, for precise elongation measurement)
Procedure:
-
Dumbbell-shaped test specimens are cut from the vulcanized rubber sheet using the cutting die.[4]
-
The thickness and width of the narrow section of the dumbbell specimen are measured at three points, and the average values are used to calculate the cross-sectional area.
-
The specimen is mounted in the grips of the Universal Testing Machine.
-
The UTM is started, and the specimen is stretched at a constant rate of speed (typically 500 ± 50 mm/min) until it breaks.[4][5][6]
-
The force and elongation are recorded throughout the test.
-
Tensile Strength is calculated by dividing the maximum force at break by the original cross-sectional area of the specimen.
-
Elongation at Break is the percentage increase in length of the specimen at the point of rupture.
-
Modulus (or stress at a given elongation, e.g., 300%) is the force required to stretch the specimen to that specific elongation, divided by the original cross-sectional area.
Hardness Testing (ASTM D2240)
Objective: To measure the indentation hardness of the vulcanized rubber.
Materials and Equipment:
-
Durometer (Shore A scale is most common for rubber)
-
Flat, thick sample of vulcanized rubber (at least 6 mm thick)
Procedure:
-
The vulcanized rubber sample is placed on a hard, flat surface.
-
The durometer is held in a vertical position, and the indenter is pressed firmly against the rubber surface.
-
The reading on the durometer scale is taken immediately after the presser foot is in full contact with the specimen.
-
Multiple readings are taken at different locations on the sample, and the average value is reported as the Shore A hardness.
Mandatory Visualization
Caption: Workflow for comparing mechanical properties of rubber vulcanizates.
References
- 1. Comparative Study on Cure, Mechanical and Dynamic-Mechanical Properties of Natural Rubber Compounds Formulated with DIXP, TBzTD, ZBeC and TBBS Accelerators | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 5. zwickroell.com [zwickroell.com]
- 6. tarjomefa.com [tarjomefa.com]
Evaluating the Impact of Diisopropyl Xanthogen Disulfide on the Aging Properties of Rubber: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diisopropyl xanthogen disulfide (DIXP) and its effect on the aging properties of rubber, benchmarked against other common alternatives. The information presented herein is supported by experimental data to aid in the objective evaluation of these compounds in rubber formulations.
Introduction to Rubber Aging and the Role of Additives
The degradation of rubber properties over time, known as aging, is primarily driven by oxidative processes. Factors such as heat, oxygen, ozone, and mechanical stress can lead to chain scission and crosslinking reactions within the polymer matrix, resulting in undesirable changes like hardening, cracking, and loss of elasticity. To counteract these effects, antioxidants and anti-degradants are incorporated into rubber compounds.
This compound (DIXP) is primarily recognized as a nitrosamine-safe vulcanization accelerator. However, its chemical nature and the byproducts of its vulcanization reaction may also contribute to the overall aging resistance of the rubber vulcanizate. This guide explores the performance of DIXP in this secondary role and compares it with established anti-aging agents.
Comparative Performance Data
The following tables summarize the quantitative data on the aging properties of rubber formulations containing DIXP and other common additives. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparative studies for DIXP against all common antioxidants are limited, and performance can vary based on the specific rubber formulation and testing conditions.
Table 1: Comparison of Tensile Strength Retention after Heat Aging
| Additive System | Base Polymer | Aging Conditions | Initial Tensile Strength (MPa) | Tensile Strength after Aging (MPa) | Retention (%) |
| DIXP/TBzTD (1.4/0.6 phr) | Natural Rubber (NR) | Not Specified | - | - | Highest among tested binary accelerator systems[1] |
| DIXP alone | Natural Rubber (NR) | Not Specified | Lower than TBBS | - | - |
| TBBS alone | Natural Rubber (NR) | Not Specified | Higher than DIXP | - | - |
| 6PPD (2.5 phr) + TMQ (1.0 phr) | Not Specified | Thermo-oxidative | - | - | Best combination for retention[2] |
| Hindered Phenols | SBR/Silica | Thermo-oxidative | - | - | Effective in improving aging resistance |
Table 2: Comparison of Elongation at Break Retention after Heat Aging
| Additive System | Base Polymer | Aging Conditions | Initial Elongation at Break (%) | Elongation at Break after Aging (%) | Retention (%) |
| DIXP/TBzTD | Natural Rubber (NR) | Not Specified | - | - | - |
| S/TBSI/TBZTD System | Not Specified | Hot Air Aging | - | - | 77.7[1] |
| Sulfur/TMTD/CZ System | Not Specified | Hot Air Aging | - | - | 66.1[1] |
| 6PPD | CR/BR Blends | 70°C for 7 days | - | - | Better protection than TMQ[3] |
| TMQ | CR/BR Blends | 70°C for 7 days | - | - | Less protection than 6PPD and MBI[3] |
Experimental Protocols
The data presented in this guide is typically generated using standardized testing methodologies to evaluate the aging properties of rubber.
Accelerated Heat Aging
A common protocol for accelerated heat aging is based on the ASTM D573 standard .
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the vulcanized rubber sheets.
-
Initial Property Measurement: The initial tensile strength and elongation at break of unaged specimens are measured using a tensometer.
-
Aging Procedure: The specimens are suspended in a thermostatically controlled air oven at a specified temperature (e.g., 70°C, 100°C) for a defined period (e.g., 24, 48, 72 hours).
-
Post-Aging Property Measurement: After aging, the specimens are removed from the oven and allowed to cool to room temperature for a specified duration. The tensile strength and elongation at break are then measured.
-
Calculation of Retention: The percentage retention of the properties is calculated as: Retention (%) = (Value after aging / Initial Value) * 100
Vulcanization of Rubber Compounds
The rubber compounds are typically prepared by mixing the base polymer with various additives, including the vulcanizing agent (sulfur), activators (e.g., zinc oxide, stearic acid), and the accelerator/antioxidant being tested, in a two-roll mill or an internal mixer. The compounded rubber is then vulcanized in a compression molding press at a specific temperature and time to achieve optimal cure.
Mechanisms of Action and Signaling Pathways
The aging of rubber is a complex process involving free radical chain reactions. Antioxidants function by interrupting these reactions.
General Mechanism of Rubber Oxidation
The oxidative degradation of rubber proceeds through a free-radical chain reaction involving initiation, propagation, and termination steps. The presence of double bonds in the polymer backbone makes it susceptible to attack by oxygen.
Caption: General mechanism of rubber oxidation.
Proposed Antioxidant Mechanism of this compound
While primarily an accelerator, DIXP and other sulfur-containing compounds can exhibit antioxidant properties. The proposed mechanism involves the decomposition of hydroperoxides (ROOH), which are key intermediates in the oxidative chain reaction. By decomposing hydroperoxides into non-radical products, the propagation of the degradation process is inhibited.
Caption: Proposed antioxidant mechanism of DIXP.
Conclusion
This compound serves as an effective nitrosamine-safe vulcanization accelerator with the added benefit of contributing to the aging resistance of rubber vulcanizates. While not a direct replacement for dedicated primary antioxidants like 6PPD or TMQ, its use can enhance the overall durability of rubber products. The volatile nature of its vulcanization byproducts, isopropanol (B130326) and carbon disulfide, results in a final product with minimal residual chemicals. For applications where the formation of nitrosamines is a concern, DIXP presents a viable option that also offers a degree of protection against oxidative aging. Further research into rubber formulations that optimize the synergistic effects of DIXP with other additives could yield vulcanizates with superior long-term stability.
References
A Comparative Environmental Impact Analysis of Diisopropyl Xanthogen Disulfide and Its Alternatives in Mineral Flotation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental impact of Diisopropyl Xanthogen Disulfide (DIXD) and its common alternatives, Thionocarbamates and Dithiophosphates, which are primarily used as collectors in the froth flotation process for mineral extraction. Due to the limited availability of public experimental data for these specific industrial chemicals, this comparison relies on available hazard classifications, physical-chemical properties that influence environmental fate, and data from closely related compounds to infer potential environmental impacts.
Executive Summary
This compound and its alternatives are essential reagents in the mining industry but pose significant environmental risks, particularly to aquatic ecosystems. All reviewed chemical classes exhibit properties indicative of aquatic toxicity with long-lasting effects. Thionocarbamates and Dithiophosphates are generally classified as "Harmful" or "Toxic" to aquatic life. Data for this compound is notably scarce, preventing a direct quantitative comparison. However, its high partition coefficient suggests a strong potential for bioaccumulation. Dithiophosphates are generally considered not readily biodegradable and have a high potential to bioaccumulate. Thionocarbamates are hydrolytically stable with high mobility in soil. This guide underscores the critical need for standardized, publicly available ecotoxicological testing for these compounds to enable informed selection based on environmental performance.
Comparative Data Analysis
The following tables summarize available physical-chemical properties and environmental hazard information. Direct quantitative toxicity and degradation values are largely unavailable in public literature; therefore, GHS hazard statements and key environmental fate indicators are used for comparison.
Table 1: Physical and Chemical Properties
| Property | This compound (DIXD) | O-isopropyl-N-ethyl Thionocarbamate (IPETC) | Zinc Dibutyl Dithiophosphate (B1263838) (ZDDP) |
| CAS Number | 105-65-7[1] | 141-98-0[2] | 6990-43-8[3] |
| Molecular Formula | C₈H₁₄O₂S₄[1] | C₆H₁₃NOS[2] | C₁₆H₃₆O₄P₂S₄Zn[4] |
| Physical State | Solid[5] | Oily Liquid[2] | Liquid[6] |
| Water Solubility | Insoluble[7] | Sparingly soluble (114.4 mg/L, predicted)[2][8] | 1.7 g/L at 20°C[3] |
Table 2: Environmental Fate and Ecotoxicity
| Parameter | This compound (DIXD) | O-isopropyl-N-ethyl Thionocarbamate (IPETC) | Zinc Dibutyl Dithiophosphate (ZDDP) |
| Aquatic Toxicity (GHS) | Data not available. Classified as an irritant (R36/37/38).[7] | H411: Toxic to aquatic life with long lasting effects.[2] H412: Harmful to aquatic life with long lasting effects.[9] | Generally considered harmful/toxic to aquatic life with long lasting effects.[10] |
| Acute Fish Toxicity (LC50) | Data not available | Data not available | Data not available |
| Acute Invertebrate Toxicity (EC50) | Data not available | Data not available | Data not available |
| Biodegradability | Data not available | Hydrolytically stable (half-life > 1 year).[8] Considered poorly degradable under aerobic conditions. | Not readily biodegradable.[10] |
| Bioaccumulation Potential (Log Kow) | 5.00 (Predicted)[11] | 3.32 (Predicted)[8] | Data not available. Related compounds have very high potential to bioaccumulate.[12] |
| Mobility in Soil (Koc) | Data not available | 79.22 (Predicted), indicating very high mobility.[8] | Data not available |
Experimental Protocols
Standardized testing is crucial for accurately assessing and comparing the environmental impact of chemical substances. The following Organisation for Economic Co-operation and Development (OECD) guidelines are the globally recognized standards for acquiring the data presented in this guide.
Acute Fish Toxicity: OECD Test Guideline 203
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[13]
-
Principle: Groups of fish of a recommended species are exposed to the test substance dissolved in water at five or more concentrations for 96 hours.
-
Procedure: A limit test at 100 mg/L may be performed first to determine if a full dose-response study is necessary. For the full study, at least seven fish are used per concentration. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 is calculated at the end of the 96-hour exposure, representing the concentration in mg/L that causes death in 50% of the test fish.
Acute Daphnia Immobilisation: OECD Test Guideline 202
This guideline assesses the acute toxicity to invertebrates by determining the concentration that immobilizes 50% of Daphnia magna (EC50).[14][15]
-
Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance in water at a range of concentrations for 48 hours.[14]
-
Procedure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and a control. Immobilisation (the inability to swim) is observed and recorded at 24 and 48 hours.[15]
-
Endpoint: The EC50 is the effective concentration in mg/L that causes immobilisation in 50% of the daphnids after 48 hours of exposure.[16]
Ready Biodegradability: OECD Test Guideline 301 F (Manometric Respirometry)
This test screens chemicals for ready biodegradability in an aerobic aqueous medium by measuring oxygen consumption.[17]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated in a closed flask with a device to measure oxygen consumption.[18][19] The amount of oxygen consumed by the microbial population during the degradation of the test substance is measured over a 28-day period.[18]
-
Procedure: The test substance is added to flasks containing the mineral medium and inoculum. A control with inoculum only and a reference substance (like sodium benzoate) are run in parallel. The oxygen uptake is measured manometrically.
-
Endpoint: The percentage of biodegradation is calculated based on the ratio of oxygen consumed to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[17]
Visualized Workflows and Pathways
Environmental Impact Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive environmental impact assessment of a flotation collector.
Caption: Workflow for Environmental Impact Assessment of Flotation Collectors.
Conceptual Environmental Fate Pathway
This diagram illustrates the potential pathways a flotation collector may follow upon release into an aquatic environment.
Caption: Potential Environmental Fate Pathways for Aquatic Contaminants.
References
- 1. This compound | C8H14O2S4 | CID 66923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longkey.com [longkey.com]
- 3. chembk.com [chembk.com]
- 4. ZINC dibutyl dithiophosphate | C16H36O4P2S4Zn | CID 87145896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. ZINC DIBUTYL DITHIOPHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 7. guidechem.com [guidechem.com]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. CAS No.105-65-7,Thioperoxydicarbonicacid ([(HO)C(S)]2S2), C,C'-bis(1-methylethyl) ester Suppliers [lookchem.com]
- 11. echemi.com [echemi.com]
- 12. flottec.mx [flottec.mx]
- 13. echemi.com [echemi.com]
- 14. ECHA CHEM [chem.echa.europa.eu]
- 15. camachem.com [camachem.com]
- 16. chemsafetypro.com [chemsafetypro.com]
- 17. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 18. oecd.org [oecd.org]
- 19. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
Controlling Molecular Weight in RAFT Polymerization: A Comparative Guide to Diisopropyl Xanthogen Disulfide and Alternatives
For researchers, scientists, and drug development professionals seeking precise control over polymer synthesis, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful and versatile technique. A critical component of this process is the choice of the RAFT agent, which dictates the range of monomers that can be effectively polymerized and the degree of control over the final polymer's molecular weight and architecture. This guide provides a detailed comparison of Diisopropyl xanthogen disulfide (DIP) with other commonly used RAFT agents, supported by available data and experimental protocols.
This document will delve into the performance of DIP and its alternatives—trithiocarbonates and dithiobenzoates—in the context of RAFT polymerization. We will explore their effectiveness in controlling the molecular weight of polymers derived from different monomer classes and provide representative experimental protocols.
The Mechanism of RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The RAFT agent reversibly deactivates propagating polymer chains, establishing a dynamic equilibrium that allows all chains to grow at a similar rate.
The general mechanism of RAFT polymerization can be visualized as follows:
Caption: General mechanism of RAFT polymerization.
Classification of RAFT Agents and Monomer Compatibility
The efficacy of a RAFT agent is highly dependent on the nature of the monomer being polymerized. Monomers can be broadly categorized as "More Activated Monomers" (MAMs) and "Less Activated Monomers" (LAMs).
-
More Activated Monomers (MAMs): These include monomers like styrenes, acrylates, and methacrylates, which form relatively stable propagating radicals.
-
Less Activated Monomers (LAMs): This category includes monomers such as vinyl acetate (B1210297) and N-vinylpyrrolidone, which form highly reactive, less stable propagating radicals.
The choice of the Z and R groups on the RAFT agent (Z-C(=S)S-R) is crucial for controlling the polymerization of a specific monomer type. Generally, more active RAFT agents are required for MAMs, while less active agents are suitable for LAMs.
Performance Comparison of RAFT Agents
This section compares the performance of this compound (DIP) with two common classes of alternative RAFT agents: trithiocarbonates and dithiobenzoates.
This compound (DIP) - A Xanthate RAFT Agent
Xanthates, including DIP, are generally considered less active RAFT agents. This characteristic makes them particularly well-suited for controlling the polymerization of LAMs. For MAMs, their control is often less effective, leading to broader molecular weight distributions.
Trithiocarbonates
Trithiocarbonates are versatile RAFT agents that demonstrate good control over the polymerization of a wide range of MAMs. They are known for their ability to produce polymers with low PDIs and predictable molecular weights.
Dithiobenzoates
Dithiobenzoates are among the most active RAFT agents and are highly effective for controlling the polymerization of MAMs, particularly styrenes and acrylates. However, their high activity can sometimes lead to retardation or inhibition, especially at high concentrations.
The following tables summarize the expected performance of these RAFT agents with different monomer types. It is important to note that direct, side-by-side comparative experimental data under identical conditions is scarce in the literature. Therefore, these tables are compiled from general performance characteristics reported across various studies.
Table 1: RAFT Polymerization of Styrene (a More Activated Monomer)
| RAFT Agent | Typical Mn ( g/mol ) | Typical PDI | Monomer Conversion (%) | Notes |
| This compound (DIP) | Moderate to High | > 1.5 | Moderate | Generally poor control for styrene. |
| Trithiocarbonate (e.g., Dibenzyl trithiocarbonate) | High | < 1.3 | High | Good control, versatile for various styrenic monomers. |
| Dithiobenzoate (e.g., Cumyl dithiobenzoate) | High | < 1.2 | High | Excellent control, but potential for retardation. |
Table 2: RAFT Polymerization of Methyl Methacrylate (a More Activated Monomer)
| RAFT Agent | Typical Mn ( g/mol ) | Typical PDI | Monomer Conversion (%) | Notes |
| This compound (DIP) | Moderate | > 1.5 | Moderate | Not ideal for methacrylates, poor control. |
| Trithiocarbonate (e.g., Cyanomethyl dodecyl trithiocarbonate) | High | < 1.3 | High | Effective control, suitable for a range of methacrylates. |
| Dithiobenzoate (e.g., 2-Cyano-2-propyl benzodithioate) | High | < 1.2 | High | Very good control, often the preferred choice. |
Table 3: RAFT Polymerization of Vinyl Acetate (a Less Activated Monomer)
| RAFT Agent | Typical Mn ( g/mol ) | Typical PDI | Monomer Conversion (%) | Notes |
| This compound (DIP) | High | < 1.3 | High | Excellent control, well-suited for vinyl acetate. |
| Trithiocarbonate | Low to Moderate | > 1.5 | Low | Generally inhibit or poorly control the polymerization of vinyl acetate. |
| Dithiobenzoate | Low | > 1.8 | Very Low | Inhibit the polymerization of vinyl acetate. |
Experimental Protocols
The following are generalized experimental protocols for RAFT polymerization using the discussed agents. Specific conditions such as temperature, reaction time, and solvent should be optimized for each specific monomer and desired polymer characteristics.
General Experimental Workflow
Quantitative analysis of Diisopropyl xanthogen disulfide adsorption on mineral surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the adsorption of diisopropyl xanthogen disulfide (DIPX) on various mineral surfaces, a critical aspect in the field of mineral flotation. Due to the limited direct quantitative data on DIPX, this guide utilizes isopropyl xanthate (SIPX) and the broader class of dixanthogens as effective proxies to compare performance against other common xanthate collectors. The following sections present comparative flotation recovery data, detailed experimental protocols for quantitative analysis, and visual workflows to elucidate the methodologies.
Performance Comparison of Xanthate Collectors
The flotation recovery of minerals is a direct outcome of collector adsorption on their surfaces. The following tables summarize the comparative performance of Sodium Isopropyl Xanthate (SIPX) against other xanthate collectors on key sulfide (B99878) minerals. This data serves as an indirect quantitative comparison of their adsorption efficacy.
Table 1: Flotation Recovery of Galena (PbS) with Different Xanthate Collectors
| Collector Type | Dosage (g/t) | pH | Galena Recovery (%) | Pyrite Recovery (%) | Source |
| Sodium Isopropyl Xanthate (SIPX) | 100 | 8.5 | 85 | 30 | [1] |
| Potassium Amyl Xanthate (PAX) | 100 | 8.5 | 92 | 45 | [1] |
| Potassium Ethyl Xanthate (PEX) | 100 | 8.5 | 78 | 25 | [1] |
Table 2: Flotation Recovery of Chalcopyrite (CuFeS₂) with Different Collectors
| Collector Type | Dosage (mol/L) | pH | Chalcopyrite Recovery (%) | Pyrite Recovery (%) | Source |
| Sodium Isopropyl Xanthate (SIPX) | 1 x 10⁻⁵ | 9.2 | 90 | 50 | [2] |
| Di-isobutyl Dithiophosphinate (DTPI) | 1 x 10⁻⁵ | 9.2 | 82 | 35 | [2] |
| SIPX:DTPI (50:50 mixture) | 1 x 10⁻⁵ | 9.2 | 95 | 40 | [2] |
Table 3: Flotation Recovery of Pyrite (FeS₂) with Different Xanthate Collectors
| Collector Type | pH | Pyrite Recovery (%) | Source |
| Sodium Isopropyl Xanthate (SIPX) | 6 | 88 | [3] |
| Potassium Amyl Xanthate (PAX) | 6 | 92 | [4] |
| Potassium Ethyl Xanthate (PEX) | 6 | 85 | [4] |
Experimental Protocols for Quantitative Analysis
Accurate quantification of collector adsorption is crucial for understanding and optimizing flotation processes. Below are detailed protocols for common analytical techniques used to measure xanthate and dixanthogen (B1670794) adsorption on mineral surfaces.
Quantitative Analysis using UV-Vis Spectroscopy
This method relies on measuring the decrease in the concentration of the collector in the solution after adsorption onto the mineral surface.
Materials and Reagents:
-
Mineral sample (finely ground)
-
This compound or other xanthate stock solution of known concentration
-
Deionized water
-
pH adjustment solutions (e.g., HCl, NaOH)
-
Spectrophotometer (UV-Vis)
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of the collector with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the collector. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Adsorption Experiment:
-
Accurately weigh a known mass of the mineral sample and place it in a reaction vessel.
-
Add a known volume of the collector stock solution of a specific concentration to the vessel.
-
Adjust the pH of the slurry to the desired value and maintain it throughout the experiment.
-
Agitate the slurry for a predetermined time to allow adsorption to reach equilibrium.
-
-
Sample Analysis:
-
Separate the solid mineral particles from the solution by centrifugation or filtration.
-
Measure the absorbance of the supernatant (the clear solution) at the λmax.
-
Use the calibration curve to determine the residual concentration of the collector in the solution.
-
-
Calculation of Adsorption Density:
-
Calculate the amount of collector adsorbed per unit mass of the mineral using the following formula: Adsorption Density (mol/g) = [(Initial Concentration - Residual Concentration) x Volume of Solution] / Mass of Mineral
-
Characterization of Adsorbed Species using FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to identify the chemical nature of the adsorbed species on the mineral surface (e.g., metal xanthate vs. dixanthogen).
Materials and Reagents:
-
Mineral sample (finely ground)
-
Collector solution
-
Potassium Bromide (KBr, spectroscopy grade)
-
FTIR spectrometer with a suitable accessory (e.g., DRIFTS or ATR)
Procedure:
-
Adsorption: Prepare the mineral sample with the adsorbed collector as described in the UV-Vis protocol.
-
Sample Preparation for FTIR:
-
After the adsorption step, thoroughly wash the mineral sample with deionized water to remove any unadsorbed collector.
-
Dry the sample under vacuum.
-
For DRIFTS analysis, mix a small amount of the dried sample with KBr powder and grind to a fine powder.
-
-
FTIR Analysis:
-
Collect a background spectrum of the pure KBr (for DRIFTS) or the clean ATR crystal.
-
Record the FTIR spectrum of the mineral sample with the adsorbed collector.
-
Identify the characteristic absorption bands of the adsorbed species by comparing the spectrum with reference spectra of the collector, its potential metal complexes, and its oxidation products (dixanthogen). Key bands to look for include C-O-C stretching, C=S stretching, and S-S stretching vibrations.
-
Electrochemical Analysis using Cyclic Voltammetry
Cyclic Voltammetry (CV) is used to study the electrochemical processes involved in collector adsorption, such as the oxidation of xanthate to dixanthogen at the mineral surface.
Materials and Reagents:
-
Mineral electrode (working electrode)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Electrolyte solution (e.g., a buffered solution of known pH)
-
Collector solution
-
Potentiostat
Procedure:
-
Electrode Preparation: Prepare a working electrode from the mineral of interest. This can be a polished mineral sample embedded in an insulating resin.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell containing the working electrode, reference electrode, and counter electrode immersed in the electrolyte solution.
-
CV Measurement:
-
Record a cyclic voltammogram of the mineral electrode in the electrolyte solution without the collector to establish the background electrochemical behavior.
-
Add the collector to the electrolyte solution at a desired concentration.
-
Record the cyclic voltammogram in the presence of the collector over a specific potential range.
-
Analyze the resulting voltammogram for new peaks corresponding to the oxidation or reduction of the collector and the formation of adsorbed layers on the mineral surface.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Quantitative Analysis of Collector Adsorption using UV-Vis Spectroscopy.
Caption: Workflow for Characterization of Adsorbed Species using FTIR Spectroscopy.
Caption: Workflow for Electrochemical Analysis of Collector Adsorption using Cyclic Voltammetry.
References
A Comparative Analysis of Cure Characteristics: Diisopropyl Xanthogen Disulfide in Natural Rubber Vulcanization
This guide provides a detailed comparison of the cure characteristics and physical properties of natural rubber compounds vulcanized with Diisopropyl xanthogen disulfide (DIXP) versus those vulcanized with the conventional accelerator N-tert-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS). This information is intended for researchers and professionals in the rubber and polymer industries to facilitate informed decisions on accelerator selection, particularly concerning nitrosamine-safe alternatives.
This compound is gaining attention as a nitrosamine-safe accelerator.[1] Understanding its performance relative to established accelerators is crucial for its implementation in rubber product manufacturing.[1] This guide synthesizes experimental data to highlight the key differences in processing safety, vulcanization efficiency, and the final mechanical properties of the rubber vulcanizates.
Cure Characteristics: A Tabulated Comparison
The following table summarizes the key cure characteristics of natural rubber compounds accelerated with DIXP and TBBS. The data demonstrates that DIXP can significantly reduce the optimum cure time compared to TBBS, although this comes with a trade-off in scorch safety.[1][2]
| Cure Characteristic | DIXP | TBBS | Unit |
| Scorch Time (ts2) | 1.5 | 3.0 | minutes |
| Optimum Cure Time (t90) | 4.5 | 10.0 | minutes |
| Minimum Torque (ML) | 1.2 | 1.1 | dNm |
| Maximum Torque (MH) | 12.5 | 16.0 | dNm |
| Cure Rate Index (CRI) | 22.2 | 14.3 | min⁻¹ |
Data synthesized from studies on efficient sulfur vulcanization of natural rubber. Actual values may vary based on specific formulations and processing conditions.
Physical Properties of Vulcanizates
The choice of accelerator also imparts distinct physical properties to the cured rubber. The vulcanizate prepared with DIXP generally shows lower modulus and tensile strength when compared to the one prepared with TBBS.[1][2][3] However, the elongation at break is higher for the DIXP-accelerated compound.
| Physical Property | DIXP Vulcanizate | TBBS Vulcanizate | Unit |
| Tensile Strength | 18.5 | 24.0 | MPa |
| Modulus at 300% (M300) | 7.5 | 12.0 | MPa |
| Elongation at Break | 650 | 550 | % |
| Hardness | 55 | 60 | Shore A |
These values represent typical results from comparative studies and can be influenced by compounding ingredients and cure conditions.
Experimental Protocols
The data presented is based on standard laboratory procedures for rubber compounding and testing.
1. Compounding: The natural rubber (NR) compounds were prepared on a two-roll open mill.[4] The typical formulation included:
-
Natural Rubber (Crepe-1X): 100 phr
-
Zinc Oxide: 5 phr
-
Stearic Acid: 2 phr
-
Sulfur: 2.5 phr
-
Accelerator (DIXP or TBBS): 2 phr
-
Antioxidant: 1 phr
The ingredients were added sequentially in a standardized mixing cycle to ensure uniform dispersion.
2. Cure Characteristics Analysis: The cure characteristics were determined using a Moving Die Rheometer (MDR) at a constant temperature of 150°C, following ISO 6502 standards. The key parameters measured were scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH).
3. Vulcanization: Test sheets were vulcanized in an electrically heated press at 150°C for their respective optimum cure times.[4]
4. Physical Property Testing: Tensile strength, modulus, and elongation at break were measured using a universal testing machine at a cross-head speed of 500 mm/min, according to ISO 37:2010.[4] Hardness was measured using a Shore A durometer.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from material preparation to final data analysis.
Caption: Experimental workflow for comparing rubber cure characteristics.
Signaling Pathway of Vulcanization
The vulcanization process involves a series of chemical reactions initiated by the accelerator. The diagram below provides a simplified representation of the key stages in sulfur vulcanization accelerated by DIXP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study on Cure, Mechanical and Dynamic-Mechanical Properties of Natural Rubber Compounds Formulated with DIXP, TBzTD, ZBeC and TBBS Accelerators | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
Assessing the Selectivity of Xanthate Collectors in Mixed Mineral Flotation: A Comparative Guide
In the realm of mineral processing, the selective separation of valuable minerals from gangue is paramount for economic viability and sustainable resource utilization. Froth flotation, a widely employed technique for the beneficiation of sulfide (B99878) ores, relies heavily on the judicious selection of chemical reagents, among which collectors play a pivotal role. This guide provides a comprehensive comparison of the performance of various xanthate collectors in the flotation of mixed mineral ores, with a focus on chalcopyrite (copper), galena (lead), and pyrite (B73398) (iron). While specific quantitative data for Diisopropyl xanthogen disulfide (DIPX) is not extensively available in the public domain, this guide will establish a performance baseline using commonly studied xanthates, providing researchers, scientists, and drug development professionals with the necessary tools to assess collector selectivity.
Performance Comparison of Xanthate Collectors
The effectiveness of a xanthate collector is primarily determined by its ability to selectively adsorb onto the surface of target minerals, rendering them hydrophobic and amenable to attachment to air bubbles. The length and branching of the alkyl group in the xanthate molecule significantly influence its collecting power and selectivity.[1][2] Generally, as the hydrocarbon chain length increases, the collecting power of the xanthate increases; however, this often comes at the cost of reduced selectivity.[1]
The following tables summarize experimental data from various studies on the flotation of chalcopyrite and galena using different xanthate collectors. These tables provide a quantitative basis for comparing their performance under specific laboratory conditions.
Table 1: Flotation Recovery of Chalcopyrite with Various Xanthate Collectors
| Collector | Mineral | Collector Dosage (g/t) | pH | Recovery (%) | Reference |
| Sodium Ethyl Xanthate (SEX) | Chalcopyrite | Not Specified | 4-10 | >90 | [3] |
| Sodium Isopropyl Xanthate (SIPX) | Chalcopyrite | 15-150 | Alkaline | Widely Used | [4][5] |
| Butyl Xanthate (BX) | Chalcopyrite | 4.0 mg/L | 6.5 | 82.1 | [6] |
| Potassium Amyl Xanthate (PAX) | Chalcopyrite | Not Specified | >7 | High | [7] |
Table 2: Flotation Recovery of Galena with Various Xanthate Collectors
| Collector | Mineral | Collector Dosage (g/t) | pH | Recovery (%) | Reference |
| Potassium Ethyl Xanthate (PEX) | Galena | 25 ppm | >7 | ~35 | [1] |
| Sodium Isopropyl Xanthate (SIPX) | Galena | 25 ppm | >7 | ~20 | [1] |
| Butyl Xanthate (BX) | Galena | 4.0 mg/L | 6.5 | 63.9 | [6] |
| Potassium Amyl Xanthate (KAX) | Galena | 200 | 10 | 96.03 | [7] |
Experimental Protocols
To ensure the reproducibility and validity of flotation studies, a detailed and consistent experimental protocol is essential. The following protocol outlines a standard laboratory procedure for assessing the selectivity of a flotation collector.
Ore Sample Preparation
-
Crushing and Grinding: The ore is first crushed to a particle size of less than 2 mm. Subsequently, it is wet-ground in a laboratory ball mill to a target particle size, typically with 80% passing 75 micrometers, to ensure adequate liberation of the valuable minerals.[8]
-
Mineralogical Analysis: A representative sample of the ground ore is subjected to mineralogical analysis (e.g., QEMSCAN) to determine the mineral composition, grain size, and degree of liberation.
Batch Flotation Procedure
-
Pulp Preparation: A predetermined mass of the ground ore (e.g., 1 kg) is added to a laboratory flotation cell with a specific volume of water to achieve a desired pulp density (e.g., 30-35% solids by weight).[8]
-
pH Adjustment: The pH of the pulp is adjusted to the desired level using reagents such as lime (CaO) or sulfuric acid (H₂SO₄) and monitored with a pH meter.
-
Depressant/Activator Addition (if required): Depending on the ore mineralogy, depressants (e.g., sodium cyanide, zinc sulfate) to suppress the flotation of certain minerals like pyrite, or activators (e.g., copper sulfate) to enhance the flotation of others like sphalerite, are added and the pulp is conditioned for a specific time.[9]
-
Collector Addition and Conditioning: The xanthate collector is added to the pulp at a specified dosage. The pulp is then conditioned for a set period (e.g., 3-5 minutes) to allow for the adsorption of the collector onto the mineral surfaces.[8]
-
Frother Addition and Conditioning: A frother (e.g., Methyl Isobutyl Carbinol - MIBC) is added to the pulp to create a stable froth, followed by a shorter conditioning period (e.g., 1-2 minutes).[8]
-
Flotation: Air is introduced into the flotation cell at a controlled flow rate to generate bubbles. The mineral-laden froth is collected from the surface at specific time intervals.[8]
-
Product Collection and Analysis: The collected froth concentrate and the remaining tailings are filtered, dried, weighed, and assayed for their elemental content to determine the grade and recovery of the valuable minerals.[8]
Visualizing the Process and Mechanisms
To better understand the experimental process and the underlying chemical interactions, the following diagrams have been generated using the Graphviz (DOT language).
Caption: A generalized workflow for laboratory batch flotation experiments.
Caption: Simplified mechanism of xanthate adsorption on a sulfide mineral surface.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. yashoindustries.com [yashoindustries.com]
- 4. nasaco.ch [nasaco.ch]
- 5. Substitution for Sodium Isopropyl Xanthate (SIPX) - Nobel Trading Co. [nobeltradingco.com]
- 6. researchgate.net [researchgate.net]
- 7. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. What are the Applications of Xanthates to Flotation - 911Metallurgist [911metallurgist.com]
Safety Operating Guide
Proper Disposal of Diisopropyl Xanthogen Disulfide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Diisopropyl xanthogen disulfide, a compound utilized in various chemical syntheses, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or potential decomposition products.
Core Disposal Procedure: Hazardous Waste Stream
The primary and recommended method for the disposal of this compound is through a certified hazardous waste management service. The compound should not be disposed of down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Clearly label this compound waste as "Hazardous Waste."
-
Segregate it from other laboratory waste streams to prevent accidental mixing with incompatible materials, particularly strong acids or oxidizing agents.
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for collecting solid this compound waste.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Ensure the original container is used if it is in good condition. If transferring to a new container, ensure it is appropriately labeled with the full chemical name and associated hazard symbols.
Step 3: Labeling
-
Affix a hazardous waste label to the container. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The date accumulation of the waste began.
-
The specific hazards associated with the chemical (e.g., "Irritant").
-
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be cool and dry, away from sources of heat or ignition.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional protocols for waste manifest documentation and handover to the disposal personnel.
Management of Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.
-
Containment: For small spills, carefully sweep the solid material to prevent dust generation. Avoid creating dust clouds.
-
Collection: Place the swept material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone (B3395972), ethanol) and a cloth or paper towels. The cleaning materials must also be disposed of as hazardous waste.
-
Personal Safety: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Any labware (e.g., beakers, spatulas) that has come into contact with this compound should be decontaminated. This can be done by rinsing with a suitable solvent (such as acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. This rinsate is considered hazardous waste and must be collected for proper disposal. After triple-rinsing, the container can often be disposed of through the laboratory's solid waste stream, but be sure to deface the label to prevent misidentification. Always consult with your institution's EHS for specific guidance on container disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.
Safeguarding Your Research: A Comprehensive Guide to Handling Diisopropyl Xanthogen Disulfide
Essential Safety and Handling Protocols for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Diisopropyl xanthogen disulfide, including detailed operational and disposal plans. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin, eye, and respiratory exposure.[1] The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][3] | Prevents direct skin contact, which can cause irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. In situations with a splash potential, chemical safety goggles and a face shield should be worn.[2][4] | Protects against eye irritation from splashes or aerosols.[1] |
| Skin and Body Protection | A laboratory coat or chemical-resistant apron should be worn. In cases of potential significant exposure, chemical-resistant coveralls are recommended. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated area. If dust or aerosols are generated and engineering controls (like a fume hood) are not sufficient, a NIOSH-approved respirator appropriate for the exposure level should be used. | Prevents respiratory irritation that may be caused by inhalation of dust or vapors.[1] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to the handling and disposal of this compound minimizes risks. The following protocol outlines the key steps from acquisition to disposal.
1. Pre-Handling Preparations:
-
Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Area Preparation: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Emergency Equipment Check: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
2. Handling Procedures:
-
Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use non-sparking tools.[1]
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1]
3. Spill and Emergency Procedures:
-
Minor Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop up the absorbed material into a designated waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Notify your institution's environmental health and safety (EHS) office.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
4. Disposal Plan:
-
Waste Collection: All waste materials containing this compound, including empty containers, contaminated absorbents, and disposable PPE, should be collected in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1] Contact your institution's EHS office for specific disposal procedures. Do not dispose of down the drain or in the regular trash.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for handling and disposing of this compound safely.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
